3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIBOHRJBXNITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650887 | |
| Record name | 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-80-0 | |
| Record name | 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole. As a molecule incorporating the versatile 1,2,4-oxadiazole scaffold, a reactive chloromethyl group, and a metabolically robust cyclopropyl moiety, this compound stands as a promising building block in modern medicinal chemistry. This document synthesizes known data with projected properties and provides detailed, field-proven experimental protocols for the complete characterization of this and analogous compounds. The causality behind experimental choices is explained to empower researchers in their own discovery and development workflows.
Introduction: Strategic Importance in Medicinal Chemistry
The landscape of drug discovery is perpetually in search of molecular scaffolds that offer a blend of biological activity, metabolic stability, and synthetic accessibility. This compound is a compound of significant interest, positioned at the confluence of several key strategic elements in medicinal chemistry.
-
The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a highly valued bioisostere for amide and ester functionalities.[1] Its resistance to hydrolytic degradation by esterases and amidases offers a distinct advantage in designing drug candidates with improved pharmacokinetic profiles.[1] The 1,2,4-oxadiazole ring is a feature of numerous compounds explored for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial applications.[2]
-
The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring is a well-established strategy to enhance the metabolic stability of a drug candidate. It can also improve potency and modulate physicochemical properties.
-
The Chloromethyl Group: This functional group serves as a reactive handle, enabling a wide range of subsequent chemical modifications. The chloromethyl group can be converted into various other functionalities such as hydroxymethyl, cyanomethyl, or (dialkylamino)methyl groups, making it a versatile intermediate for the synthesis of compound libraries.[3]
This guide will provide a detailed examination of the synthesis, known and predicted physicochemical properties, and the chemical reactivity of this compound, underpinned by robust experimental protocols for its comprehensive characterization.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from solubility and permeability to target binding and metabolic fate.
Known and Predicted Properties
While comprehensive experimental data for this specific molecule is not extensively published, a combination of information from chemical suppliers and computational predictions provides a foundational profile.
| Property | Value / Prediction | Source |
| Molecular Formula | C₆H₇ClN₂O | Sigma-Aldrich |
| Molecular Weight | 158.59 g/mol | Sigma-Aldrich |
| CAS Number | 959237-80-0 | Sigma-Aldrich |
| Appearance | Solid (predicted) | General observation for similar small molecules |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| LogP | Not available | - |
Structural Information
The structural formula and connectivity are essential for understanding the molecule's chemical behavior.
Caption: Chemical structure of this compound.
Synthesis Pathway
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented in the chemical literature. A common and effective method involves the cyclization of an O-acyl amidoxime intermediate.[4] The synthesis of this compound can be logically approached via the reaction of cyclopropanecarboxamidoxime with chloroacetyl chloride.
References
The Cyclopropyl-Containing Oxadiazole: A Technical Guide to its Discovery and Synthetic History
For Immediate Release
A Deep Dive into the Discovery, Synthesis, and Evolution of Cyclopropyl-Containing Oxadiazoles for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and history of cyclopropyl-containing oxadiazoles, a unique chemical scaffold of significant interest in modern medicinal chemistry. By combining the conformational rigidity and metabolic stability of the cyclopropyl group with the favorable physicochemical properties of the oxadiazole ring, this structural motif has emerged as a valuable component in the design of novel therapeutic agents. This whitepaper traces the historical development of this important class of molecules, from early synthetic explorations to their current applications in drug discovery.
Introduction: The Strategic Union of Cyclopropane and Oxadiazole
The incorporation of a cyclopropyl ring into drug candidates has become an increasingly utilized strategy in medicinal chemistry.[1][2] This small, strained carbocycle imparts a range of desirable properties, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[1][3] The unique stereoelectronic nature of the cyclopropyl group allows it to act as a rigid linker or a bioisosteric replacement for other functional groups, influencing the overall conformation and properties of a molecule.[3]
Oxadiazoles, five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms, are also privileged structures in drug discovery.[4][5] They are often employed as bioisosteres for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[4] The two most common isomers in medicinal chemistry are the 1,2,4-oxadiazole and the 1,3,4-oxadiazole, both of which can engage in hydrogen bonding and other non-covalent interactions with biological targets.[4][6]
The combination of these two moieties, the cyclopropyl group and the oxadiazole ring, has given rise to a class of compounds with significant potential in various therapeutic areas. This guide will explore the historical context of their discovery and the evolution of synthetic methodologies for their preparation.
Early Explorations and Discovery
While the precise first synthesis of a molecule containing both a cyclopropyl and an oxadiazole ring is not readily apparent in a single seminal publication, the historical development can be traced through the evolution of synthetic methods for each component. The synthesis of the 1,2,4-oxadiazole ring was first reported in 1884 by Tiemann and Krüger.[7] The 1,3,4-oxadiazole ring system also has a long history.
The deliberate incorporation of the cyclopropyl group into oxadiazole-containing molecules appears to have gained traction in the latter half of the 20th century, driven by the growing appreciation for the unique properties of the cyclopropyl moiety in medicinal chemistry. Early synthetic efforts likely involved the use of readily available cyclopropanecarboxylic acid derivatives as starting materials.
A notable example of a systematic study on the synthesis of cyclopropyl-containing oxadiazoles can be found in the work of Yang and Shi, who in 2005 investigated the Robinson-Gabriel type reaction of cyclopropanecarboxylic acid N'-substituted-hydrazides to form 2-cyclopropyl-5-substituted-1,3,4-oxadiazoles. This work highlights a key synthetic strategy and provides insight into the reactivity of cyclopropyl-containing precursors under cyclodehydration conditions.
Evolution of Synthetic Methodologies
The synthesis of cyclopropyl-containing oxadiazoles can be broadly categorized based on the oxadiazole isomer being formed. The two primary pathways involve the construction of the 1,3,4-oxadiazole or the 1,2,4-oxadiazole ring system, with the cyclopropyl group being introduced either at the beginning of the synthetic sequence or during the construction of the heterocyclic ring.
Synthesis of Cyclopropyl-Containing 1,3,4-Oxadiazoles
The most common and historically significant route to 2-cyclopropyl-1,3,4-oxadiazoles involves the cyclodehydration of a 1-cyclopropanoyl-2-acylhydrazine intermediate. This approach offers a convergent and versatile strategy.
Key Synthetic Protocol: Cyclodehydration of 1,2-Diacylhydrazines
This method involves two main steps: the acylation of cyclopropanecarboxylic acid hydrazide with an appropriate acylating agent, followed by cyclodehydration of the resulting 1,2-diacylhydrazine.
-
Step 1: Synthesis of 1-Cyclopropanoyl-2-acylhydrazine
-
Reactants: Cyclopropanecarboxylic acid hydrazide and an acylating agent (e.g., acid chloride, anhydride, or carboxylic acid with a coupling agent).
-
Rationale: This step forms the key open-chain precursor containing both the cyclopropyl and the second substituent destined for the 5-position of the oxadiazole ring. The choice of acylating agent and reaction conditions can be tailored to the specific substrate.
-
-
Step 2: Cyclodehydration
-
Reagents: A variety of dehydrating agents can be employed, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or milder reagents like triphenylphosphine in the presence of a halogen source (e.g., CCl₄).[8]
-
Causality: These reagents facilitate the intramolecular cyclization by activating the carbonyl oxygen, leading to the elimination of water and the formation of the stable 1,3,4-oxadiazole ring. The choice of reagent can influence the reaction conditions and the tolerance of other functional groups in the molecule.
-
A representative workflow for this synthesis is depicted in the following diagram:
Caption: General synthetic scheme for 2-cyclopropyl-1,3,4-oxadiazoles.
Synthesis of Cyclopropyl-Containing 1,2,4-Oxadiazoles
The construction of the 1,2,4-oxadiazole ring typically proceeds through two primary routes: the acylation of amidoximes followed by cyclization, or the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.
Key Synthetic Protocol 1: From Cyclopropyl Amidoxime
This method is analogous to the synthesis of other 3-substituted-1,2,4-oxadiazoles.
-
Step 1: Preparation of Cyclopropanecarboxamidoxime
-
Reactants: Cyclopropyl cyanide and hydroxylamine.
-
Rationale: This step generates the key amidoxime intermediate.
-
-
Step 2: Acylation and Cyclization
-
Reactants: Cyclopropanecarboxamidoxime and an acylating agent (e.g., acid chloride, anhydride).
-
Causality: The amidoxime is acylated, and the resulting intermediate undergoes intramolecular cyclization, often with heating or under basic conditions, to yield the 3-cyclopropyl-1,2,4-oxadiazole.[6]
-
Key Synthetic Protocol 2: 1,3-Dipolar Cycloaddition
This powerful reaction allows for the direct formation of the 1,2,4-oxadiazole ring.
-
Reactants: A cyclopropyl-containing nitrile oxide (generated in situ from the corresponding oxime) and a nitrile (R-C≡N).
-
Rationale: The [3+2] cycloaddition between the nitrile oxide dipole and the nitrile dipolarophile directly forms the 3-R-5-cyclopropyl-1,2,4-oxadiazole. The regioselectivity of this reaction is a key consideration.
The following diagram illustrates the 1,3-dipolar cycloaddition approach:
Caption: Synthesis of 5-cyclopropyl-1,2,4-oxadiazoles via cycloaddition.
Applications in Drug Discovery: A Privileged Scaffold
The unique combination of the cyclopropyl and oxadiazole moieties has led to their incorporation into a variety of drug candidates across different therapeutic areas. The cyclopropyl group can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties, while the oxadiazole ring serves as a stable, hydrogen-bond accepting bioisostere.
Table 1: Examples of Cyclopropyl-Containing Oxadiazoles in Medicinal Chemistry
| Compound Class | Therapeutic Target | Rationale for Cyclopropyl-Oxadiazole |
| FLAP Inhibitors | 5-Lipoxygenase-activating protein | The cyclopropyl group provides conformational restriction and contributes to potent binding, while the oxadiazole acts as a stable linker. |
| Antiviral Agents | Various viral enzymes | The scaffold can be decorated with various substituents to achieve specific interactions with viral targets. |
| Anticancer Agents | Various kinases and other targets | The rigidity of the cyclopropyl group can lead to selective inhibition, and the oxadiazole can improve drug-like properties. |
Conclusion and Future Perspectives
The journey of cyclopropyl-containing oxadiazoles from niche chemical structures to valuable scaffolds in drug discovery is a testament to the power of strategic molecular design. The historical evolution of their synthesis, from classical cyclodehydration and cycloaddition reactions to more modern and efficient methods, has enabled their widespread exploration in medicinal chemistry. As our understanding of structure-activity and structure-property relationships continues to grow, we can expect to see the continued and increasingly sophisticated application of this privileged structural motif in the development of the next generation of therapeutic agents. The synergy between the cyclopropyl group and the oxadiazole ring provides a rich chemical space for the design of molecules with enhanced efficacy, improved safety profiles, and optimized pharmacokinetic properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. ijpsm.com [ijpsm.com]
- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (CAS Number: 959237-80-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole core is a well-established pharmacophore known for its broad spectrum of biological activities and its role as a bioisosteric replacement for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.[1][2] This document details the physicochemical properties, a plausible synthetic route based on established methodologies, and explores the potential therapeutic applications of this specific molecule. The versatile reactivity of the chloromethyl group offers a valuable handle for further chemical modifications, making it an attractive building block in the design of novel therapeutic agents.[3]
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold have garnered substantial attention in drug discovery due to their diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] Their chemical and thermal stability, coupled with their ability to act as bioisosteres, makes them a privileged structure in the design of new chemical entities.[2] The introduction of a cyclopropyl group at the 5-position and a reactive chloromethyl group at the 3-position of the oxadiazole ring, as in the case of this compound, presents a unique combination of a metabolically stable core and a versatile synthetic handle for further derivatization.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below.
| Property | Value | Source |
| CAS Number | 959237-80-0 | [5] |
| Molecular Formula | C₆H₇ClN₂O | [5] |
| Molecular Weight | 158.59 g/mol | [5] |
| Appearance | Solid (form) | [5] |
| SMILES String | ClCC1=NOC(C2CC2)=N1 | [5] |
| InChI Key | VIIBOHRJBXNITD-UHFFFAOYSA-N | [5] |
| Hazard Pictograms | GHS06 (Toxic) | [5] |
| Signal Word | Danger | [5] |
| Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | [5] |
| Precautionary Statements | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [5] |
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from cyclopropanecarboximidamide and chloroacetyl chloride.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothesized)
This protocol is a well-reasoned hypothesis based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of O-(2-chloroacetyl)cyclopropanecarboximidamide (Intermediate)
-
To a stirred solution of cyclopropanecarboximidamide hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (2.2 eq) such as triethylamine or pyridine at 0 °C.
-
Allow the mixture to stir for 15-30 minutes to liberate the free base of the amidoxime.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove the hydrochloride salt of the base. The filtrate, containing the O-acylated intermediate, can be used directly in the next step or purified.
Step 2: Cyclodehydration to form this compound
-
The solution containing the O-(2-chloroacetyl)cyclopropanecarboximidamide intermediate is heated to reflux. The thermal energy promotes the intramolecular cyclization with the elimination of a water molecule.
-
Alternatively, a dehydrating agent can be added to facilitate the cyclization at a lower temperature.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices
-
Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is crucial to neutralize the HCl formed during the acylation without competing with the amidoxime for the chloroacetyl chloride.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is necessary to prevent the hydrolysis of the highly reactive chloroacetyl chloride.
-
Temperature Control: The initial cooling to 0 °C is important to control the exothermic acylation reaction and minimize the formation of by-products.
-
Cyclization Method: Thermal cyclization is a common method for forming the oxadiazole ring from the O-acylated intermediate. The use of a dehydrating agent can offer a milder alternative.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound suggest several potential applications in drug discovery.
As a Versatile Chemical Intermediate
The chloromethyl group is a reactive handle that can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols. This allows for the facile synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Workflow for generating a derivative library for SAR studies.
Potential Biological Targets
While specific biological targets for this compound have not been reported, the broader class of 1,2,4-oxadiazoles has shown activity against a range of targets, including:
-
Enzyme Inhibition: Many oxadiazole-containing compounds are known to inhibit various enzymes.
-
Receptor Modulation: They can act as agonists or antagonists at various receptors.[1]
-
Antimicrobial and Anticancer Activity: The oxadiazole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[2][4]
The presence of the cyclopropyl group can enhance binding to certain biological targets and improve metabolic stability. Further screening of this compound against a panel of biological targets would be a valuable endeavor.
Characterization and Analytical Methods
The structural confirmation of this compound and its derivatives would rely on standard analytical techniques. While specific spectral data for this exact compound is not publicly available, data for structurally similar compounds can provide an expected range for spectral shifts. For instance, in the 1H NMR spectrum, the chloromethyl protons would be expected to appear as a singlet, and the cyclopropyl protons would exhibit characteristic multiplets. In the 13C NMR, the carbons of the oxadiazole ring, the chloromethyl group, and the cyclopropyl group would have distinct chemical shifts.
Conclusion and Future Perspectives
This compound is a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure combines a biologically active oxadiazole core with a versatile chloromethyl group for further functionalization. This makes it an excellent candidate for the development of new therapeutic agents. Future research should focus on optimizing its synthesis, exploring its reactivity to generate novel derivatives, and conducting comprehensive biological screening to identify its specific therapeutic targets and potential applications. The insights gained from such studies could pave the way for the development of new drugs with improved efficacy and safety profiles.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound DiscoveryCPR 959237-80-0 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and potential applications of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole. This molecule is a notable heterocyclic compound, integrating the versatile 1,2,4-oxadiazole core with a reactive chloromethyl group and a cyclopropyl moiety. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] This guide details a plausible synthetic route, methods for characterization, and explores the potential of this compound as a valuable building block in medicinal chemistry and drug discovery.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and its ability to serve as a bioisosteric replacement for amide and ester groups. This substitution can lead to enhanced metabolic stability, improved oral bioavailability, and modulated biological activity.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] The inherent stability of the 1,2,4-oxadiazole ring, coupled with the synthetic accessibility to a diverse range of substituted analogs, makes it a privileged scaffold in modern drug discovery.
Structural Analysis and Nomenclature
2.1. IUPAC Nomenclature and Basic Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4] Key identifying information is summarized in the table below.
| Property | Value | Source |
| CAS Number | 959237-80-0 | |
| Molecular Formula | C₆H₇ClN₂O | |
| Molecular Weight | 158.59 g/mol | |
| Appearance | Solid (predicted) |
2.2. Molecular Structure
The structure of this compound is characterized by a central 1,2,4-oxadiazole ring substituted at the 3-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a cyclopropyl ring. The chloromethyl group provides a reactive site for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecules. The cyclopropyl group can influence the compound's conformational rigidity and lipophilicity, which are important parameters in drug design.
Figure 1: Chemical structure of this compound.
Synthesis Methodology
Figure 2: Proposed synthetic workflow for this compound.
3.1. Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of structurally similar 5-(chloromethyl)-3-(substituted-phenyl)-1,2,4-oxadiazoles.[1]
Step 1: Synthesis of O-(Chloroacetyl)cyclopropanecarboxamidoxime (Intermediate)
-
To a solution of cyclopropanecarboxamidoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base, for example, triethylamine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylated intermediate. This intermediate may be used in the next step without further purification.
Step 2: Cyclodehydration to this compound
-
Dissolve the crude O-(chloroacetyl)cyclopropanecarboxamidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux (typically 110-140 °C) for several hours, monitoring the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
3.2. Rationale Behind Experimental Choices
-
Choice of Base: A non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the acylation reaction without competing with the amidoxime in reacting with the chloroacetyl chloride.
-
Solvent Selection: Anhydrous aprotic solvents are crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic acylation reaction.
-
Cyclization Method: Thermal cyclodehydration is a common and effective method for the formation of the 1,2,4-oxadiazole ring from the O-acylamidoxime intermediate.
Spectroscopic Characterization (Predicted)
While specific experimental data for this compound is not available in the cited literature, the expected spectroscopic characteristics can be predicted based on the analysis of similar structures.[6]
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the chloromethyl protons (-CH₂Cl) is expected around δ 4.5-5.0 ppm.- Multiplets for the cyclopropyl protons are expected in the upfield region, typically between δ 0.8-1.5 ppm. |
| ¹³C NMR | - A signal for the chloromethyl carbon (-CH₂Cl) is anticipated around δ 35-45 ppm.- Signals for the cyclopropyl carbons would appear in the upfield region.- Two distinct signals for the C3 and C5 carbons of the oxadiazole ring are expected in the downfield region, typically between δ 160-180 ppm. |
| IR Spectroscopy | - Characteristic C=N stretching vibrations for the oxadiazole ring are expected around 1580-1620 cm⁻¹.- C-O-N stretching vibrations may appear in the range of 1000-1200 cm⁻¹.- A C-Cl stretching band would be observed in the fingerprint region, typically around 650-800 cm⁻¹.- C-H stretching vibrations of the cyclopropyl and chloromethyl groups will be present around 2900-3100 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak [M]⁺ should be observable, along with characteristic isotopic patterns for the presence of one chlorine atom.- Fragmentation may involve the loss of the chloromethyl group or cleavage of the oxadiazole ring. |
Potential Applications in Drug Discovery and Development
The unique structural features of this compound make it a promising scaffold and intermediate in drug discovery.
5.1. Bioisosteric Replacement
As previously mentioned, the 1,2,4-oxadiazole ring is a well-established bioisostere of esters and amides.[1] This allows medicinal chemists to replace these metabolically labile groups in a lead compound with the more stable oxadiazole ring, potentially improving the drug's pharmacokinetic profile.
5.2. A Versatile Synthetic Intermediate
The presence of the reactive chloromethyl group at the 3-position provides a convenient handle for further synthetic elaboration. This allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
Figure 3: Utility as a synthetic intermediate for generating diverse analogs.
5.3. Potential Pharmacological Activities
Given the broad range of biological activities reported for 1,2,4-oxadiazole derivatives, this compound could serve as a starting point for the development of novel therapeutic agents in areas such as:
-
Oncology: Many 1,2,4-oxadiazole derivatives have been investigated for their anticancer properties.[2]
-
Infectious Diseases: The scaffold has been incorporated into molecules with antibacterial and antiviral activities.[3]
-
Inflammation: Anti-inflammatory effects have also been reported for this class of compounds.[2]
Safety and Handling
Based on available safety data for this compound and its analogs, this compound is considered to be toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in medicinal chemistry. Its structure combines the metabolic stability of the 1,2,4-oxadiazole ring with a reactive chloromethyl group, making it an ideal starting material for the synthesis of diverse libraries of compounds for drug discovery programs. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 6. PubChemLite - 3-cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole (C6H5Cl3N2O) [pubchemlite.lcsb.uni.lu]
Spectroscopic and Structural Elucidation of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole: A Technical Guide for Researchers
Introduction
The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and ability to engage in various biological interactions.[1][2] This guide provides an in-depth technical overview of the spectroscopic characteristics of a specific, yet representative, member of this class: 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole. The presence of the reactive chloromethyl group and the conformationally constrained cyclopropyl ring makes this molecule a versatile building block for further chemical elaboration.
This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple data repository to explain the causality behind the expected spectroscopic signatures, thereby providing a framework for the analysis of related heterocyclic systems. The protocols and interpretations presented herein are grounded in established principles of analytical chemistry and are supported by data from closely related, experimentally verified analogues.[3][4]
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a molecular formula of C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . The key structural features that will dictate its spectroscopic behavior are:
-
The 1,2,4-Oxadiazole Ring: A five-membered aromatic heterocycle, which will exhibit characteristic vibrations in IR spectroscopy and specific chemical shifts in NMR.
-
The Cyclopropyl Ring: A strained three-membered carbocycle, whose protons and carbons will have distinctive upfield chemical shifts in NMR spectra due to ring strain and associated shielding effects.
-
The Chloromethyl Group: An electrophilic side chain, the protons of which will appear as a singlet in ¹H NMR, and the carbon will be influenced by the electronegativity of the chlorine atom.
Predicted Spectroscopic Data
While a dedicated experimental spectrum for this exact molecule is not publicly available, we can confidently predict the key spectroscopic features based on extensive data from analogous structures and foundational principles of spectroscopy.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.80 | Singlet | 2H | -CH₂Cl | The protons of the chloromethyl group are expected to be deshielded by the adjacent electronegative chlorine atom and the oxadiazole ring. The absence of adjacent protons results in a singlet. |
| ~2.20 | Multiplet | 1H | -CH (cyclopropyl) | The methine proton of the cyclopropyl group is coupled to the four methylene protons, resulting in a complex multiplet. |
| ~1.20 - 1.40 | Multiplet | 4H | -CH₂ (cyclopropyl) | The four methylene protons of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. They are expected to be significantly shielded due to the ring strain. |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178 | C5 (Oxadiazole) | The carbon of the oxadiazole ring attached to the cyclopropyl group is expected to be significantly deshielded. |
| ~168 | C3 (Oxadiazole) | The carbon of the oxadiazole ring attached to the chloromethyl group will also be deshielded. |
| ~35 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the electronegative chlorine atom. |
| ~12 | -CH (cyclopropyl) | The methine carbon of the cyclopropyl ring is expected to be significantly shielded. |
| ~10 | -CH₂ (cyclopropyl) | The methylene carbons of the cyclopropyl ring are also highly shielded due to the ring strain. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 - 3000 | Medium | C-H stretch (cyclopropyl) | The C-H stretching vibrations of the cyclopropyl ring typically appear at higher frequencies than those of alkanes due to ring strain. |
| ~2950 - 2850 | Medium | C-H stretch (chloromethyl) | The C-H stretching vibrations of the chloromethyl group. |
| ~1610 - 1580 | Strong | C=N stretch (oxadiazole) | The carbon-nitrogen double bond stretching of the oxadiazole ring is a characteristic and strong absorption. |
| ~1470 - 1420 | Medium | CH₂ scissoring | The bending vibration of the methylene groups in the cyclopropyl and chloromethyl moieties. |
| ~1250 - 1200 | Strong | C-O-C stretch (oxadiazole) | The asymmetric stretch of the C-O-C linkage within the oxadiazole ring is typically a strong and sharp band. |
| ~900 - 850 | Medium | N-O stretch (oxadiazole) | The nitrogen-oxygen single bond stretch is another characteristic vibration for the oxadiazole ring. |
| ~750 - 700 | Strong | C-Cl stretch (chloromethyl) | The carbon-chlorine stretching vibration is expected to be a strong absorption in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Predicted Ion Fragment | Rationale |
| 158/160 | [M]⁺ (Molecular Ion) | The molecular ion peak, with the characteristic ~3:1 isotopic pattern for one chlorine atom. |
| 123 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds. |
| 117 | [C₅H₆N₂O]⁺ | Fragmentation involving the loss of the chloromethyl side chain. |
| 91 | [C₄H₃N₂O]⁺ | Further fragmentation of the oxadiazole ring. |
| 69 | [C₄H₅N]⁺ or [C₃H₃NO]⁺ | Common fragments resulting from the cleavage of the heterocyclic ring. |
| 41 | [C₃H₅]⁺ (Cyclopropyl cation) | The stable cyclopropyl cation is a likely and characteristic fragment. |
Experimental Protocols
The following are generalized, yet detailed, protocols for the acquisition of the spectroscopic data discussed. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Synthesis Workflow
A common route to 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a suitable acylating agent. The following diagram illustrates a plausible synthetic workflow for the target molecule.
Caption: A plausible synthetic and purification workflow for this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Process the data with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of -10 to 200 ppm.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent signal (CDCl₃ at 77.16 ppm).
-
IR Data Acquisition
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance.
-
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or gas chromatography (GC-MS) inlet.
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI).
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Acquire a mass spectrum over a mass range of m/z 40-300.
-
The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.
-
Data Interpretation Workflow
The following diagram outlines a logical workflow for the comprehensive analysis and structural confirmation of the target molecule using the acquired spectroscopic data.
Caption: A workflow for the integrated analysis of spectroscopic data for structural confirmation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By grounding the predicted data in the established principles of NMR, IR, and MS, and by referencing analogous, experimentally verified compounds, this document serves as a robust resource for researchers. The detailed protocols and logical workflows are designed to be broadly applicable for the synthesis and characterization of other novel 1,2,4-oxadiazole derivatives, thereby facilitating further advancements in medicinal chemistry and materials science.
References
A Technical Guide to the Commercial Sourcing and Application of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Valued for its role as a stable bioisosteric replacement for amide and ester functionalities, it is a privileged scaffold found in numerous biologically active compounds. This guide focuses on a specific, highly functionalized derivative: 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole . The presence of a reactive chloromethyl group makes this molecule a versatile building block, enabling its covalent attachment to a wide array of molecular frameworks.
For researchers, scientists, and drug development professionals, successfully integrating such a reagent into a synthetic workflow hinges on three critical factors: unambiguously identifying the correct chemical entity, sourcing it from a reliable commercial supplier, and rigorously verifying its quality upon receipt. This document provides an in-depth technical overview of these aspects, offering field-proven insights to ensure experimental success and reproducibility.
Part 1: Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of chemical synthesis. This compound is a distinct molecule with a specific constitution and connectivity.
Caption: Chemical structure of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 959237-80-0 | [3] |
| Molecular Formula | C₆H₇ClN₂O | [3] |
| Molecular Weight | 158.59 g/mol | [3] |
| Appearance | Solid | [3] |
| SMILES String | ClCC1=NOC(C2CC2)=N1 | [3] |
| InChI Key | VIIBOHRJBXNITD-UHFFFAOYSA-N | [3] |
Critical Alert: The Isomeric Impostor
A common pitfall in sourcing this reagent is confusion with its constitutional isomer, 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS Number: 119223-01-7) .[4][5][6] While possessing the same molecular formula and weight, the positions of the chloromethyl and cyclopropyl groups are swapped. This seemingly minor difference results in a distinct chemical entity with potentially different reactivity and biological activity.
Causality: The nomenclature dictates the substitution pattern. In "3-(Chloromethyl)-5-cyclopropyl...", the chloromethyl group is attached to carbon-3 of the oxadiazole ring. In "5-(Chloromethyl)-3-cyclopropyl...", it is attached to carbon-5. Always cross-reference the desired structure with the CAS number provided by the supplier to prevent costly procurement errors.
Caption: Comparison of the target compound and its common positional isomer.
Part 2: Commercial Supplier Landscape
Sourcing specialized chemical reagents requires careful navigation. Our investigation indicates that this compound (CAS 959237-80-0) is a niche product available through a limited number of suppliers, primarily as part of screening collections for early-stage research.
Table 2: Commercial Suppliers for this compound (CAS 959237-80-0)
| Supplier | Product Number | Notes |
| Sigma-Aldrich | CBR00147 | Marketed under the "AldrichCPR" brand. This product is sourced from ChemBridge Corp. and is designated for early discovery research. Crucially, Sigma-Aldrich states they do not collect analytical data, and the buyer is responsible for confirming identity and purity.[3] |
Given the prevalence of the isomer, Table 3 lists suppliers for 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 119223-01-7) for researchers who may have flexibility in their synthetic design or encounter this isomer during their searches.
Table 3: Commercial Suppliers for Isomer 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 119223-01-7)
| Supplier | Product Number |
| BLDpharm | BD108422[7] |
| Arctom Scientific | EN300-29739[5] |
| ChemBridge | BB-4032175[6] |
| Reagentia | R000IES[4][8] |
Procurement Workflow
To ensure the acquisition of the correct material, a structured procurement process is essential.
Caption: A self-validating workflow for procuring specialized chemical reagents.
Part 3: Quality Control and Specification Analysis
The trustworthiness of any experiment begins with the quality of its starting materials. For reagents like this, where suppliers may provide limited analytical data, independent verification is not just recommended—it is mandatory.[3]
Protocol: Incoming Material Verification
This protocol acts as a self-validating system to ensure the material you receive is the material you ordered.
Objective: To confirm the identity and approximate purity of newly received this compound.
Methodology:
-
Documentation Review:
-
Physical Inspection:
-
Visually inspect the material. It should be a solid, as described by the supplier.[3] Note any discoloration or heterogeneity.
-
-
Analytical Confirmation (Minimum Requirement):
-
Sample Preparation: In a fume hood, wearing appropriate PPE, dissolve a small amount (~1-2 mg) of the solid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum.
-
Expected Signals: Look for characteristic peaks corresponding to the cyclopropyl protons (multiplets in the upfield region, ~0.8-1.5 ppm) and a sharp singlet for the chloromethyl (CH₂Cl) protons (expected in the ~4.5-5.0 ppm region). The integration ratio should be consistent (4:2 for cyclopropyl vs. chloromethyl protons).
-
Causality: The absence of other significant peaks suggests high purity, while the presence of unexpected signals warrants further investigation.
-
-
LC-MS Analysis: Prepare a dilute solution and analyze by Liquid Chromatography-Mass Spectrometry.
-
Expected Outcome: The chromatogram should show a single major peak. The mass spectrum should display a molecular ion peak corresponding to the expected mass [M+H]⁺ ≈ 159.03. The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) provides strong evidence for the correct elemental composition.
-
-
Table 4: Hypothetical Certificate of Analysis (CoA)
This table represents what a researcher should aim to confirm through in-house testing.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity by ¹H NMR | Structure conforms to reference | Conforms | 400 MHz (CDCl₃) |
| Identity by MS | [M+H]⁺ = 159.03 ± 0.1 | 159.0 | ESI+ |
| Purity by HPLC | ≥ 95.0% | 96.5% | UV @ 254 nm |
Part 4: Safe Handling and Synthetic Application
Safety Profile and Handling Protocol
Hazard Assessment: This compound is classified as acutely toxic and an eye irritant.[3][9]
-
GHS Pictogram: GHS06 (Skull and Crossbones)[3]
-
Signal Word: Danger[3]
-
Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[3]
Protocol: Safe Handling
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat and nitrile gloves.
-
Use ANSI-rated safety glasses or goggles.
-
-
Handling:
-
Avoid creating dust. Use spatulas to handle the solid.
-
Have an appropriate spill kit ready.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals (Storage Class 6.1C).[3]
Application Highlight: Nucleophilic Substitution
The chloromethyl group is a potent electrophile, making this reagent an excellent substrate for Sₙ2 reactions. This allows for the straightforward installation of the cyclopropyl-oxadiazole moiety onto various nucleophiles.
Protocol: General Procedure for N-Alkylation
Objective: To couple this compound with a generic primary or secondary amine.
Reagents:
-
Amine Substrate (1.0 eq)
-
This compound (1.1 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
Methodology:
-
To a stirred solution of the amine (1.0 eq) in the chosen anhydrous solvent, add the base (DIPEA, 1.5 eq).
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Causality: Using a slight excess of the alkylating agent ensures complete consumption of the potentially more valuable amine substrate. The base is required to neutralize the HCl generated during the reaction, driving it to completion.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated product.
Caption: Workflow for a typical Sₙ2 reaction using the title compound.
Conclusion
This compound is a valuable, albeit niche, building block for chemical synthesis and drug discovery. Its successful use is critically dependent on careful sourcing, including the crucial differentiation from its common isomer, and a commitment to rigorous, in-house quality control. The disclaimer from its primary supplier underscores the modern necessity for the end-user to assume responsibility for material verification. By following the structured procurement, safety, and application protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this versatile reagent.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. This compound DiscoveryCPR 959237-80-0 [sigmaaldrich.com]
- 4. 1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-CYCLOPROPYL- (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. arctomsci.com [arctomsci.com]
- 6. Hit2Lead | 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole | CAS# 119223-01-7 | MFCD09816101 | BB-4032175 [hit2lead.com]
- 7. 119223-01-7|5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole|BLD Pharm [bldpharm.com]
- 8. 1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-CYCLOPROPYL- (1 x 5 g) | Reagentia [reagentia.eu]
- 9. 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Synthesis protocol for 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
An Application Note on the Synthesis of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2] This application note provides a comprehensive, two-part protocol for the synthesis of this compound, a versatile building block for drug discovery. The synthesis commences with the preparation of the key intermediate, cyclopropanecarboxamidoxime, from cyclopropanecarbonitrile. The subsequent section details the one-pot acylation and cyclodehydration reaction with chloroacetyl chloride to yield the final product. This guide is designed for researchers in synthetic organic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and practical troubleshooting advice.
Introduction
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a topic of significant interest due to their prevalence in pharmacologically active compounds.[2][3] These heterocycles serve as rigid scaffolds that can orient substituents in a defined three-dimensional space, facilitating precise interactions with biological targets. The title compound, this compound, incorporates a reactive chloromethyl group, ideal for subsequent nucleophilic substitution, and a cyclopropyl group, a common motif for improving metabolic stability and binding affinity.
The most robust and widely adopted method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is the condensation of an amidoxime with an acylating agent, followed by cyclodehydration.[3][4] This guide details this classical and reliable approach, providing a clear pathway from commercially available starting materials to the target molecule.
Overall Synthetic Scheme
The synthesis is performed in two primary stages:
-
Preparation of Cyclopropanecarboxamidoxime: Conversion of cyclopropanecarbonitrile to the corresponding amidoxime using hydroxylamine.
-
Formation of the Oxadiazole Ring: A one-pot reaction involving the O-acylation of cyclopropanecarboxamidoxime with chloroacetyl chloride, followed by thermal cyclization to yield this compound.
Part 1: Synthesis of Cyclopropanecarboxamidoxime
Principle
This synthesis involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of cyclopropanecarbonitrile. The reaction is typically performed in an aqueous alcohol solution with a mild base to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example |
| Cyclopropanecarbonitrile | ≥98% | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | ≥99% | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific |
| Ethanol (EtOH) | 200 Proof, Anhydrous | VWR |
| Deionized Water (H₂O) | --- | --- |
| Round-bottom flask | 250 mL | --- |
| Reflux Condenser | --- | --- |
| Magnetic Stirrer/Hotplate | --- | --- |
| Rotary Evaporator | --- | --- |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclopropanecarbonitrile (10.0 g, 149 mmol), hydroxylamine hydrochloride (12.4 g, 179 mmol, 1.2 equiv), and sodium carbonate (9.5 g, 89 mmol, 0.6 equiv).
-
Solvent Addition: Add a mixture of ethanol (75 mL) and deionized water (25 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove inorganic salts (sodium chloride and excess sodium carbonate).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous residue may contain the product as a precipitate or an oil. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield cyclopropanecarboxamidoxime. The product is often obtained as a white to off-white solid and can be used in the next step without further purification if purity is deemed sufficient by ¹H NMR.
-
Part 2: Synthesis of this compound
Principle
This reaction proceeds via a two-step, one-pot sequence. First, the nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of chloroacetyl chloride to form an O-acylamidoxime intermediate. This intermediate is not isolated. Subsequent heating promotes an intramolecular cyclodehydration reaction, where the amide nitrogen attacks the imine carbon, followed by elimination of water to form the stable 1,2,4-oxadiazole aromatic ring. A non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct from the acylation step.[5]
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example |
| Cyclopropanecarboxamidoxime | From Part 1 | --- |
| Chloroacetyl Chloride | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, distilled | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR |
| Two-neck round-bottom flask | 250 mL | --- |
| Addition Funnel | 50 mL | --- |
| Magnetic Stirrer/Hotplate | --- | --- |
| Inert Gas Line (N₂ or Ar) | --- | --- |
Experimental Protocol
-
Reaction Setup: Assemble a 250 mL two-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition:
-
To the flask, add cyclopropanecarboxamidoxime (10.0 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cool the resulting solution to 0°C using an ice bath.
-
Add triethylamine (15.3 mL, 110 mmol, 1.1 equiv) to the stirred solution.
-
-
Acylation:
-
In the addition funnel, prepare a solution of chloroacetyl chloride (8.7 mL, 110 mmol, 1.1 equiv) in anhydrous DCM (20 mL).[5][6]
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
Cyclization:
-
Replace the DCM with a higher-boiling solvent for the thermal cyclization. Remove the DCM under reduced pressure.
-
Add toluene (100 mL) to the residue.
-
Heat the toluene mixture to reflux (approximately 110°C) for 8-12 hours. Monitor the formation of the oxadiazole and disappearance of the intermediate by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture sequentially with 1M HCl (50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.
-
Process Visualization
The following diagram illustrates the complete synthetic workflow.
Caption: Synthetic route from cyclopropanecarbonitrile to the target oxadiazole.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part 1 | Incomplete reaction; Loss of product during work-up (product may have some water solubility). | Increase reaction time and monitor by TLC. During work-up, saturate the aqueous layer with NaCl before extraction to reduce product solubility. |
| Incomplete cyclization in Part 2 | Insufficient heating time or temperature; Inactive intermediate. | Increase reflux time. Ensure the toluene is heated to a full reflux. Confirm the structure of the amidoxime intermediate if issues persist. |
| Formation of side products | Reaction of chloroacetyl chloride with both N and O of the amidoxime; Dimerization of intermediates. | Maintain a low temperature (0°C) during the addition of chloroacetyl chloride. Ensure dropwise addition to avoid localized high concentrations. |
| Difficulty in purification | Co-elution of starting material or intermediates with the product. | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Safety Precautions
-
Hydroxylamine Hydrochloride: Toxic and an irritant. Handle in a well-ventilated fume hood.
-
Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Triethylamine and Toluene: Flammable liquids with harmful vapors. Avoid inhalation and contact with skin.
-
All reactions should be performed in a well-ventilated chemical fume hood. Appropriate PPE, including safety goggles, nitrile gloves, and a flame-resistant lab coat, must be worn at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
Introduction: The Strategic Importance of 1,2,4-Oxadiazoles in Modern Drug Discovery
The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1][2] Its prominence stems from its role as a bioisostere for amide and ester functionalities, offering a strategic advantage in drug design by enhancing metabolic stability and modulating pharmacokinetic profiles.[3][4] The inherent stability of the 1,2,4-oxadiazole ring, coupled with its capacity for diverse substitution at the 3- and 5-positions, allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing ligand-receptor interactions. Consequently, this versatile heterocycle is a key component in a wide array of experimental, investigational, and marketed therapeutic agents.[5]
The development of efficient and robust synthetic methodologies is paramount to fully exploit the potential of the 1,2,4-oxadiazole core in drug discovery programs. One-pot syntheses are particularly attractive as they streamline the synthetic process, reduce waste, and improve overall efficiency by minimizing intermediate isolation and purification steps. This guide provides detailed application notes and protocols for several field-proven, one-pot methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, tailored for researchers, scientists, and drug development professionals.
Methodology 1: Coupling Agent-Mediated Synthesis from Carboxylic Acids and Amidoximes
This is one of the most widely employed and versatile one-pot approaches for the synthesis of unsymmetrically 3,5-disubstituted-1,2,4-oxadiazoles. The core principle involves the in situ activation of a carboxylic acid, followed by reaction with an amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the desired 1,2,4-oxadiazole.[1][6]
Causality Behind Experimental Choices:
-
Coupling Agents: The choice of coupling agent is critical for the efficient activation of the carboxylic acid.
-
Carbodiimides (EDC, DCC): These are classic coupling agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is often employed to suppress side reactions and improve yields by forming an active ester intermediate.[1][7]
-
Uronium/Aminium Salts (HBTU, HATU): These reagents are highly efficient and lead to rapid activation of carboxylic acids with minimal side product formation. They are particularly useful for sterically hindered or electronically deactivated substrates.[8][9]
-
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and to prevent hydrolysis of the activated intermediates.[8]
-
Temperature: The initial activation and coupling steps are often performed at room temperature, while the subsequent cyclodehydration may require heating to drive the reaction to completion. Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times from hours to minutes.[4][8][10]
Experimental Protocol: EDC/HOBt Mediated Synthesis
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amidoxime (1.0 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 - 1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Organic base (e.g., Diisopropylethylamine - DIPEA, 2.0 - 3.0 eq) (Optional, for scavenging HCl from EDC·HCl)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at room temperature, add EDC·HCl (1.1 eq).
-
Stir the mixture for 15-30 minutes to allow for the formation of the HOBt active ester.
-
Add the amidoxime (1.0 eq) to the reaction mixture. If the amidoxime is used as a hydrochloride salt, add DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the cyclodehydration by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
Workflow Diagram:
Caption: Workflow for EDC/HOBt mediated one-pot synthesis of 1,2,4-oxadiazoles.
Methodology 2: Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction control.[4][10][11] This is particularly beneficial for the cyclodehydration step in 1,2,4-oxadiazole synthesis, which can often be sluggish under conventional heating.
Causality Behind Experimental Choices:
-
Microwave Reactor: A dedicated microwave synthesizer is required to provide controlled and uniform heating.[4] This prevents localized overheating and decomposition that can occur with domestic microwave ovens.
-
Sealed Vessels: Reactions are performed in sealed, heavy-walled glass tubes to allow for heating above the boiling point of the solvent, which significantly accelerates the reaction rate.[4]
-
Reagent Choice: The combination of a highly efficient coupling agent like HBTU with a polymer-supported base such as PS-BEMP simplifies purification, as the base can be removed by simple filtration.[8]
Experimental Protocol: Microwave-Assisted Synthesis using HBTU/PS-BEMP
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amidoxime (1.2 eq)
-
HBTU (1.1 eq)
-
Polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) (3.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Microwave Synthesizer
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq), amidoxime (1.2 eq), HBTU (1.1 eq), and PS-BEMP (3.0 eq).
-
Add anhydrous acetonitrile to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 150-160 °C for 10-20 minutes.[8]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
Filter the reaction mixture to remove the PS-BEMP resin and wash the resin with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Data Summary: Comparison of Conventional vs. Microwave Synthesis
| Method | Coupling System | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Conventional | EDC/HOBt | 80-120 | 4-24 h | 60-85 | [7] |
| Microwave | HBTU/PS-BEMP | 160 | 15 min | 75-95 | [8] |
| Microwave | PS-Carbodiimide | 150 | 15 min | 70-90 | [8] |
Methodology 3: Base-Mediated One-Pot Synthesis from Nitriles, Aldehydes, and Hydroxylamine
This multicomponent reaction (MCR) provides a highly convergent and atom-economical route to 3,5-disubstituted-1,2,4-oxadiazoles.[12][13][14] A particularly elegant variation of this method utilizes an aldehyde as both a reactant and an internal oxidant, thereby obviating the need for an external oxidizing agent.[12][14]
Causality Behind Experimental Choices:
-
Reaction Sequence: The reaction proceeds through three sequential steps in one pot:
-
Formation of an amidoxime from the reaction of a nitrile with hydroxylamine.
-
Condensation of the amidoxime with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate.
-
Oxidation of the dihydro-oxadiazole to the aromatic 1,2,4-oxadiazole.
-
-
Role of the Aldehyde: In the base-mediated protocol, a second equivalent of the aldehyde acts as a hydride acceptor, oxidizing the dihydro-oxadiazole intermediate while being reduced to the corresponding alcohol.[12][14] This is a clever strategy that avoids the use of potentially harsh or expensive external oxidants.
-
Base: An organic base like triethylamine (TEA) is typically used to neutralize the hydroxylamine hydrochloride and to promote the condensation and oxidation steps.[14]
Experimental Protocol: Aldehyde as Substrate and Oxidant
Materials:
-
Nitrile (1.0 eq)
-
Hydroxylamine Hydrochloride (1.1 eq)
-
Aromatic Aldehyde (2.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
tert-Butanol (t-BuOH)
Procedure:
-
To a solution of the nitrile (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in t-BuOH, add triethylamine (2.0 eq).
-
Heat the mixture at 80 °C for 18 hours to form the amidoxime in situ.[14]
-
Cool the reaction mixture to room temperature and add the aromatic aldehyde (2.0 eq).
-
Heat the reaction mixture at 100 °C for 24 hours.[14]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3,5-disubstituted-1,2,4-oxadiazole.
Reaction Mechanism Diagram:
Caption: Plausible mechanism for the base-mediated one-pot synthesis of 1,2,4-oxadiazoles.
Methodology 4: Solvent-Free Synthesis of Symmetrical 1,2,4-Oxadiazoles
For the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles with identical substituents, a facile and environmentally friendly solvent-free method can be employed.[15][16] This approach is particularly advantageous in terms of green chemistry principles, minimizing solvent waste and simplifying the workup procedure.
Causality Behind Experimental Choices:
-
Catalyst and Support: Potassium fluoride (KF) acts as both a base and a solid support for the reaction.[15][16] The basicity of KF is sufficient to promote the necessary transformations, and its solid nature facilitates a heterogeneous reaction environment.
-
Solvent-Free Conditions: Heating the neat mixture of reactants on the solid support allows for efficient reaction without the need for a solvent. This simplifies the process and reduces the environmental impact.
-
Reaction Mechanism: The proposed mechanism involves the initial formation of an amidoxime, which then reacts with another molecule of nitrile, or potentially another molecule of amidoxime, to form the 1,2,4-oxadiazole.[15][16]
Experimental Protocol: KF-Catalyzed Solvent-Free Synthesis
Materials:
-
Aromatic Nitrile (2.0 mmol)
-
Hydroxylamine Hydrochloride (2.0 mmol, finely ground)
-
Potassium Fluoride (KF) (1.0 g)
Procedure:
-
In a mortar and pestle, thoroughly grind and mix the aromatic nitrile (2.0 mmol), hydroxylamine hydrochloride (2.0 mmol), and potassium fluoride (1.0 g) to form a homogeneous powder.[16]
-
Transfer the mixture to a round-bottom flask equipped with a magnetic stir bar.
-
Heat the mixture at 100 °C with stirring for 12 hours.[16]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the flask and stir to dissolve the inorganic salts.
-
Collect the solid product by filtration, wash with water, and dry to afford the 3,5-disubstituted-1,2,4-oxadiazole.
-
The product is often pure enough for subsequent use, but can be recrystallized if necessary.
Data Summary: Scope of KF-Catalyzed Solvent-Free Synthesis
| R in R-CN | Reaction Time (h) | Yield (%) | Reference |
| C6H5 | 12 | 92 | [16] |
| 4-Cl-C6H4 | 12 | 95 | [16] |
| 4-CH3-C6H4 | 12 | 89 | [16] |
| 4-OCH3-C6H4 | 12 | 90 | [16] |
Conclusion
The one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient generation of diverse compound libraries for drug discovery. The choice of synthetic method should be guided by the desired substitution pattern, the availability of starting materials, and the desired scale and throughput. The protocols detailed in these application notes provide robust and versatile starting points for researchers to access this important class of heterocyclic compounds. By understanding the underlying principles and the rationale behind the experimental choices, scientists can effectively troubleshoot and adapt these methods to their specific research needs.
References
- 1. soc.chim.it [soc.chim.it]
- 2. ias.ac.in [ias.ac.in]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its prevalence stems from its role as a highly effective bioisostere for amide and ester functional groups.[2] This substitution can enhance the metabolic stability of a drug candidate by removing hydrolyzable linkages, while maintaining or improving its biological activity.[2] The 1,2,4-oxadiazole scaffold is a key component in several commercially available drugs and a vast number of compounds under investigation for diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]
This guide focuses on a particularly useful derivative: 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole . This building block offers a unique combination of a stable, rigid cyclopropyl-oxadiazole core and a highly reactive chloromethyl group. The cyclopropyl moiety is often used in drug design to improve metabolic stability and binding affinity, while the chloromethyl group serves as a potent electrophilic handle for synthetic elaboration. It allows for the straightforward introduction of the (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl fragment into a wide array of molecules via nucleophilic substitution reactions.[3]
The purpose of these application notes is to provide researchers, chemists, and drug development professionals with a detailed understanding of this building block's reactivity, along with robust, field-proven protocols for its use in synthesis.
Compound Profile: Properties and Safety
A thorough understanding of the physicochemical properties and safety requirements is critical before utilizing any chemical reagent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [4] |
| Molecular Weight | 158.59 g/mol | [4] |
| CAS Number | 119223-01-7 | [5] |
| Appearance | Solid | [4] |
| SMILES | ClCC1=NC(C2CC2)=NO1 | [4] |
| InChI Key | YWRZTXKBYCOPMY-UHFFFAOYSA-N | [4] |
Safety and Handling
Warning: This compound is classified as acutely toxic and an irritant.[4] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[4]
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Synthesis of the Building Block
While this compound is commercially available, an in-house synthesis may be required. The most common and reliable method involves the acylation of a cyclopropanecarboxamidoxime with chloroacetyl chloride, followed by a thermal or base-mediated cyclodehydration to form the oxadiazole ring.[1][6]
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-CYCLOPROPYL- (1 x 5 g) | Reagentia [reagentia.eu]
- 6. soc.chim.it [soc.chim.it]
Application Notes & Protocols: The Role of 1,2,4-Oxadiazoles in Modern Nematicide Development
Introduction: Addressing a Persistent Agricultural Threat with Novel Chemistry
Plant-parasitic nematodes (PPNs) represent a significant and often underestimated threat to global agriculture, inflicting an estimated $157 billion in crop losses annually. These microscopic roundworms attack plant roots, leading to stunted growth, reduced yield, and increased susceptibility to other pathogens. For decades, control has relied on a limited arsenal of chemical nematicides, many of which are now facing regulatory restrictions due to environmental toxicity and concerns about human health. This has created an urgent need for new, effective, and safer nematicidal agents.
The 1,2,4-oxadiazole heterocycle has emerged as a highly promising scaffold in the design of next-generation nematicides.[1] This five-membered aromatic ring system offers a unique combination of metabolic stability, synthetic versatility, and a broad spectrum of biological activities. Its value is exemplified by the commercial success of Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole), a seed treatment nematicide that introduced a new mode of action for nematode control.[2][3] This guide provides a comprehensive overview of the application of 1,2,4-oxadiazoles in nematicide development, detailing synthesis strategies, bioactivity screening protocols, mechanisms of action, and structure-activity relationships to aid researchers in this critical field.
Part 1: Synthesis of 1,2,4-Oxadiazole Nematicidal Analogs
The construction of the 1,2,4-oxadiazole ring is a cornerstone of developing novel nematicidal candidates. The most common and versatile method involves the cyclization of an O-acyl-amidoxime intermediate. This intermediate is typically formed by reacting a nitrile with hydroxylamine to generate an amidoxime, which is then acylated by an appropriate acylating agent (like an acyl chloride or a carboxylic acid activated with a coupling agent).
Below is a generalized workflow for this synthesis, followed by a specific laboratory protocol for a representative compound.
Caption: General Synthetic Workflow for 1,2,4-Oxadiazoles.
Protocol 1: Synthesis of 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole (Tioxazafen)
This protocol outlines the synthesis of Tioxazafen, a benchmark 1,2,4-oxadiazole nematicide. The causality behind this two-step process is efficiency and high yield; first, creating the nucleophilic amidoxime, followed by its reaction with an activated carboxylic acid derivative to form the stable heterocyclic ring.
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Thiophene-2-carbonyl chloride
-
Pyridine
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of N'-hydroxybenzamidine (Benzamidoxime)
-
To a solution of benzonitrile (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium bicarbonate (1.5 eq.).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude N'-hydroxybenzamidine. This product is often used in the next step without further purification.
Step 2: Synthesis of 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole
-
Dissolve the crude N'-hydroxybenzamidine (1 eq.) in toluene containing pyridine (1.2 eq.) as a base.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a solution of thiophene-2-carbonyl chloride (1.1 eq.) in toluene dropwise to the cooled mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The cyclodehydration occurs at this stage.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the mixture and wash it sequentially with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole as a solid. The structure should be confirmed by NMR and HRMS analysis.[1]
Part 2: Nematicidal Bioactivity Screening Protocols
A tiered screening approach is essential for identifying promising compounds. It typically begins with a high-throughput in vitro assay using a model organism, followed by in vivo testing on the target plant-parasitic nematode.
Protocol 2: In Vitro Nematicidal Motility Assay using Caenorhabditis elegans
C. elegans is a free-living nematode widely used as a model organism due to its short life cycle, ease of culture, and well-characterized genome.[4] Motility is a critical indicator of nematode health, and its inhibition is a primary endpoint for many nematicides.
Caption: Workflow for C. elegans Motility-Based Screening.
Methodology:
-
Preparation: Use synchronized L4 stage C. elegans. Wash the worms from their culture plates using K saline buffer and centrifuge at low speed (~1000 g) to pellet them. Repeat the wash three times to remove bacteria.[5]
-
Plating: Resuspend the worm pellet in K saline containing 0.015% Bovine Serum Albumin (BSA) to prevent worms from sticking to the plate surface.[5] Dispense approximately 60-100 worms in 80 µL into each well of a 96-well microtiter plate.[5][6]
-
Normalization: Place the plate in an automated infrared motility reader and measure basal movement for 30 minutes to establish a 100% motility baseline for each well.[5]
-
Compound Addition: Add 20 µL of the test compound solution (dissolved in K saline with a final DMSO concentration ≤1%) to achieve the desired final concentration (e.g., in a dose-response range from 0.1 to 100 µM). Include negative (vehicle) and positive (e.g., Ivermectin) controls.
-
Incubation and Reading: Incubate the plates at 25°C. Measure motility at set time points (e.g., hourly for 4 hours, then at 17.5 hours).[5] Nematodes are considered immobile or dead if they do not respond to stimuli.
-
Data Analysis: Express the motility at each time point as a percentage of the initial basal motility. Plot the percentage inhibition against the log of the compound concentration to determine the EC50 value (the concentration that causes 50% inhibition of motility).
Protocol 3: In Vivo Pot Trial against Root-Knot Nematode (Meloidogyne incognita)
Compounds that show high potency in vitro must be validated in a more realistic setting. This pot trial protocol assesses the ability of a compound to protect a host plant (e.g., tomato) from infection by the root-knot nematode, Meloidogyne incognita.
Methodology:
-
Nematode Inoculum: Culture M. incognita on susceptible tomato plants. Extract eggs from infected roots using a sodium hypochlorite solution.
-
Compound Application: Prepare pots with sterilized soil. Apply the test compound as a soil drench. The application rate should be based on the in vitro activity and desired field application rates (e.g., calculated in mg a.i./kg soil).
-
Transplanting and Inoculation: Transplant 2-3 week-old tomato seedlings into the treated pots. After 2-3 days, inoculate each pot with a suspension of ~5,000 M. incognita second-stage juveniles (J2s) in water, pipetting into holes made in the soil around the plant stem.[7]
-
Growth Conditions: Maintain the pots in a greenhouse at 25-30°C for 6-8 weeks.[7] Include untreated inoculated (positive control) and untreated non-inoculated (negative control) pots.
-
Assessment: After the incubation period, carefully uproot the plants and wash the roots. Assess the following parameters:
-
Root Gall Index: Score the severity of root galling on a scale of 0 (no galls) to 5 or 10 (severe galling).
-
Egg Mass Count: Stain roots with phloxine B to visualize and count the number of egg masses per root system.
-
Plant Health: Measure plant height, fresh root weight, and shoot weight.
-
-
Data Analysis: Compare the gall index, egg mass count, and plant growth parameters between treatments and controls. Calculate the percentage of nematode control relative to the untreated, inoculated control.
Part 3: Mechanisms of Action of 1,2,4-Oxadiazole Nematicides
The 1,2,4-oxadiazole scaffold has proven to be a versatile platform for discovering nematicides with diverse molecular targets. Understanding the mechanism of action (MoA) is crucial for optimizing lead compounds and managing potential resistance.
Disruption of Ribosomal Activity
The commercial nematicide Tioxazafen acts through a novel MoA involving the disruption of ribosomal protein translation in nematodes.[3] It is believed to interact with a nematode-specific insertion in the L3 subunit of the mitochondrial ribosome, leading to a cessation of protein synthesis and eventual death.[3] This specificity is a key advantage, potentially reducing off-target effects on non-nematode organisms.
Caption: MoA: Tioxazafen Disrupts Ribosomal Function.
Inhibition of Succinate Dehydrogenase (SDH)
More recently developed 1,2,4-oxadiazole derivatives containing amide moieties have been identified as potent inhibitors of succinate dehydrogenase (SDH, or Complex II) in the mitochondrial electron transport chain.[8][9] By blocking SDH activity, these compounds halt cellular respiration, leading to a rapid depletion of ATP and causing nematode death.[8] This MoA is well-established for fungicides, but its application in nematicides is a promising area of research.
Acetylcholinesterase (AChE) Inhibition and Other Neurological Targets
Several 1,2,4-oxadiazole series have been shown to target the nematode nervous system. Some derivatives act as acetylcholinesterase (AChE) inhibitors, preventing the breakdown of the neurotransmitter acetylcholine and causing paralysis and death.[10][11] Other studies suggest that different analogs may affect acetylcholine receptors directly, further highlighting the neurotoxic potential of this chemical class.[1][12]
Part 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1,2,4-oxadiazole core has yielded crucial insights into the structural requirements for potent nematicidal activity. The general structure consists of two key positions for substitution (R1 at the 3-position and R2 at the 5-position) which can be fine-tuned to optimize efficacy.
General Structure:
The following table summarizes SAR data compiled from various studies, showcasing how different substituents impact activity against various nematodes.
| Compound ID | R1 (3-position) | R2 (5-position) | Target Nematode | LC50 (µg/mL) | Reference |
| Tioxazafen | Phenyl | Thiophen-2-yl | B. xylophilus | >300 | [12] |
| A1 | 4-Fluorophenyl | Chloromethyl | B. xylophilus | 2.4 | [12] |
| A7 | 3,4-Dichlorophenyl-amide | Phenyl | B. xylophilus | 1.39 | [8] |
| C3 | 2-CF3-Phenyl-amide | Phenyl | B. xylophilus | 37.2 | [13] |
| f1 | 4-Chlorophenyl | N-ethyl carboxylamide | A. besseyi | 19.0 | [10] |
| Fosthiazate | (Commercial Control) | A. besseyi | >300 | [10] |
Key SAR Observations:
-
5-Position Modification: Introducing a haloalkyl group, such as chloromethyl, at the 5-position can dramatically increase nematicidal activity compared to the thiophene ring in Tioxazafen.[1][12] This suggests the 5-position is critical for interaction with the target site.
-
3-Position Modification: Replacing the simple phenyl ring at the 3-position with more complex amide-containing fragments has proven to be a highly effective strategy.[13][14] These amide groups can form additional hydrogen bonds with the target protein (e.g., SDH), enhancing binding affinity.
-
Aromatic Substituents: The substitution pattern on the aromatic rings is crucial. Electron-withdrawing groups like halogens (Cl, F) or trifluoromethyl (CF3) on the phenyl rings often lead to higher potency.[15] For instance, compound A7 with a 3,4-dichlorophenyl group showed excellent activity.[8]
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold is undeniably a privileged structure in the ongoing search for novel nematicides. Its synthetic tractability allows for extensive chemical exploration, which has already led to compounds with multiple, distinct modes of action, from disrupting protein synthesis to inhibiting cellular respiration and targeting the nervous system. This versatility is a powerful tool for developing nematicides that can overcome existing resistance issues.
Future research should focus on:
-
Target-Based Design: Leveraging structural biology to design derivatives that bind with high affinity and specificity to validated nematode targets like SDH or novel receptors.
-
Improving Systemicity and Soil Mobility: Optimizing the physicochemical properties of the compounds to ensure they can effectively reach nematodes in the root zone when applied as seed treatments or soil drenches.
-
Ecotoxicological Profiling: Early-stage assessment of the environmental fate and non-target toxicity of lead compounds to ensure the development of not only effective but also environmentally benign nematicides.
By integrating modern synthetic chemistry, high-throughput biological screening, and a deep understanding of nematode biology, the 1,2,4-oxadiazole class will continue to be a vital source of innovative solutions for protecting crops from these devastating pests.
References
- 1. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fao.org [fao.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering Nematicidal Natural Products from Xenorhabdus Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nematicidal Activity of Burkholderia arboris J211 Against Meloidogyne incognita on Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and nematicidal activity of novel 1,2,4-oxadiazole derivatives containing amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole in Cancer Cell Line Studies
Introduction: The Emerging Potential of 1,2,4-Oxadiazoles in Oncology
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[1][2] This structural feature has made it a privileged motif in the design of novel therapeutic agents. Within the landscape of oncology research, numerous derivatives of 1,2,4-oxadiazole have demonstrated potent cytotoxic and antiproliferative activities against a wide spectrum of human cancer cell lines.[3][4][5] These compounds have been shown to exert their anticancer effects through diverse mechanisms of action, including the inhibition of critical enzymes such as histone deacetylases (HDACs), carbonic anhydrases, and various kinases, as well as the induction of apoptosis and cell cycle arrest.[3][6]
This document provides detailed application notes and protocols for the investigation of a specific, yet under-explored derivative, 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (CAS No. 959237-80-0). While direct studies on this particular molecule are not extensively published, its structural features—a reactive chloromethyl group and a cyclopropyl moiety—suggest a potential for unique biological activity and warrant a thorough investigation. The protocols outlined herein are based on established methodologies for evaluating novel 1,2,4-oxadiazole derivatives in cancer cell line studies.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | |
| Molecular Weight | 158.59 g/mol | |
| CAS Number | 959237-80-0 | |
| Structure | ||
| Chemical Structure of this compound |
The presence of the electrophilic chloromethyl group suggests potential for covalent interactions with biological nucleophiles, a mechanism of action for several established anticancer agents. The cyclopropyl group may influence the compound's solubility, metabolic stability, and binding interactions with target proteins.
Proposed Mechanism of Action and Investigational Strategy
Based on the known activities of analogous 1,2,4-oxadiazole derivatives, a primary avenue of investigation for this compound would be its potential to induce apoptosis. A plausible signaling pathway to investigate is the activation of caspases, which are key executioners of apoptosis.[7]
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Protocols
The following protocols are designed to provide a comprehensive initial evaluation of the anticancer potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).
1. Materials:
- This compound
- Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))[3][4]
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
2. Procedure:
- Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
- Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest at a specific phase.
1. Materials:
- Cancer cells treated with this compound at its IC₅₀ concentration.
- PBS
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer
2. Procedure:
- Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.
- Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
- Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the treated samples to the vehicle control to identify any cell cycle arrest.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol quantifies the number of apoptotic and necrotic cells following treatment with the compound.
1. Materials:
- Cancer cells treated with this compound at its IC₅₀ concentration.
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer
2. Procedure:
- Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24-48 hours.
- Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
- Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes in the dark at room temperature.
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
- Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Expected Outcomes and Data Interpretation
| Assay | Potential Outcome | Interpretation |
| MTT Assay | Low IC₅₀ values (e.g., < 10 µM) | Indicates potent cytotoxic activity. |
| Cell Cycle Analysis | Accumulation of cells in a specific phase (e.g., G2/M) | Suggests the compound induces cell cycle arrest. |
| Apoptosis Assay | Increased percentage of Annexin V-positive cells | Confirms the compound induces apoptosis. |
Workflow for Investigating this compound
Caption: A logical workflow for the preclinical evaluation of the compound.
Conclusion
The 1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel anticancer agents. While this compound remains to be fully characterized, the protocols and strategic workflow detailed in this guide provide a robust framework for its initial investigation. The potential for this compound to exhibit significant cytotoxic and pro-apoptotic activity makes it a compelling candidate for further preclinical evaluation.
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes: A Detailed Protocol for Monoamine Oxidase (MAO) Inhibition Assay Using Oxadiazole Derivatives
Introduction: Targeting Monoamine Oxidases in Neurodegenerative and Affective Disorders
Monoamine oxidases (MAO) are a family of flavin adenine dinucleotide (FAD)-dependent enzymes located on the outer mitochondrial membrane.[1][2][3][4] These enzymes are critical for the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, thereby regulating their levels in the brain and peripheral tissues.[5][6][7] In mammals, two primary isoforms exist, MAO-A and MAO-B, which are distinguished by their substrate specificity, tissue distribution, and inhibitor selectivity.[3][4][5][8]
Dysregulation of MAO activity has been implicated in a host of neurological and psychiatric conditions.[7][9] For instance, reduced levels of monoamines are associated with depression and anxiety, making selective MAO-A inhibitors effective therapeutic agents.[3][4][6][8] Conversely, the activity of MAO-B, which preferentially metabolizes dopamine, increases with age and is a key target in the management of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3][4][8][10][11] Inhibition of MAO-B can increase dopaminergic neurotransmission and is thought to provide neuroprotective effects.[12][13]
The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent and selective MAO inhibitors.[14][15][16][17] Their unique structural and electronic properties allow for targeted interactions within the active sites of MAO isoforms. Several studies have reported novel oxadiazole derivatives with significant inhibitory activity, highlighting their potential as lead compounds for developing new therapeutics for neurological diseases.[14][18]
These application notes provide a robust, detailed protocol for determining the inhibitory potency (IC50) and selectivity of novel oxadiazole derivatives against human MAO-A and MAO-B using a highly sensitive fluorometric assay.
Assay Principle: Fluorometric Detection of MAO Activity
The protocol is based on a well-established and reliable coupled enzymatic reaction.[8] Monoamine oxidase catalyzes the oxidative deamination of a monoamine substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂) as byproducts.[2][7][8][19]
The generated H₂O₂ is then used in a secondary reaction catalyzed by horseradish peroxidase (HRP). In the presence of HRP, H₂O₂ oxidizes a non-fluorescent probe, 10-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red), into the highly fluorescent product, resorufin.[8][20][21] The rate of fluorescence increase, measured at an excitation of ~535 nm and an emission of ~587 nm, is directly proportional to the MAO activity.[22] A reduction in this rate in the presence of a test compound, such as an oxadiazole derivative, indicates enzymatic inhibition.[8][23]
Caption: The coupled enzymatic reaction for MAO activity detection.
Materials and Reagents
Equipment
-
Fluorescence microplate reader with temperature control (37°C) and capability for excitation at 530-560 nm and emission at ~590 nm.
-
Black, flat-bottom 96-well microplates (essential to minimize background fluorescence).
-
Standard laboratory equipment (pipettes, centrifuges, vortex mixer).
Reagents and Consumables
-
Enzymes: Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich or similar).
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.[8]
-
Substrate: p-Tyramine hydrochloride (a non-selective substrate for both MAO-A and MAO-B).[7][8]
-
Detection Reagents:
-
Test Compounds: Stock solutions of oxadiazole derivatives, typically prepared in 100% Dimethyl Sulfoxide (DMSO).
-
Positive Control Inhibitors:
-
Solvent: High-purity, anhydrous DMSO.
Detailed Experimental Protocol: IC50 Determination
This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL.
Step 1: Preparation of Solutions
Causality Note: Preparing fresh solutions, especially for the detection reagents, is critical for assay sensitivity and reproducibility. Amplex® Red is light-sensitive and H₂O₂ can degrade over time.
-
MAO Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4. Filter and store at 4°C.
-
Substrate Stock (100 mM p-Tyramine): Dissolve p-tyramine hydrochloride in deionized water. Aliquot and store at -20°C.
-
Amplex® Red Stock (10 mM): Dissolve Amplex® Red reagent in high-purity DMSO. Protect from light by wrapping the vial in foil. Store at -20°C.
-
HRP Stock (10 U/mL): Dissolve HRP in MAO Assay Buffer. Aliquot and store at -20°C.
-
Inhibitor Stocks (10 mM): Prepare 10 mM stock solutions of the oxadiazole derivatives, Clorgyline, and Selegiline in 100% DMSO. Store at -20°C.
-
Enzyme Working Solutions: On the day of the experiment, dilute the recombinant MAO-A and MAO-B enzyme stocks in cold MAO Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay (typically 10-40 minutes).[23][29] Keep the diluted enzyme on ice.
Step 2: Assay Procedure in 96-Well Plate
Trustworthiness Note: A robust experimental design includes multiple controls to validate the results. The plate layout should be carefully planned to include blanks, 100% activity controls, and positive controls alongside the test compounds.
-
Inhibitor Dilution:
-
Perform serial dilutions of the 10 mM oxadiazole derivative stocks and positive controls (Clorgyline, Selegiline) in DMSO.
-
Further dilute these DMSO serial dilutions into MAO Assay Buffer to create 10x concentrated working solutions. This minimizes the final DMSO concentration in the assay wells. The final DMSO concentration should not exceed 1% , as higher concentrations can inhibit MAO activity.[30]
-
-
Plate Setup: Add 10 µL of the 10x inhibitor working solutions to the appropriate wells of a black 96-well plate.
-
Test Wells: 10 µL of each oxadiazole derivative dilution.
-
Positive Control Wells: 10 µL of Clorgyline (for MAO-A plate) or Selegiline (for MAO-B plate) dilutions.
-
100% Activity Control Wells: 10 µL of MAO Assay Buffer containing the same percentage of DMSO as the test wells.[23]
-
Blank (No-Enzyme) Wells: 10 µL of MAO Assay Buffer.[23]
-
-
Enzyme Addition & Pre-incubation:
-
Prepare the diluted MAO-A or MAO-B working solution.
-
Add 50 µL of the appropriate MAO working solution to all wells except the "Blank" wells.
-
Add 50 µL of MAO Assay Buffer to the "Blank" wells.
-
Tap the plate gently to mix.
-
Incubate the plate for 15 minutes at 37°C. This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced, which is particularly important for irreversible or time-dependent inhibitors.[29]
-
-
Reaction Initiation & Detection:
-
During the pre-incubation, prepare the Detection Mix . For each 40 µL per well, combine MAO Assay Buffer with p-Tyramine, Amplex® Red, and HRP to achieve the desired final concentrations (e.g., 1 mM p-Tyramine, 50 µM Amplex® Red, 1 U/mL HRP). Prepare enough mix for all wells. Protect from light.
-
To initiate the reaction, add 40 µL of the Detection Mix to all wells.
-
Immediately place the plate into the fluorescence microplate reader, pre-heated to 37°C.
-
-
Kinetic Measurement:
Caption: Experimental workflow for determining MAO inhibitor IC50 values.
Step 3: Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (ΔRFU/min).
-
Calculate Percentage Inhibition:
-
First, subtract the average rate of the "Blank" wells from all other wells to correct for background signal.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism, Origin).[23]
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.[31][32][33]
-
Data Presentation and Interpretation
The potency and selectivity of the oxadiazole derivatives should be summarized in a clear, tabular format. The Selectivity Index (SI) is a critical parameter for evaluating isoform preference. It is calculated by dividing the IC50 value for the less-preferred isoform by the IC50 for the more-preferred isoform.
Example Data Table:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B* |
| Oxadiazole-1 | 25.4 | 0.85 | 29.9 |
| Oxadiazole-2 | 1.2 | 15.7 | 0.076 |
| Oxadiazole-3 | > 100 | 5.3 | > 18.8 |
| Clorgyline (Control) | 0.009 | 2.1 | 0.004 |
| Selegiline (Control) | 8.5 | 0.04 | 212.5 |
*Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). A higher SI value (>10) indicates strong selectivity for MAO-B.
Troubleshooting Common Issues
-
High Background Fluorescence: Ensure the use of black-walled plates. Check for contamination in the assay buffer or auto-fluorescence of the test compound.
-
No or Weak Inhibition: Confirm the integrity and concentration of the inhibitor stock solution. Ensure the pre-incubation step was performed correctly. Verify enzyme activity with positive controls.[30]
-
Inconsistent Results: Ensure consistent timing and pipetting across all wells. Keep the final DMSO concentration low and uniform. Prepare fresh enzyme and detection mix for each experiment.[30]
References
- 1. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. evotec.com [evotec.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 12. A review of the pharmacology of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 20. promega.com [promega.com]
- 21. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. AffiASSAY® Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit | AffiGEN [affiassay.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. apexbt.com [apexbt.com]
- 27. caymanchem.com [caymanchem.com]
- 28. Inhibition of platelet monoamine oxidase type B by selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bioassaysys.com [bioassaysys.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Characterization of 1,2,4-Oxadiazole Derivatives
Introduction: The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry and drug discovery. Its unique bioisosteric properties, acting as a stable and non-hydrolyzable ester or amide mimic, combined with its capacity for diverse substitutions at the C3 and C5 positions, make it a privileged structure in the design of novel therapeutics.[1][2] Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3]
Given their therapeutic potential, the rigorous and unambiguous characterization of newly synthesized 1,2,4-oxadiazole derivatives is a cornerstone of the drug development process. This guide provides an in-depth overview and field-proven protocols for the essential analytical techniques required to confirm molecular structure, assess purity, and establish the physicochemical properties of these compounds. The methodologies detailed herein are designed to build a self-validating data package, ensuring scientific integrity and supporting regulatory requirements.
Integrated Analytical Workflow
A comprehensive characterization of a 1,2,4-oxadiazole derivative is not reliant on a single technique but rather on the synergistic integration of multiple analytical methods. Each technique provides a unique piece of the structural puzzle. The typical workflow begins with spectroscopic confirmation of the molecular structure and functional groups, followed by chromatographic assessment of purity, and culminates, when necessary, with definitive structural elucidation.
Caption: Integrated workflow for the characterization of 1,2,4-oxadiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. For 1,2,4-oxadiazoles, ¹H NMR confirms the nature and connectivity of substituents at C3 and C5, while ¹³C NMR provides definitive evidence for the formation of the heterocyclic core itself. The chemical shifts of the two carbons within the oxadiazole ring (C3 and C5) are highly characteristic and serve as a primary diagnostic tool.[4][5]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 1,2,4-oxadiazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean NMR tube.[6] The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have minimal overlapping signals with the analyte. CDCl₃ is a common first choice for many non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Parameters (300-700 MHz Spectrometer):
-
¹H NMR:
-
Acquire a spectrum over a range of 0-12 ppm.
-
Set the pulse angle to 30-45 degrees.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a spectrum over a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 512-2048) are typically required due to the low natural abundance of the ¹³C isotope.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS at 0.00 ppm. Calibrate the ¹³C spectrum similarly (e.g., CDCl₃ at 77.16 ppm).[7]
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to assign signals to specific protons in the structure.
-
Assign the signals in the ¹³C spectrum, paying close attention to the downfield region where the oxadiazole carbons appear.
-
Data Interpretation & Key Signatures
The unequivocal confirmation of the 1,2,4-oxadiazole ring formation is achieved by identifying the two quaternary carbon signals in the ¹³C NMR spectrum.[4]
| Carbon Atom | Typical Chemical Shift (δ) Range (ppm) | Rationale for Chemical Shift |
| C5 | 173 - 177 ppm | Attached to two electronegative atoms (O1 and N4), resulting in significant deshielding. |
| C3 | 167 - 170 ppm | Attached to two electronegative nitrogen atoms (N2 and N4), also highly deshielded but typically slightly upfield of C5. |
| Table 1: Characteristic ¹³C NMR chemical shifts for the 1,2,4-oxadiazole ring. Data compiled from multiple sources.[3][4] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, which is critical for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation pattern observed, particularly with electron impact (EI) ionization, can offer additional structural proof, as the 1,2,4-oxadiazole ring undergoes characteristic cleavage patterns.[2][8]
Protocol: ESI-MS for Molecular Ion Determination
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent that is compatible with the mobile phase, such as methanol or acetonitrile.
-
Ensure the sample is fully dissolved to prevent clogging of the instrument.
-
-
Instrument Parameters (LC-MS or Direct Infusion):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is most common for these compounds, as the nitrogen atoms are readily protonated. This typically yields the [M+H]⁺ ion.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Infusion: Introduce the sample into the source via direct infusion with a syringe pump or through an LC system.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Verify that the observed mass matches the calculated mass for the target structure. For HRMS, the measured mass should be within 5 ppm of the calculated mass.
-
Data Interpretation: Characteristic Fragmentation
Under Electron Impact (EI) conditions, the 1,2,4-oxadiazole ring is known to fragment via cleavage of the weakest bonds, primarily the N2–C3 and O1–C5 bonds.[8] This retro-cycloaddition type fragmentation can help distinguish it from other oxadiazole isomers.
Caption: Correlation of analytical techniques to structural features of the 1,2,4-oxadiazole core.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups within the molecule. While it doesn't provide detailed connectivity information like NMR, it serves as a quick quality check to verify that the expected chemical transformations have occurred and that key bonds, such as the C=N of the oxadiazole ring, are present.[6][9]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be automatically background-corrected.
-
Identify the absorption bands and compare them to known frequencies for characteristic functional groups.
-
Data Interpretation & Key Signatures
| Functional Group | Typical Absorption Frequency (cm⁻¹) | Vibration Mode |
| C=N Stretch (Oxadiazole) | 1610 - 1630 | Stretching |
| C-O-C Stretch (Oxadiazole) | 1160 - 1250 | Asymmetric Stretch |
| Aromatic C=C Stretch | 1400 - 1600 | Stretching |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching |
| Table 2: Characteristic FTIR absorption bands for 1,2,4-oxadiazole derivatives.[9][10][11] |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Expertise & Rationale: HPLC is the industry standard for determining the purity of pharmaceutical compounds. For biological testing and further development, a purity of >95% is typically required.[1] A well-developed Reverse-Phase (RP)-HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification.
Protocol: RP-HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Create a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.
-
Filter the working solution through a 0.22 or 0.45 µm syringe filter before injection.
-
-
Instrument & Method Parameters:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Elution Mode: Start with a gradient method to establish the optimal separation conditions (e.g., 10% to 90% organic over 20 minutes). An isocratic method can be developed later for routine analysis.
-
Flow Rate: 1.0 mL/min.
-
Detector: Photodiode Array (PDA) or UV detector set at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy, often around 230-280 nm).[12]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
X-Ray Crystallography: The Definitive Structure
Expertise & Rationale: Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination. It provides an unambiguous, three-dimensional map of the electron density within a crystal, revealing the precise atomic positions, bond lengths, bond angles, and stereochemistry.[13][14] While not a routine technique due to the requirement of high-quality single crystals, it is invaluable for resolving structural ambiguities or for novel scaffolds.
Protocol Overview
-
Crystal Growth: High-purity material (>98%, confirmed by HPLC) is dissolved in a minimal amount of a suitable solvent system. Crystals are grown slowly through techniques like slow evaporation, vapor diffusion, or solvent layering. This is often the most challenging step.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure using specialized software. The resulting structural model is refined to best fit the experimental data, yielding the final, precise atomic coordinates.
References
- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals | Semantic Scholar [semanticscholar.org]
- 6. journalspub.com [journalspub.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. updatepublishing.com [updatepublishing.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Tiered Approach to a Validated Experimental Design for Testing the Biological Activity of Novel Oxadiazoles
Introduction
The oxadiazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This structural motif is considered a "privileged" scaffold because of its metabolic stability and its ability to act as a bioisosteric replacement for ester and amide groups, enhancing its drug-like properties.[2][5] The development of novel oxadiazole-based compounds necessitates a robust and systematic approach to biological evaluation to identify and characterize promising therapeutic leads.
This guide presents a validated, tiered experimental design for the initial in vitro screening of novel oxadiazole derivatives. The framework is designed for efficiency, moving from broad cytotoxicity profiling to more specific, mechanism-oriented assays. This cascade approach ensures that resources are focused on compounds with the most promising activity profiles, providing a solid foundation for further preclinical development.
Guiding Principles of Experimental Design
A successful screening campaign is built on a foundation of rigorous experimental design.[6][7] Before initiating any assay, it is crucial to establish a framework that ensures the data generated is reliable, reproducible, and translatable.
-
Tiered (or Cascading) Approach: This strategy involves progressing compounds through a series of assays of increasing complexity and physiological relevance.[6] It begins with a broad, high-throughput primary screen to identify "hits," which are then subjected to more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action. This conserves compound libraries and resources.
-
Dose-Response Relationship: Testing compounds at a single concentration can be misleading. A full dose-response curve, typically using serial dilutions, is essential to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which are crucial for comparing compound potency.
-
Comprehensive Controls: The validity of any experiment hinges on its controls.[6]
-
Negative/Vehicle Control: This consists of cells treated with the same solvent (e.g., DMSO) used to dissolve the test compounds, at the same final concentration. This establishes the baseline response and controls for any solvent-induced effects.
-
Positive Control: A well-characterized compound with a known, potent effect in the assay (e.g., a standard-of-care drug) is used to validate the assay's performance and provides a benchmark for the activity of the novel compounds.
-
Blank Control: Contains only the assay medium and reagents, without cells, to measure background signal.
-
Tier 1: Primary Screening - General Cytotoxicity Assessment
The first critical step is to assess the general cytotoxicity of the novel oxadiazole compounds. This provides a baseline understanding of their effect on cell viability and helps determine the appropriate concentration range for subsequent, more specific assays. The MTT assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[8][9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10] The crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Assay for Cytotoxicity
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
Novel oxadiazole compounds
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line (e.g., HeLa, A549, or a non-cancerous line like HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL). Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 10,000 cells/well). Leave wells on the edge of the plate with medium only to serve as blanks. Incubate overnight.[10]
-
Compound Preparation: Prepare a stock solution of each oxadiazole compound in DMSO (e.g., 10 mM). Create a series of working solutions by performing serial dilutions in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration) and positive control wells (e.g., doxorubicin).[10]
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Data Analysis & Presentation
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| OXA-001 | HeLa | 48 | 15.2 |
| OXA-002 | HeLa | 48 | 89.4 |
| Doxorubicin | HeLa | 48 | 0.8 |
Tier 2: Screening for Specific Biological Activities
Compounds showing interesting cytotoxicity profiles (e.g., potent activity against cancer cells or low toxicity, making them suitable for other applications) are advanced to Tier 2 screening.
A. Antimicrobial Activity Assay
For compounds with low general cytotoxicity or those designed as potential antimicrobials, this assay determines their ability to inhibit microbial growth. The broth microdilution method is a gold-standard technique to determine the Minimum Inhibitory Concentration (MIC).[12][13]
Principle of MIC Determination The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The assay involves preparing two-fold serial dilutions of the oxadiazole compound in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is then added to each well.[13][15] After incubation, the wells are visually inspected for turbidity (growth).
Experimental Workflow: Broth Microdilution for MIC
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: Broth Microdilution MIC Assay
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[16]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile 96-well round-bottom microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick 3-4 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[14] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.[15] b. Prepare a 2x working stock of the oxadiazole compound in MHB. Add 200 µL of this stock to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10.[14][15] d. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no bacteria).
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]
-
MIC Reading: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest compound concentration in which there is no visible turbidity (i.e., the first clear well).[14] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Data Presentation Results should be recorded in a table.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| OXA-003 | 8 | >128 |
| OXA-004 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.015 |
B. Anti-inflammatory Activity Assay
A key mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[17]
Principle of COX-2 Inhibition COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins.[18] A common assay method is based on the fluorometric detection of Prostaglandin G₂, an intermediate product.[17] In the presence of a probe, this intermediate generates a fluorescent signal. A reduction in fluorescence in the presence of a test compound indicates inhibition of COX-2 activity.
Signaling Pathway: COX-2 in Prostaglandin Synthesis
Caption: Inhibition of the COX-2 pathway by a novel oxadiazole compound.
Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits.[18][19]
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Heme)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Ex/Em = 535/590 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the COX-2 enzyme to its working concentration in COX Assay Buffer on ice.[19]
-
Plate Setup: a. Test Inhibitor Wells: Add 10 µL of the oxadiazole compound at various concentrations to the wells. b. Positive Control Wells: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).[17] c. Enzyme Control (100% Activity): Add 10 µL of the assay buffer (with DMSO if used as a solvent). d. Negative Control (No Enzyme): Will contain all reagents except the enzyme.
-
Reaction Mix: Prepare a master mix containing the COX Assay Buffer, COX Cofactor, and COX Probe. Add 70 µL of this mix to each well.
-
Enzyme Addition: Add 20 µL of the diluted COX-2 enzyme to all wells except the "Negative Control" wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.[19]
-
Fluorescence Reading: Immediately read the fluorescence intensity kinetically for 5-10 minutes using a plate reader (Ex/Em = 535/587 nm).[17]
Data Analysis
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100
-
Plot % Inhibition against compound concentration to determine the IC₅₀ value.
C. Anticancer Activity - Apoptosis Induction
For compounds that show potent cytotoxicity against cancer cell lines, a key question is whether they induce programmed cell death (apoptosis). This can be quantitatively assessed using flow cytometry with Annexin V and Propidium Iodide (PI) dual staining.[20][21]
Principle of Annexin V/PI Staining In healthy, viable cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[22][23] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (Primary): Annexin V-negative and PI-positive (less common).
Signaling Pathway: Phosphatidylserine (PS) Externalization in Apoptosis
Caption: Externalization of phosphatidylserine during early apoptosis.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10x Binding Buffer)
-
Cells treated with oxadiazole compounds (and controls)
-
Cold PBS (Ca²⁺ and Mg²⁺ free)
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the oxadiazole compound at its IC₅₀ concentration (determined from Tier 1) for a specified time (e.g., 24 hours). Include untreated and positive control (e.g., staurosporine) wells.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the collected medium.[20]
-
Suspension cells: Collect cells directly from the culture flask.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[22]
-
Staining: a. Resuspend the cell pellet in 1x Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[22] c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the tube.[22] d. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples on a flow cytometer immediately (within 1 hour).
Data Interpretation The flow cytometer will generate a two-parameter dot plot (FITC vs. PI). Quadrant gates are set based on unstained and single-stained controls.
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
The percentage of cells in each quadrant is quantified to determine the pro-apoptotic efficacy of the compound.
| Treatment | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | 94.5 | 2.1 | 3.0 |
| OXA-001 (15 µM) | 45.2 | 35.8 | 17.5 |
| Staurosporine (1 µM) | 10.1 | 55.3 | 32.4 |
Conclusion
This structured, multi-tiered approach provides a comprehensive and resource-efficient framework for the initial characterization of novel oxadiazole compounds. By systematically evaluating general cytotoxicity before proceeding to specific antimicrobial, anti-inflammatory, or pro-apoptotic assays, researchers can quickly identify the most promising candidates and gain early insights into their potential mechanisms of action. The protocols and principles outlined herein are designed to ensure scientific integrity and generate robust, reproducible data, thereby accelerating the journey of a novel compound from the bench to potential clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Biological Activities of Heterocyclic Compounds Comprising Oxadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole in Drug Discovery Screening
Introduction: A Novel Tool for Covalent Fragment-Based Drug Discovery
The landscape of drug discovery is continually evolving, with a resurgence of interest in targeted covalent inhibitors. These molecules offer the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins, such as those with shallow binding pockets. Within this paradigm, the identification of novel, reactive chemical fragments is of paramount importance. This document provides detailed application notes and protocols for the use of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole , a unique chemical entity poised for significant impact in covalent fragment-based screening campaigns.
This molecule synergistically combines three key structural motifs, each contributing desirable properties for a drug discovery context:
-
The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and oral bioavailability.[1][2][3][4][5] Its rigid structure serves as a stable scaffold for the presentation of appended functional groups. The 1,2,4-oxadiazole ring itself has been associated with a wide spectrum of biological activities, making it a privileged scaffold in medicinal chemistry.[4]
-
The Cyclopropyl Group: This small, strained ring system is increasingly utilized in drug design to enhance potency, improve metabolic stability, and reduce off-target effects.[6][7][8][9][10] The unique electronic and conformational properties of the cyclopropyl group can lead to favorable interactions within a protein's binding site.[7][8]
-
The Chloromethyl Group: This functional group acts as a moderately reactive electrophile, or "warhead," capable of forming a covalent bond with nucleophilic amino acid residues on a target protein, such as cysteine, lysine, or histidine.[][12][13] The reactivity of the chloromethyl group is generally considered to be mild, which can help to minimize non-specific binding and potential toxicity.[13]
The strategic combination of these three components makes this compound an attractive candidate for inclusion in covalent fragment libraries for the discovery of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are consistent with those of a typical fragment molecule, adhering to the "Rule of Three."
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [14] |
| Molecular Weight | 158.59 g/mol | [14] |
| CAS Number | 959237-80-0 | [14] |
| Form | Solid | [14] |
| SMILES | ClCC1=NOC(C2CC2)=N1 | [14] |
| InChI Key | VIIBOHRJBXNITD-UHFFFAOYSA-N | [14] |
Proposed Applications in Drug Discovery Screening
Based on its structural features, this compound is primarily suited for application in covalent fragment-based drug discovery (FBDD) . The general workflow for such a screen is depicted below.
Experimental Protocols
The following protocols are designed to guide the user in the application of this compound in a typical covalent fragment screening campaign.
Protocol 1: Primary Screening by Intact Protein Mass Spectrometry
This protocol describes a high-throughput method to identify covalent modification of a target protein by this compound using liquid chromatography-mass spectrometry (LC-MS).[15][16][17][18][19]
Rationale: Intact protein mass spectrometry is a direct and robust method to detect the formation of a covalent adduct, as it results in a predictable mass shift in the target protein.[16] This technique is highly sensitive and can be adapted for high-throughput screening.[15][20]
Materials:
-
This compound (stock solution in DMSO)
-
Purified target protein of interest (in a suitable buffer, e.g., HEPES or PBS)
-
LC-MS system equipped with an electrospray ionization (ESI) source
-
Control compounds (e.g., a known non-covalent binder and a non-reactive fragment)
-
Quenching solution (e.g., 1% formic acid)
Procedure:
-
Compound Plating: In a 96- or 384-well plate, dispense the this compound stock solution to achieve a final screening concentration (typically 10-100 µM). Include wells with DMSO only (negative control) and control compounds.
-
Protein Addition: Add the purified target protein to each well to a final concentration of 1-5 µM.
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 1, 4, or 24 hours) to allow for covalent bond formation. The incubation time should be optimized based on the expected reactivity of the chloromethyl group and the stability of the protein.
-
Quenching: Stop the reaction by adding the quenching solution to each well. This will denature the protein and prevent further reaction.
-
LC-MS Analysis: Analyze the samples by LC-MS. The LC method should be optimized to desalt the protein prior to entering the mass spectrometer.
-
Data Analysis: Deconvolute the raw mass spectra to determine the mass of the protein in each sample. A mass increase corresponding to the molecular weight of this compound (minus HCl, which is lost upon reaction) indicates a covalent adduct has formed. The expected mass shift is +121.05 Da (C₆H₅N₂O).
Protocol 2: Hit Validation using a Fluorescence Polarization Assay
This protocol describes a competitive binding assay using fluorescence polarization (FP) to confirm the interaction of this compound with the target protein and to determine its potency.[21][22][23][24][25]
Rationale: FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[23][25] It can be used to quantify binding affinity and is well-suited for high-throughput applications.[21][22] For a covalent inhibitor, a time-dependent increase in the displacement of a fluorescent probe is expected.[21][22]
Materials:
-
Confirmed hit compound: this compound
-
Purified target protein
-
Fluorescently labeled probe that binds to the target protein's active or allosteric site
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with FP capabilities
Procedure:
-
Assay Development: Determine the optimal concentration of the fluorescent probe and target protein that gives a stable and robust FP signal.
-
Compound Titration: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Plate Preparation: In a suitable microplate, add the target protein and the serially diluted compound. Allow to pre-incubate for a short period (e.g., 15-30 minutes).
-
Probe Addition: Add the fluorescent probe to all wells.
-
Kinetic Measurement: Immediately begin measuring the FP signal at regular intervals (e.g., every 5 minutes) for an extended period (e.g., 1-2 hours).
-
Data Analysis: Plot the change in FP signal against the concentration of the inhibitor at different time points. For a covalent inhibitor, the IC₅₀ value should decrease over time, indicating time-dependent inhibition. Calculate the apparent second-order rate constant (k_inact/K_I) to quantify the covalent modification efficiency.
Protocol 3: Determination of Covalent Modification Site by Peptide Mapping Mass Spectrometry
This protocol outlines the procedure to identify the specific amino acid residue(s) on the target protein that are covalently modified by this compound.[16][17][26][27]
Rationale: Identifying the site of covalent modification is crucial for understanding the mechanism of action and for structure-based drug design.[26] This is typically achieved by digesting the modified protein into smaller peptides and analyzing them by tandem mass spectrometry (MS/MS).[17]
Materials:
-
Covalently modified target protein (from Protocol 1)
-
Unmodified target protein (control)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
-
Proteomics data analysis software (e.g., Mascot, MaxQuant)
Procedure:
-
Protein Preparation: Take equal amounts of the modified and unmodified protein samples.
-
Reduction and Alkylation: Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide. This step is important to ensure efficient digestion and to differentiate between cysteines that are modified by the compound and those that are not.
-
Proteolytic Digestion: Digest the proteins with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS. The instrument should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of the most abundant peptides.
-
Data Analysis: Search the acquired MS/MS data against the sequence of the target protein using a proteomics search engine. The search parameters should include a variable modification corresponding to the mass of the adducted fragment (+121.05 Da) on nucleophilic residues (Cys, Lys, His, Ser, Thr, Tyr).
-
Site Localization: The analysis software will identify the peptide(s) containing the modification and pinpoint the specific amino acid residue that has been covalently labeled.
Conclusion
This compound represents a promising and versatile tool for drug discovery, particularly in the realm of covalent inhibitor development. Its unique combination of a stable, bioisosteric core, a property-enhancing cyclopropyl group, and a reactive chloromethyl warhead makes it an ideal candidate for fragment-based screening campaigns. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their efforts to discover novel and potent therapeutics for a wide range of diseases.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 12. irbm.com [irbm.com]
- 13. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound DiscoveryCPR 959237-80-0 [sigmaaldrich.com]
- 15. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI [mdpi.com]
- 17. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 21. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
High-throughput screening protocols for 1,2,4-oxadiazole libraries
An Application Guide and Protocols for the High-Throughput Screening of 1,2,4-Oxadiazole Libraries
Authored by: A Senior Application Scientist
Introduction: The Privileged 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from medicinal chemists.[1] Its value lies not only in the wide spectrum of biological activities exhibited by its derivatives—including anticancer, anti-inflammatory, and antimicrobial properties—but also in its utility as a bioisostere.[2][3] The 1,2,4-oxadiazole moiety can effectively mimic amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[4][5] This unique combination of features makes it a "privileged scaffold" and a common constituent of small molecule libraries designed for drug discovery.
High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate vast libraries of such compounds against specific biological targets.[6] However, the journey from a primary "hit" to a validated lead compound is fraught with potential pitfalls, most notably the high incidence of false positives.[7] This guide provides a strategic framework and detailed protocols for designing and executing a robust HTS campaign for 1,2,4-oxadiazole libraries, emphasizing the principles of assay validation, hit triage, and the elimination of artifacts.
Strategic Design of an HTS Campaign
A successful HTS campaign is more than a single experiment; it is a multi-stage process designed to systematically identify and validate true hits. The core of this strategy involves a primary screen to cast a wide net, followed by a series of increasingly stringent assays to confirm activity and eliminate compounds that interfere with the assay technology.
The overall workflow is designed to maximize efficiency while ensuring data integrity, progressing from a large number of compounds to a small, well-characterized set of validated hits.
Part 1: Primary Screening Protocols
The choice of primary assay is dictated by the biological question. Here, we detail two robust, HTS-friendly protocols applicable to a wide range of targets: a biochemical assay (AlphaScreen) for enzyme inhibition and a cell-based assay (Luciferase Reporter) for pathway modulation.
Protocol 1.1: Biochemical Screening using AlphaScreen for Kinase Inhibition
Principle: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology ideal for detecting biomolecular interactions.[8][9] In this kinase assay, a biotinylated substrate peptide and a phosphorylation-specific antibody are used. A Streptavidin-coated Donor bead binds the biotinylated peptide, and a Protein A-coated Acceptor bead binds the antibody. If the kinase is active, it phosphorylates the substrate, allowing the antibody to bind. This brings the Donor and Acceptor beads into close proximity (~200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.[9] Inhibitors from the 1,2,4-oxadiazole library will prevent phosphorylation, thus reducing the signal.
Materials and Reagents
| Reagent | Supplier | Purpose |
|---|---|---|
| Kinase of Interest | Varies | Enzyme Target |
| Biotinylated Peptide Substrate | Varies | Kinase Substrate |
| Phospho-Specific Antibody | Varies | Detection Antibody |
| Streptavidin Donor Beads | Revvity | Proximity Bead 1 |
| Protein A Acceptor Beads | Revvity | Proximity Bead 2 |
| ATP | Sigma-Aldrich | Co-factor |
| 1,2,4-Oxadiazole Library | In-house/Commercial | Test Compounds |
| Staurosporine | Sigma-Aldrich | Positive Control Inhibitor |
| DMSO | Sigma-Aldrich | Vehicle Control |
| Proxiplate-384 Plus | Revvity | Low-volume assay plate |
| Multimode Plate Reader | Varies | Signal Detection (e.g., EnVision) |
Step-by-Step Protocol (384-well format)
-
Compound Plating:
-
Prepare a 10 mM stock of the 1,2,4-oxadiazole library in DMSO.
-
Using an acoustic dispenser (e.g., Echo), transfer 50 nL of compound solution into wells of a Proxiplate-384, resulting in a final assay concentration of 10 µM.
-
Dispense 50 nL of DMSO for negative controls and 50 nL of Staurosporine for positive controls.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X Kinase/Substrate mix in kinase reaction buffer. The final concentration should be optimized during assay development.
-
Dispense 2.5 µL of this mix into all wells.
-
Centrifuge the plate at 1000 rpm for 1 minute.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Dispense 2.5 µL of the ATP solution to all wells to start the reaction.
-
Seal the plate and incubate at room temperature for 60 minutes (or as optimized).
-
-
Detection Reagent Addition:
-
Prepare a 1X mix of AlphaScreen Acceptor beads and biotinylated anti-phospho antibody in detection buffer. Note: This step should be performed in low light conditions.
-
Add 5 µL of this detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable plate reader using standard HTS Alpha settings.[10]
-
Protocol 1.2: Cell-Based Screening using a Luciferase Reporter Assay
Principle: Luciferase reporter assays are a cornerstone of cell-based HTS, used to measure the activity of a specific signaling pathway.[11] A reporter construct is created where the promoter of a target gene (responsive to a transcription factor) drives the expression of firefly luciferase. Cells stably expressing this construct are treated with the 1,2,4-oxadiazole library. Compounds that activate the pathway will increase luciferase expression, while inhibitors will decrease it. Upon addition of a luciferin substrate, the expressed luciferase catalyzes a reaction that produces light, which is quantified by a luminometer.[12]
Materials and Reagents
| Reagent | Supplier | Purpose |
|---|---|---|
| Reporter Cell Line (e.g., HEK293/NF-κB-luc) | Varies/In-house | Biological System |
| Cell Culture Medium (e.g., DMEM) | Gibco | Cell Growth |
| Fetal Bovine Serum (FBS) | Gibco | Growth Supplement |
| 1,2,4-Oxadiazole Library | In-house/Commercial | Test Compounds |
| TNF-α (for NF-κB pathway) | R&D Systems | Positive Control Activator |
| Luciferase Assay Reagent (e.g., Bright-Glo™) | Promega | Lysis and Detection |
| 384-well solid white plates | Corning | Cell culture and luminescence |
| Multimode Plate Reader | Varies | Signal Detection |
Step-by-Step Protocol (384-well format)
-
Cell Plating:
-
Harvest and count the reporter cells. Resuspend cells in culture medium to a density of 50,000 cells/mL (or as optimized).
-
Dispense 40 µL of the cell suspension into each well of a white, solid-bottom 384-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 18-24 hours.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM library stocks in culture medium.
-
Using a liquid handler, transfer 10 µL of the diluted compound solution to the cell plates (final concentration 10 µM).
-
Add vehicle (e.g., 0.1% DMSO) for negative controls and a known activator/inhibitor for positive controls.
-
-
Cell Incubation:
-
Incubate the plates at 37°C, 5% CO₂ for a duration appropriate for the biological pathway (e.g., 6 hours for NF-κB activation).
-
-
Signal Development and Detection:
-
Equilibrate the cell plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well. This single reagent lyses the cells and contains the luciferin substrate.[12]
-
Incubate for 5 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Part 2: Data Analysis, Quality Control, and Hit Triage
Assay Quality Control: The Z'-Factor
The robustness of an HTS assay is quantified using the Z'-factor (Z-prime).[6][13] This statistical parameter provides a measure of the separation between the positive and negative control signals relative to the signal variability.[14]
The formula for the Z'-factor is: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control.
-
μ_neg and σ_neg are the mean and standard deviation of the negative control.
Interpretation of Z'-Factor Values
| Z'-Factor | Assay Quality | Interpretation |
|---|---|---|
| > 0.5 | Excellent | Clear separation between controls; ideal for HTS.[14] |
| 0 to 0.5 | Marginal | Small separation band; may lead to false negatives/positives.[14] |
| < 0 | Unacceptable | Control signal distributions overlap; assay is not suitable for screening.[6] |
An assay must consistently achieve a Z'-factor > 0.5 during validation before proceeding with the full library screen.
Hit Triage and Validation Workflow
A primary hit is merely the starting point. A rigorous triage process is essential to eliminate false positives and build confidence in the remaining compounds.[7]
Protocol 2.1: Counter-Screen for Luciferase Assay Interference
Causality: Many compounds can directly inhibit the luciferase enzyme, leading to a decrease in signal that is unrelated to the biological pathway of interest. This is a common source of false positives in reporter assays.[7] This protocol tests for direct enzyme inhibition.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Dilute recombinant firefly luciferase enzyme in an appropriate buffer.
-
Prepare a solution of ATP and D-Luciferin.
-
Plate the hit compounds from the 1,2,4-oxadiazole library at the same final concentration used in the primary screen (e.g., 10 µM).
-
-
Assay Execution:
-
Add the luciferase enzyme to the compound plate and incubate for 15 minutes.
-
Initiate the reaction by adding the ATP/Luciferin mix.
-
Immediately read the luminescence.
-
-
Analysis:
-
Compounds that cause a significant drop in luminescence in this cell-free system are direct luciferase inhibitors and should be flagged as probable false positives and deprioritized.
-
Conclusion
Screening 1,2,4-oxadiazole libraries holds significant promise for identifying novel therapeutic agents. Success, however, is contingent on a meticulously planned and executed HTS campaign. By employing robust and well-validated primary assays, adhering to strict quality control measures like the Z'-factor, and implementing a rigorous hit triage workflow that includes specific counter-screens, researchers can confidently navigate the complexities of HTS. This strategic approach minimizes the squandering of resources on misleading artifacts and maximizes the probability of discovering genuinely active compounds worthy of advancing into lead optimization programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 11. youtube.com [youtube.com]
- 12. Luciferase Assay System Protocol [worldwide.promega.com]
- 13. assay.dev [assay.dev]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate.[1] The following sections are structured in a question-and-answer format to directly address potential issues encountered during laboratory work.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific, frequently encountered problems during the synthesis. The primary synthetic route discussed involves the acylation of cyclopropyl amidoxime with chloroacetyl chloride, followed by cyclodehydration.
Q1: My overall yield is consistently low (<40%). What are the most critical parameters to investigate?
Low yield is a multifaceted problem. Systematically investigating the following points is crucial. The general reaction involves the O-acylation of an amidoxime followed by a cyclodehydration step, which can be challenging.[2][3]
1. Quality and Stability of Cyclopropyl Amidoxime (Intermediate I):
-
The Problem: The amidoxime intermediate is often the most sensitive component. It can be prone to hydrolysis or decomposition, especially if not used promptly or if stored improperly. The purity of the starting cyclopropanecarbonitrile is also critical for forming a clean amidoxime.[4]
-
The Solution:
-
Purity Check: Ensure the starting cyclopropanecarbonitrile is >98% pure by GC analysis. Impurities can interfere with the formation of the amidoxime.
-
Fresh is Best: Prepare the cyclopropyl amidoxime fresh before the acylation step. If storage is necessary, keep it under an inert atmosphere (Argon or Nitrogen) at low temperatures (<4°C) and use it within 24 hours.
-
Reaction Monitoring: Monitor the formation of the amidoxime from the nitrile and hydroxylamine. The reaction is often complete within a few hours at room temperature to 50°C. Proceed to the next step immediately upon completion.
-
2. Acylation and Cyclization Conditions (Step II & III):
-
The Problem: The reaction of the amidoxime with chloroacetyl chloride is highly exothermic and can lead to multiple side products if not controlled.[5][6][7] The subsequent cyclization (dehydration) step requires forcing conditions (heat or strong base) which can degrade the product or intermediates.[2]
-
The Solution:
-
Temperature Control: Add the chloroacetyl chloride solution dropwise to the amidoxime solution at a low temperature (0-5°C) to control the initial acylation.[8] This minimizes the formation of bis-acylated byproducts.
-
Choice of Base: A non-nucleophilic, hindered base like Diisopropylethylamine (DIEA) or a weaker base like potassium carbonate is often preferred over stronger bases like sodium hydride for the acylation step to prevent side reactions with the chloromethyl group.[9][10]
-
One-Pot vs. Two-Step: While one-pot syntheses are efficient, isolating the O-acyl amidoxime intermediate before cyclization can sometimes improve yields by allowing for purification and preventing side reactions from the initial acylation step.[11] A common and effective one-pot method involves performing the acylation, followed by heating the mixture to induce cyclization.[12]
-
3. Work-up and Purification:
-
The Problem: The product can be lost during aqueous work-up due to partial hydrolysis or emulsion formation. Co-elution of impurities during column chromatography is also a common issue.
-
The Solution:
-
Careful Quenching: Quench the reaction mixture with cold, saturated sodium bicarbonate solution carefully to neutralize acids.
-
Extraction: Use a solvent like Dichloromethane (DCM) or Ethyl Acetate for extraction. If emulsions form, adding brine can help break them.
-
Chromatography: Use a gradient elution system for column chromatography (e.g., starting with 5% Ethyl Acetate in Hexane and gradually increasing to 20%). Monitor fractions carefully by TLC.
-
Q2: I am observing a significant impurity with a higher Rf value on my TLC plate. What could it be?
A higher Rf (less polar) impurity often points to the formation of a dimer or a byproduct from an incomplete reaction.
-
Plausible Identity: A likely candidate is the bis-acylated amidoxime, where both the nitrogen and the oxygen of the amidoxime have reacted with chloroacetyl chloride. Another possibility is the formation of side products from the self-condensation of chloroacetyl chloride under basic conditions.
-
Causality & Prevention:
-
This typically occurs if the chloroacetyl chloride is added too quickly or at too high a temperature, leading to poor selectivity.
-
Solution: As detailed in Q1, ensure slow, controlled addition of the acyl chloride at 0-5°C. Using exactly one equivalent of the acylating agent is also critical.
-
Q3: The final cyclization/dehydration step is sluggish and requires prolonged heating, which seems to degrade my product. Are there any alternatives?
Forcing thermal cyclization can be detrimental. Several chemical methods can promote this step under milder conditions.
-
The Challenge: The intramolecular cyclodehydration of the O-acyl amidoxime intermediate to form the 1,2,4-oxadiazole ring can have a high activation energy.
-
Alternative Methodologies:
-
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[9][10] A typical condition would be heating the O-acyl intermediate in a solvent like THF or DMF at 150°C for 10-20 minutes in a sealed microwave vessel.[9]
-
Chemical Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃) or triflic anhydride can be used in stoichiometric amounts to effect dehydration at or below room temperature. However, these are harsh reagents and require careful handling and optimization.
-
Base-Mediated Cyclization in DMSO: A powerful method involves using a superbase medium like NaOH or KOH in DMSO at room temperature.[11][12][13] This can facilitate the cyclization without the need for high heat.
-
Workflow & Troubleshooting Diagram
The following diagram outlines the key synthetic steps and decision points for troubleshooting low yield.
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism for the formation of the 1,2,4-oxadiazole ring?
The most common synthesis route is a condensation-cyclization reaction.[3] The mechanism proceeds as follows:
-
O-Acylation: The nucleophilic oxygen of the cyclopropyl amidoxime attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base scavenges the resulting HCl. This forms the key O-acyl amidoxime intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the amidoxime attacks the carbonyl carbon of the newly formed ester group.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 1,2,4-oxadiazole ring.
Caption: General reaction mechanism for 1,2,4-oxadiazole formation.
Q: Are there alternative starting materials to chloroacetyl chloride?
Yes, while chloroacetyl chloride is common, other activated forms of chloroacetic acid can be used.
| Reagent | Activating Agent | Typical Conditions | Pros & Cons |
| Chloroacetic Acid | Carbodiimides (e.g., EDC) | Room temp, DCM or DMF | Milder, but requires coupling agent. |
| Chloroacetic Acid | HBTU / DIEA | 80-150°C (Microwave) | Good for one-pot procedures, high yields.[9] |
| Chloroacetic Anhydride | Pyridine or DIEA | 0°C to RT | Highly reactive, can be hard to control. |
| Chloroacetyl Chloride | Pyridine or DIEA | 0°C to RT | Inexpensive, readily available, but corrosive.[6][7] |
Q: What are the key safety considerations for this synthesis?
1. Chloroacetyl Chloride: This substance is highly corrosive, a lachrymator, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. 2. Hydroxylamine: Hydroxylamine and its salts can be explosive, especially upon heating. Avoid heating dry hydroxylamine and always use it in solution. 3. Solvents: Use of solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) requires proper ventilation and grounding to prevent static discharge.
Detailed Experimental Protocol: Optimized One-Pot Synthesis
This protocol is an example of a robust, one-pot procedure for synthesizing the title compound.
Materials:
-
Cyclopropanecarboxamidine hydrochloride (or the free amidoxime)[4][14][15]
-
Chloroacetyl chloride[16]
-
Diisopropylethylamine (DIEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropyl amidoxime (1.0 eq). Dissolve it in anhydrous THF (approx. 0.5 M concentration).
-
Base Addition: Cool the flask to 0°C in an ice bath. Add DIEA (2.2 eq) to the solution and stir for 10 minutes.
-
Acylation: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring (Acylation): After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting amidoxime is consumed.
-
Cyclization: Once the acylation is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the formation of the product and disappearance of the O-acyl intermediate by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour it slowly into a separatory funnel containing cold, saturated NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and MS analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. Cyclopropane-1-carboximidamide hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of 1,2,4-Oxadiazole Compounds
Welcome to the technical support center for the purification of 1,2,4-oxadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the isolation and purification of this important heterocyclic scaffold. The unique electronic and structural properties of the 1,2,4-oxadiazole ring, while bestowing valuable pharmacological activities, also present specific purification hurdles.[1][2] This resource provides in-depth troubleshooting advice and practical, field-proven protocols to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a 1,2,4-oxadiazole appears complete by TLC and LC-MS, but I'm struggling to isolate a pure product. What are the most likely impurities?
A1: The most common impurities in 1,2,4-oxadiazole synthesis often originate from the incomplete cyclization of the O-acyl amidoxime intermediate or its hydrolysis back to the starting materials.[3][4] Therefore, you should be vigilant for the presence of the starting amidoxime and carboxylic acid (or its activated form). Additionally, depending on your synthetic route, side products from rearrangement reactions can be a significant issue.[5][6]
Q2: I've noticed a new spot appearing on my TLC plate during workup or purification. What could be happening?
A2: The 1,2,4-oxadiazole ring is known to be susceptible to rearrangements, particularly the Boulton-Katritzky rearrangement, which can be triggered by heat, acidic conditions, or even moisture.[3][5][6] This rearrangement can lead to the formation of isomeric heterocycles, which may have similar polarities to your desired product, making purification challenging. The relatively low aromaticity and the weak O-N bond contribute to this instability.[5][7][8]
Q3: My compound seems to be insoluble in common recrystallization solvents. Are there any general guidelines for recrystallizing 1,2,4-oxadiazoles?
A3: While solubility is highly dependent on the substituents, 1,2,4-oxadiazoles can exhibit lower aqueous solubility compared to their 1,3,4-isomers due to reduced hydrogen bond accepting character.[7] For recrystallization, consider a solvent system screen with a range of polar and non-polar solvents. Common choices include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof. If single-solvent recrystallization is ineffective, a dual-solvent system (one in which the compound is soluble and one in which it is insoluble) is a viable alternative.
Q4: Are there any "chromatography-free" methods to purify 1,2,4-oxadiazoles?
A4: Yes, several strategies aim to simplify purification and avoid column chromatography.[9][10][11] One approach involves using polymer-supported reagents, where the excess reagent and byproducts are removed by simple filtration.[9][10][11] Another method utilizes reagents like 1,1'-carbonyldiimidazole (CDI), which facilitates purification through liquid-liquid extraction.[12][13] These methods are particularly advantageous in parallel synthesis and library generation.
Troubleshooting Guides
Issue 1: Persistent Contamination with Starting Materials (Amidoxime and Carboxylic Acid)
Probable Cause:
-
Incomplete Reaction: The cyclodehydration of the O-acyl amidoxime intermediate is often the rate-limiting step and may require forcing conditions to drive to completion.[3]
-
Hydrolysis of Intermediate: The O-acyl amidoxime intermediate is susceptible to hydrolysis, especially during aqueous workups, leading to the regeneration of starting materials.[4]
Solutions:
-
Reaction Optimization:
-
Temperature and Time: Consider increasing the reaction temperature or prolonging the reaction time to facilitate complete cyclization. Microwave irradiation can be highly effective in reducing reaction times and improving yields.[3][14]
-
Dehydrating Conditions: Ensure strictly anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the intermediate.[3][4]
-
-
Workup and Extraction Strategy:
-
Acid/Base Extraction: A carefully planned acid/base extraction can be highly effective.
-
Unreacted carboxylic acid can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
The basic amidoxime can be removed by washing with a dilute aqueous acid (e.g., 1M HCl).
-
Caution: Be mindful of the stability of your target 1,2,4-oxadiazole to acidic or basic conditions. A preliminary stability test on a small scale is recommended.
-
-
-
Chromatographic Separation:
-
If extraction is insufficient, column chromatography is the next step. A gradient elution is often necessary to separate the product from the more polar starting materials.
-
Troubleshooting Workflow for Starting Material Removal
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chromatography-free synthesis of 1,2,4-oxadiazoles using ROMPGEL-supported acylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Chromatography-Free Synthesis of 1,2,4-Oxadiazoles Using ROMPGEL-...: Ingenta Connect [ingentaconnect.com]
- 12. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Heterocyclization of Amidoximes and Carboxylic Acids
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles via the heterocyclization of amidoximes and carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental outcomes.
Core Reaction Overview: The Amidoxime Route to 1,2,4-Oxadiazoles
The condensation of an amidoxime with a carboxylic acid (or its activated derivative) is one of the most robust and widely applied methods for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring system.[1][2] This heterocycle is a key pharmacophore in modern drug discovery, often serving as a bioisostere for esters and amides to improve metabolic stability and ligand binding properties.[3][4]
The overall transformation consists of two fundamental stages:
-
O-acylation: The nucleophilic amidoxime attacks an activated carboxylic acid to form an O-acylamidoxime intermediate.
-
Cyclodehydration: The intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the aromatic 1,2,4-oxadiazole ring.
This process can be performed in a two-step sequence, with the isolation of the O-acylamidoxime, or more commonly as a one-pot procedure.[5] Understanding the interplay between these two stages is critical for effective troubleshooting.
References
Technical Support Center: Oxadiazole Synthesis via 1,3-Dipolar Cycloaddition
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of oxadiazoles via 1,3-dipolar cycloaddition. This guide is designed to provide in-depth, field-proven insights into troubleshooting common side reactions and optimizing your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the synthesis of 1,2,4-oxadiazoles using nitrile oxides as 1,3-dipoles.
Q1: My reaction yield is extremely low, and I'm mostly recovering my starting materials. What are the primary factors to check?
A1: Low conversion is a frequent issue. Before investigating complex side reactions, verify these fundamentals:
-
Purity of Starting Materials: Amidoxime and acylating agent precursors can be unstable.[1] Ensure their purity by appropriate analytical methods (NMR, LC-MS) before use.
-
Anhydrous Conditions: If you are using sensitive reagents for in situ generation of the nitrile oxide (e.g., from hydroxamoyl chlorides), ensure your solvents and glassware are scrupulously dry.[1]
-
Base and Solvent Compatibility: The choice of base and solvent is critical. For the common dehydrohalogenation of hydroxamoyl chlorides, a non-nucleophilic organic base like triethylamine (TEA) is often used. The solvent must be aprotic (e.g., DCM, THF, dioxane) to avoid side reactions.[2]
-
Reaction Temperature: Some cycloadditions proceed well at room temperature, while others may require heating. However, excessive heat can accelerate side reactions like nitrile oxide dimerization.[2] A good starting point is 0 °C to room temperature.
Q2: I'm observing a major byproduct with a mass corresponding to a dimer of my nitrile oxide. What is this, and how can I prevent it?
A2: You are likely forming a furoxan (1,2,5-oxadiazole-2-oxide), the common and often favored dimerization product of nitrile oxides.[3][4] This occurs when two molecules of the highly reactive nitrile oxide react with each other faster than with your intended dipolarophile.
To minimize this, you must favor the intermolecular cycloaddition over dimerization.[3] The most effective strategy is the in situ generation of the nitrile oxide, which keeps its instantaneous concentration low.[2] This can be achieved by the slow, dropwise addition of a base (like triethylamine) to a solution containing the nitrile oxide precursor (e.g., a hydroxamoyl chloride) and a high concentration of your dipolarophile.[2][4] Using the dipolarophile as the solvent, if feasible, is also an excellent strategy.[3]
Q3: My desired oxadiazole isn't forming. Instead, my mass spectrometry results suggest the formation of a urea or carbamate derivative. What happened?
A3: This strongly indicates that your nitrile oxide precursor, particularly a hydroxamoyl chloride or a related species, has rearranged to form an isocyanate (R-N=C=O) . This is a known side reaction analogous to the Curtius or Lossen rearrangement.[5] The highly electrophilic isocyanate is then trapped by any nucleophiles present in your reaction mixture. If water is present, it hydrolyzes to an amine, which can then react with more isocyanate to form a urea.[5] If an alcohol is present (e.g., as a solvent or impurity), it will form a carbamate.
To prevent this, ensure strictly anhydrous conditions and avoid excessive heating. The choice of base and method for nitrile oxide generation can also influence this pathway.
Q4: My cycloaddition is working, but I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A4: Regioselectivity in 1,3-dipolar cycloadditions is governed by a complex interplay of steric and electronic factors, often explained by frontier molecular orbital (FMO) theory.[6][7] For the reaction between a nitrile oxide (R-CNO) and an alkyne (R'-C≡C-R''), two regioisomers are possible: the 3,5-disubstituted and the 3,4-disubstituted 1,2,4-oxadiazole.
-
Electronic Control: The reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa). Modifying the electron-donating or electron-withdrawing nature of the substituents (R, R', R'') can change the energies and coefficients of these orbitals, thereby favoring one regioisomer.[6]
-
Steric Control: Bulky substituents on either the nitrile oxide or the dipolarophile will sterically hinder the approach required to form one of the transition states, thus favoring the formation of the less hindered regioisomer.[6]
-
Practical Tips: While predicting the outcome can be complex, systematically varying the electronic properties of your substituents is a key experimental strategy. For terminal alkynes, complete regioselectivity is often observed.[8] Computational studies using Density Functional Theory (DFT) can also be highly predictive for determining the favored regioisomer.[6]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Suppressing Nitrile Oxide Dimerization (Furoxan Formation)
The dimerization of nitrile oxides is the most common and yield-limiting side reaction. It proceeds through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[4][9] The rate of this dimerization is highly dependent on the concentration of the nitrile oxide.
The fundamental issue is that the rate of dimerization (Ratedimer) competes with the rate of cycloaddition (Ratecyclo).
-
Ratedimer = kdimer[Nitrile Oxide]²
-
Ratecyclo = kcyclo[Nitrile Oxide][Dipolarophile]
To favor your product, you must maximize the ratio of Ratecyclo / Ratedimer. This is achieved by keeping the [Nitrile Oxide] term low and the [Dipolarophile] term high.
// Invisible edges for alignment Precursor -> Dipolarophile [style=invis]; } dot Caption: Competing pathways: desired cycloaddition vs. side reaction.
| Strategy | Principle | Actionable Protocol | Expected Outcome |
| Slow Addition / In Situ Generation | Minimize instantaneous [Nitrile Oxide]. | Prepare a solution of the hydroxamoyl chloride and the dipolarophile. Add a solution of triethylamine (1.1 eq) in the reaction solvent dropwise over 1-2 hours at 0 °C.[2] | Significantly reduces furoxan formation by consuming the nitrile oxide as it is generated. |
| High Dipolarophile Concentration | Increase the probability of a productive collision. | Use the dipolarophile as the reaction solvent, or use a 5-10 fold excess relative to the nitrile oxide precursor.[3] | Shifts the kinetic balance heavily in favor of the desired cycloaddition. |
| Lower Reaction Temperature | Dimerization often has a higher activation energy. | Run the reaction at 0 °C or -20 °C. Monitor reaction progress by TLC/LC-MS to ensure the cycloaddition still proceeds at a reasonable rate.[2] | Slows down both reactions, but often disproportionately hinders the dimerization pathway. |
| Choice of Dipolarophile | Increase the rate constant for cycloaddition (kcyclo). | If possible, use more reactive dipolarophiles. Electron-deficient or strained alkynes are generally more reactive towards nitrile oxides.[2] | A more reactive dipolarophile will "trap" the nitrile oxide more efficiently, outcompeting dimerization. |
Section 3: Experimental Protocols
Protocol 1: Optimized In Situ Generation of Nitrile Oxide for Oxadiazole Synthesis
This protocol describes the dehydrochlorination of a benzhydroxamoyl chloride derivative in the presence of an alkyne to minimize furoxan byproduct formation.
Materials:
-
Substituted Benzhydroxamoyl Chloride (1.0 eq)
-
Dipolarophile (Alkyne, 3.0 eq)
-
Triethylamine (TEA, 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add the benzhydroxamoyl chloride (1.0 eq) and the alkyne (3.0 eq).
-
Dissolution: Add anhydrous DCM to dissolve the solids, creating a concentration of approximately 0.1 M with respect to the benzhydroxamoyl chloride.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Preparation: In the dropping funnel, prepare a solution of TEA (1.1 eq) in a small amount of anhydrous DCM.
-
Slow Addition: Add the TEA solution dropwise to the stirred reaction mixture over a period of 1-2 hours. Causality Note: This slow addition is the most critical step to maintain a low concentration of the free nitrile oxide, thereby kinetically disfavoring the second-order dimerization reaction.[2]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Check for the formation of the desired product and the furoxan dimer byproduct.
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the desired oxadiazole from any unreacted dipolarophile and furoxan byproduct.
// Connections check_dimer -> solution_dimer [label="Dimer Detected"]; check_iso -> solution_iso [label="Isocyanate Byproduct\nDetected"]; check_iso -> solution_other [label="No Common Byproducts"]; } dot Caption: Troubleshooting workflow for oxadiazole synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity of the Chloromethyl Group
Welcome to the technical support center dedicated to addressing the stability challenges associated with the chloromethyl (-CH₂Cl) functional group. As a highly versatile reactive handle in organic synthesis, the chloromethyl group is integral to numerous applications, from the preparation of ion-exchange resins and polymer-supported catalysts to the synthesis of complex pharmaceutical intermediates.[1][2][3] However, its utility is intrinsically linked to its reactivity, which can often lead to undesirable side reactions and degradation during synthesis and storage.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the common stability issues encountered with chloromethylated compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experiments.
Part 1: Troubleshooting Guide - Common Stability Issues
This section addresses specific problems you might encounter during your work with chloromethylated compounds, presented in a question-and-answer format.
Question 1: I am observing a gradual loss of my chloromethylated compound during aqueous work-up or when using protic solvents. What is happening and how can I prevent it?
Answer:
This is a classic issue of hydrolysis . The chloromethyl group, particularly in electron-rich or sterically unhindered systems, is susceptible to nucleophilic attack by water. This SN1 or SN2 reaction replaces the chlorine atom with a hydroxyl group, forming a hydroxymethyl compound, and releasing hydrochloric acid (HCl). Chloromethyl ethers are especially prone to rapid hydrolysis.[4][5][6][7]
Causality: The carbon-chlorine bond is polarized, making the carbon atom electrophilic. Water, although a weak nucleophile, can attack this carbon, especially if the resulting carbocation is stabilized (SN1 pathway) or if the reaction conditions (e.g., elevated temperature) favor the reaction (SN2 pathway). The presence of acid or base can catalyze this process.
Troubleshooting Protocol:
-
Minimize Contact with Water:
-
Use anhydrous solvents for your reactions and work-ups whenever possible.
-
If an aqueous work-up is unavoidable, perform it quickly and at low temperatures (0-5 °C).
-
Use brine washes to reduce the amount of dissolved water in the organic phase before drying.
-
-
Control pH:
-
Maintain a neutral or slightly acidic pH during work-up. Basic conditions will accelerate hydrolysis through the formation of the more nucleophilic hydroxide ion.
-
For compounds sensitive to acid-catalyzed hydrolysis, a buffered aqueous solution might be necessary.
-
-
Prompt Drying:
-
Thoroughly dry the organic extracts containing your chloromethylated compound using a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄). Ensure the drying agent is filtered off completely.
-
-
Solvent Choice:
-
After extraction, immediately remove the solvent in vacuo at low temperatures to prevent prolonged exposure to residual moisture.
-
Workflow for Minimizing Hydrolysis:
Caption: Workflow to minimize hydrolysis during work-up.
Question 2: My Friedel-Crafts alkylation using a chloromethylated reagent is giving me a mixture of poly-alkylated products and unexpected isomers. How can I improve the selectivity?
Answer:
This is a common challenge in Friedel-Crafts reactions. The chloromethyl group, in the presence of a Lewis acid catalyst (e.g., AlCl₃), forms a highly reactive electrophile.[8] Several issues can arise:
-
Polyalkylation: The initial alkylation product is often more reactive than the starting material because the newly introduced alkyl group is electron-donating, activating the aromatic ring for further substitution.[9]
-
Rearrangement: While less common with primary benzylic carbocations, under strong Lewis acid conditions, carbocation rearrangements can occur, leading to isomeric products.[10][11]
-
Self-alkylation: The chloromethylated product can act as an alkylating agent itself, leading to oligomerization, especially with highly activated aromatic compounds.[9]
Causality: The Lewis acid catalyst abstracts the chloride to generate a carbocation (or a highly polarized complex) that acts as the electrophile. The activating nature of the resulting alkyl substituent makes the product more susceptible to further electrophilic attack than the starting material.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a molar excess of the aromatic substrate relative to the chloromethylating agent. This statistically favors mono-alkylation.
-
Choice of Catalyst:
-
Use a milder Lewis acid. The reactivity order can be approximated as AlCl₃ > FeCl₃ > SnCl₄ > ZnCl₂ > TiCl₄.[12] Experiment with catalysts like ZnCl₂ or FeCl₃ to reduce the rate of follow-on reactions.
-
For highly activated systems, very mild catalysts or alternative methods (e.g., Blanc chloromethylation conditions if you are preparing the chloromethyl compound in situ) might be necessary.[13]
-
-
Reaction Conditions:
-
Maintain low reaction temperatures to control the reaction rate and minimize side reactions. Start at 0 °C or lower and allow the reaction to warm slowly only if necessary.
-
Slowly add the chloromethylating agent to the mixture of the aromatic substrate and Lewis acid to maintain a low concentration of the electrophile.
-
Data Summary: Lewis Acid Activity
| Catalyst | Relative Activity | Common Issues |
| AlCl₃ | Very High | Polyalkylation, rearrangement[11] |
| FeCl₃ | High | Good general-purpose, less active than AlCl₃ |
| SnCl₄ | Moderate | Often provides better selectivity[12] |
| ZnCl₂ | Moderate to Low | Used for more activated systems |
| TiCl₄ | Low | Mild catalyst for sensitive substrates |
Question 3: I'm trying to react my chloromethylated compound with a tertiary amine to form a quaternary ammonium salt, but I'm getting low yields and messy side products. What could be the problem?
Answer:
This reaction, known as the Menshutkin reaction , should be straightforward but can be complicated by several factors.[14][15]
-
Solvent Incompatibility: Using chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) can be problematic. While they are good solvents, they can also be alkylated by highly nucleophilic tertiary amines, especially at elevated temperatures, leading to unwanted side products.[14]
-
Base-Induced Elimination: If your chloromethyl group is adjacent to a proton on an sp³ carbon (i.e., R-CH(H)-CH₂Cl), a strong or sterically hindered amine base can promote E2 elimination to form an alkene, instead of the desired SN2 substitution.
-
Competing Reactions: If the amine is not purely tertiary (i.e., contains primary or secondary amine impurities), N-alkylation will occur at those sites first.
Causality: The reaction is a standard SN2 substitution where the lone pair of the tertiary amine attacks the electrophilic carbon of the chloromethyl group. The efficiency depends on the nucleophilicity of the amine, the steric hindrance around the reaction centers, and the choice of solvent.
Troubleshooting Protocol:
-
Solvent Selection:
-
Avoid chlorinated solvents if possible, especially with highly reactive amines like DABCO.[14]
-
Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are generally good choices as they can stabilize the charged transition state.
-
-
Amine Purity: Ensure your tertiary amine is free from primary and secondary amine contaminants. Use freshly distilled or high-purity grade amines.
-
Temperature Control: Most quaternizations proceed well at room temperature or with gentle heating (40-60 °C). Avoid excessively high temperatures which can promote side reactions and degradation.
-
pH Control in Aqueous Media: If the reaction is performed in water, the pH must be kept high (pH > 10) to ensure the amine is in its free base form. However, this can also promote hydrolysis of the chloromethyl group as a competing reaction.[16]
Degradation Pathway: Elimination vs. Substitution
Caption: Competing substitution and elimination pathways.
Part 2: FAQs - Synthesis and Storage
Q: What are the ideal storage conditions for chloromethylated compounds?
A: Proper storage is critical to prevent degradation. Follow these guidelines:[17][18][19][20]
-
Temperature: Store at low temperatures, typically 2-8 °C or -20 °C, as specified by the manufacturer. This slows down decomposition pathways.[18][20]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This prevents moisture from the air from causing hydrolysis.[18]
-
Light: Protect from light by using amber vials or storing in the dark, as UV light can promote radical degradation pathways.[17][18]
-
Container: Use tightly sealed containers with inert caps (e.g., PTFE-lined). When removing the reagent from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.[18]
Q: I am working with chloromethylated polystyrene beads. Do they have special stability issues?
A: Yes. Chloromethylated polystyrene (Merrifield resin) is susceptible to degradation over time.[1][3]
-
Oxidation: The benzylic position can be slowly oxidized by atmospheric oxygen, especially in the presence of light, leading to the formation of benzaldehyde functionalities and loss of the chloro- group.
-
Cross-linking: Inter-chain reactions can occur where one chloromethyl group alkylates a phenyl ring on an adjacent polymer chain, leading to increased cross-linking. This can alter the swelling properties and accessibility of reactive sites on the resin.
-
Hydrolysis: Like other chloromethyl compounds, the resin will hydrolyze if exposed to moisture, converting the -CH₂Cl groups to -CH₂OH groups.
-
Thermal Stability: The thermal stability of polystyrene decreases with an increasing degree of chloromethylation.[21] Decomposition often begins with the loss of the chloromethyl group.[21]
Q: How can I monitor the stability of my chloromethylated compound?
A: Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for monitoring the stability of the chloromethyl group. The singlet peak for the -CH₂Cl protons (typically δ 4.5-5.5 ppm) will decrease in intensity, while new peaks corresponding to degradation products (e.g., -CH₂OH at δ 3.5-4.5 ppm) will appear.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The C-Cl stretching vibration (typically 650-850 cm⁻¹) can be monitored. Its disappearance or the appearance of an O-H stretch (broad, ~3300 cm⁻¹) can indicate hydrolysis.[21]
-
Chromatography (HPLC, GC): These methods can separate the parent compound from its degradation products, allowing for quantification of purity over time.[22] Gas chromatography is particularly useful for volatile compounds.[23] Mass spectrometry (GC-MS, LC-MS) can be used to identify the degradation products.[22][24][25]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chloromethyl Styrene: A Key Chemical for Industry Innovation [univook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. canada.ca [canada.ca]
- 5. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. ELEMENTAL CHEMISTRY: Friedel crafts Reaction [elementalchemistry.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polysulfone Membranes: Here, There and Everywhere | MDPI [mdpi.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 15. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chloromethane‐Enabled Quaternization of Linear Polyglycerol Amines and Their Application as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Storage instructions for chemical reagents [en.hnybio.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]
- 20. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 21. Synthesis and Thermal Property of Linear Chloromethylated Polystyrene | Scientific.Net [scientific.net]
- 22. ijmr.net.in [ijmr.net.in]
- 23. Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of 1,2,4-Oxadiazole-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for enhancing the metabolic stability of 1,2,4-oxadiazole-based drug candidates. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the 1,2,4-oxadiazole ring so prevalent in medicinal chemistry?
The 1,2,4-oxadiazole ring is a highly valued scaffold in modern drug design for several key reasons. Primarily, it serves as an effective bioisosteric replacement for ester and amide functionalities .[1][2][3] Esters and amides are often susceptible to hydrolysis by enzymes like esterases and amidases, leading to poor metabolic stability. The 1,2,4-oxadiazole ring is significantly more resistant to such enzymatic cleavage, which can improve a compound's half-life and oral bioavailability.[2][3]
Furthermore, its unique five-membered ring structure offers remarkable chemical stability and tunable physicochemical properties, making it an attractive scaffold for developing novel therapeutic agents.[1] Its rigid structure can also help in locking a molecule into a bioactive conformation, improving its potency and selectivity for its biological target.
Q2: My 1,2,4-oxadiazole candidate shows poor metabolic stability. What are the most common metabolic pathways I should investigate?
While the 1,2,4-oxadiazole ring is generally stable, it is not metabolically inert. The most significant metabolic liability associated with this ring is reductive N-O bond cleavage , which leads to the opening of the heterocyclic ring.[4][5] This cleavage results in the formation of amidine and N-cyanoamide or carboxylic acid metabolites, which are often inactive and more easily excreted.[4][5]
This reductive metabolism can be mediated by cytochrome P450 (CYP) enzymes or other non-CYP enzymes, and has been observed to occur under anaerobic conditions in liver microsomes.[6] Beyond ring cleavage, you must also consider metabolism on the substituent groups attached to the C3 and C5 positions of the oxadiazole ring. Unsubstituted aromatic rings or aliphatic chains are common "soft spots" for CYP-mediated oxidation (e.g., hydroxylation).
Q3: What are the best initial strategies for improving the metabolic stability of a 1,2,4-oxadiazole lead compound?
A multi-pronged approach is typically most effective. Here are the primary strategies:
-
Metabolic Blocking: If you have identified a specific site of metabolism (a "soft spot") on a substituent, you can introduce a group that blocks enzymatic attack. A common tactic is to replace a hydrogen atom at the site of hydroxylation with a fluorine atom or a methyl group. The strong C-F bond is much less susceptible to oxidative cleavage.[7]
-
Scaffold Hopping / Bioisosteric Replacement: If the 1,2,4-oxadiazole ring itself is the primary site of metabolism, consider replacing it with a more stable bioisostere. A frequent and effective strategy is to switch to the regioisomeric 1,3,4-oxadiazole .[8][9] Studies have shown that 1,3,4-oxadiazoles often exhibit higher metabolic stability, lower lipophilicity, and reduced hERG inhibition compared to their 1,2,4-oxadiazole counterparts.[10][11]
-
Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for metabolic enzymes like CYPs. Reducing the overall lipophilicity (logP/logD) of your compound by introducing polar groups can decrease its metabolic rate.[10]
Q4: How do I choose the right in vitro assay to assess metabolic stability?
The choice of assay depends on the stage of your project and the specific metabolic pathways you want to investigate.[12][13]
| Test System | Enzymes Present | Primary Use Case | Limitations |
| Liver Microsomes | Phase I (CYPs, FMOs), some Phase II (UGTs, Epoxide Hydrolase) | High-throughput screening for CYP-mediated metabolism.[14] Cost-effective. | Lacks cytosolic enzymes (e.g., AO, GST) and cofactors for many Phase II reactions.[15] May not capture all metabolic pathways. |
| S9 Fraction | Phase I (Microsomal) + Phase II (Cytosolic enzymes like SULTs, GSTs, AO) | Broader assessment of both Phase I and Phase II metabolism.[15] | Lower concentration of CYP enzymes compared to microsomes. Requires addition of multiple cofactors (e.g., NADPH, UDPGA, PAPS). |
| Hepatocytes | Complete set of Phase I and II enzymes, cofactors, and transporters. | Considered the "gold standard" for in vitro metabolism.[14] Provides the most comprehensive picture, including uptake and efflux. | Lower throughput, more expensive, and greater experimental variability. |
Recommendation: Start with liver microsomes for initial screening. If a compound appears stable in microsomes but shows high clearance in vivo, progress to S9 and hepatocyte assays to investigate the role of Phase II and cytosolic enzymes.[14][15]
Troubleshooting Guides
Scenario 1: Unexpectedly High Clearance in Human Liver Microsomes (HLM)
Problem: My 1,2,4-oxadiazole-based compound shows a very short half-life (<10 minutes) in my HLM stability assay. I suspect rapid metabolism, but I don't know where to start my investigation.
Troubleshooting Workflow:
This workflow provides a systematic approach to diagnose and address high clearance.
Caption: A decision-making workflow for troubleshooting high metabolic clearance.
Step-by-Step Guide:
-
Confirm the Metabolic Pathway (LC-MS/MS Analysis): The first step is to identify the products of the metabolic reaction.
-
Action: Perform an HLM incubation and analyze the sample over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Look for masses corresponding to predicted metabolites.
-
What to look for: Search for the mass of the parent compound plus 16 Da (hydroxylation) on the substituents, and specifically for masses corresponding to ring-opened products. The reductive cleavage of the 1,2,4-oxadiazole ring is a known metabolic pathway.[5]
-
-
Determine the Enzyme Family (+/- NADPH): Differentiate between CYP-mediated (NADPH-dependent) and other forms of metabolism.
-
Action: Run two parallel HLM incubations: one with the NADPH-regenerating system and one without.
-
Interpretation:
-
High metabolism only with NADPH: This strongly implicates CYP enzymes as the primary culprits.[15]
-
Metabolism occurs without NADPH: This suggests hydrolysis by carboxylesterases or metabolism by other non-CYP enzymes present in microsomes.
-
-
-
Develop a Structural Modification Strategy: Based on your findings, propose specific changes to the molecule.
-
If the Oxadiazole Ring is Labile: The best strategy is often bioisosteric replacement. Swapping the 1,2,4-oxadiazole for a 1,3,4-oxadiazole can significantly improve stability.[9][10] The 1,3,4-isomer has a different electronic distribution, making it less prone to reductive metabolism and CYP-heme coordination.[10][11]
-
If a Substituent is Labile:
-
Metabolic Blocking: If you identified a site of hydroxylation on a phenyl ring, for example, add a fluorine atom at that position. This C-F bond is much stronger than a C-H bond and will block oxidation.
-
Replace the Group: An electron-rich aromatic ring (like a phenyl group) can be a metabolic hot spot. Replacing it with an electron-deficient heterocycle (like a pyridine or pyrimidine) can make it less susceptible to oxidation.[7]
-
-
Scenario 2: Difficulty Identifying Metabolites with LC-MS/MS
Problem: My compound is clearly being consumed in my hepatocyte assay, but I cannot find any corresponding metabolite peaks using standard LC-MS/MS methods.
Troubleshooting Guide:
-
Expand Your Analytical Search: Your metabolites may be difficult to detect or ionize.
-
Action: Re-run your samples using both positive and negative electrospray ionization (ESI) modes.[16] Some metabolites, particularly those with new acidic groups (like a carboxylic acid from ring cleavage), may ionize preferentially in negative mode.
-
Action: Use a High-Resolution Mass Spectrometer (HRMS). HRMS provides accurate mass measurements, which allows for the use of sophisticated data mining techniques like mass defect filtering to distinguish drug-related material from the complex background matrix of endogenous metabolites.[17]
-
-
Consider Atypical or Reactive Metabolites:
-
Action: Check for the formation of glutathione (GSH) adducts. If your compound is forming a reactive metabolite, it may be trapped by cellular nucleophiles like GSH. Search for the mass of your parent compound + 305.1 Da (the mass of GSH minus a proton).
-
Action: Be aware of unusual ring-opening mechanisms. The metabolism of 1,2,4-oxadiazoles can lead to N-cyanoamides, which can be challenging to identify without prior knowledge.[5]
-
-
Protocol: General Metabolite Identification Workflow
-
Incubation: Incubate the test compound (typically 1-10 µM) with the chosen in vitro system (e.g., hepatocytes at 1 million cells/mL) for a time course (e.g., 0, 15, 30, 60, 120 min).
-
Sample Quenching: Stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Data Acquisition: Use an HRMS instrument to acquire data. Perform a full scan (MS1) to detect all ions, and use a data-dependent or data-independent acquisition strategy to trigger fragmentation scans (MS/MS) for ions of interest.[17][18]
-
Data Processing: Use metabolite identification software to search the acquired data for predicted biotransformations (e.g., oxidation, glucuronidation) and unexpected metabolites based on accurate mass.[19]
-
Caption: A standard workflow for in vitro metabolite identification.
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. ijpras.com [ijpras.com]
- 17. researchgate.net [researchgate.net]
- 18. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Emerging 1,2,4-Oxadiazole Nematicides Against Established Chemical Classes
An in-depth guide for researchers and drug development professionals.
Introduction: The Pressing Need for Novel Nematicidal Moieties
Plant-parasitic nematodes (PPNs) represent a significant and persistent threat to global agriculture, inflicting an estimated $157 billion in crop losses annually.[1] For decades, control has relied on a limited arsenal of chemical nematicides, primarily organophosphates, carbamates, and fumigants.[2][3] However, mounting concerns over environmental toxicity, non-target effects, and the development of resistance have led to the withdrawal of many of these legacy compounds.[2] This shifting landscape creates a critical need for novel, effective, and safer nematicides with distinct mechanisms of action.
The 1,2,4-oxadiazole heterocycle has emerged as a highly promising scaffold in the discovery of new nematicides.[4][5] Recent research highlights the potent activity of various 1,2,4-oxadiazole derivatives against a range of economically important nematodes.[6][7][8] This guide provides a comparative analysis of this emerging chemical class, benchmarking its performance and mechanisms against established nematicides like the succinate dehydrogenase inhibitors (SDHIs), organophosphates, and avermectins. We will delve into the mechanistic distinctions, present supporting experimental data, and provide a validated protocol for comparative efficacy testing.
Section 1: Overview of Compared Nematicide Classes
The selection of nematicides for this comparison is based on their distinct mechanisms of action, representing both historical and modern approaches to nematode control.
-
1,2,4-Oxadiazole Derivatives (Emerging Class): This class is characterized by a five-membered heterocyclic ring. Recent studies have demonstrated that derivatives of this scaffold can exhibit potent nematicidal activity, often superior to existing commercial standards.[9][10] Their mechanism is not monolithic; different derivatives have been shown to target either mitochondrial respiration or neurotransmission.[9][11]
-
Succinate Dehydrogenase Inhibitors (SDHIs): A modern class of fungicides that also possess significant nematicidal properties. Fluopyram is the primary example used in nematode control. These compounds target cellular respiration.[6][12]
-
Organophosphates (Acetylcholinesterase Inhibitors): A "vintage" class of neurotoxic nematicides, represented here by Fosthiazate . They function by irreversibly inhibiting acetylcholinesterase (AChE), an essential enzyme in the nematode nervous system.[3][13]
-
Avermectins (Glutamate-Gated Chloride Channel Modulators): Represented by Abamectin , this class of macrocyclic lactones acts on the nematode nervous system, but at a different target than organophosphates, causing paralysis and starvation.
Section 2: Comparative Mechanisms of Action
Understanding the molecular target is fundamental to developing effective control strategies and managing resistance. The nematicides under review exhibit profoundly different modes of action.
The Dual-Target Nature of 1,2,4-Oxadiazole Derivatives
Recent breakthroughs have revealed that the 1,2,4-oxadiazole scaffold can be tailored to inhibit at least two distinct nematode systems:
-
Mitochondrial Respiration (SDHI Activity): Several novel amide derivatives containing the 1,2,4-oxadiazole moiety have been shown to be potent inhibitors of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain (ETC).[9][14] By blocking the conversion of succinate to fumarate, these compounds halt ATP synthesis, leading to energy depletion and nematode death.[9] Molecular docking studies confirm that these derivatives can bind effectively within the active pocket of the SDH enzyme.[7]
-
Neurotransmission (Acetylcholinesterase Inhibition): In a separate line of chemical synthesis, 1,2,4-oxadiazole-5-carboxylic acid derivatives have been developed that demonstrate potent acetylcholinesterase (AChE) inhibitory activity.[10][11] This mechanism mirrors that of organophosphates, causing paralysis by preventing the breakdown of the neurotransmitter acetylcholine.
Caption: Comparative mechanisms of action for nematicide classes.
Established Mechanisms: SDHIs and AChE Inhibitors
-
Fluopyram (SDHI): As an established SDHI, fluopyram's efficacy is well-documented. It paralyzes second-stage juveniles (J2s) and inhibits egg hatching by targeting mitochondrial Complex II.[12][15] Its action is primarily nemastatic (inhibiting movement and development) rather than acutely nematicidal.[3]
-
Fosthiazate (Organophosphate): This compound causes irreversible inhibition of AChE, leading to an accumulation of acetylcholine at the neuromuscular junction.[3] This results in constant nerve stimulation, spastic paralysis, and ultimately death.
Section 3: Comparative Efficacy Data
The true measure of a nematicidal candidate is its lethal concentration (LC₅₀)—the concentration required to kill 50% of a test population. Recent studies provide compelling in vitro data for novel 1,2,4-oxadiazole derivatives against various nematode species, often benchmarked against commercial standards like Tioxazafen (another 1,2,4-oxadiazole nematicide) and Fosthiazate.
Table 1: In Vitro Efficacy (LC₅₀ in µg/mL) of 1,2,4-Oxadiazole Derivatives vs. Standards
| Compound Class | Specific Compound | Target Nematode | LC₅₀ (µg/mL) | Timepoint | Source |
| 1,2,4-Oxadiazole (SDHI type) | Compound A7 | Bursaphelenchus xylophilus | 1.39 | - | [9][14] |
| 1,2,4-Oxadiazole (SDHI type) | Compound A7 | Aphelenchoides besseyi | 2.53 | - | [9][14] |
| 1,2,4-Oxadiazole (AChE type) | Compound f1 | Aphelenchoides besseyi | 19.0 | 48h | [10][11] |
| 1,2,4-Oxadiazole (AChE type) | Compound C3 | Bursaphelenchus xylophilus | 37.2 | - | [7] |
| Commercial Standard | Tioxazafen | Bursaphelenchus xylophilus | 106 | - | [9][14] |
| Commercial Standard | Tioxazafen | Aphelenchoides besseyi | 149 | 48h | [10][11] |
| Commercial Standard | Fosthiazate | Aphelenchoides besseyi | >300 | 48h | [10][11] |
Data synthesized from multiple recent peer-reviewed studies. "Compound A7", "f1", and "C3" refer to specific novel derivatives described in the cited literature.
Interpretation of Data: The data clearly demonstrates the high potential of the 1,2,4-oxadiazole scaffold. For instance, the SDHI-type compound A7 shows an LC₅₀ value against B. xylophilus that is over 75 times lower (more potent) than the commercial 1,2,4-oxadiazole nematicide, Tioxazafen.[9][14] Similarly, the AChE-inhibiting compound f1 is significantly more potent than both Tioxazafen and the organophosphate Fosthiazate against A. besseyi.[10][11] This highlights the success of recent chemical optimization efforts on this core structure.
Section 4: Experimental Protocol for Comparative Nematicidal Bioassay
To ensure trustworthy and reproducible results, a standardized in vitro bioassay is essential. The following protocol is a synthesized methodology based on standard practices described in recent literature for testing novel nematicidal compounds.[8][16]
Objective
To determine and compare the median lethal concentration (LC₅₀) of a test compound (e.g., a novel 1,2,4-oxadiazole derivative) against a standard nematicide on a target plant-parasitic nematode (e.g., Meloidogyne incognita J2s).
Materials
-
Nematode culture (M. incognita J2s)
-
Test compounds and standard nematicides (e.g., Fluopyram)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Sterile deionized water with 0.1% Tween 20
-
24-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (25°C, dark)
-
Inverted microscope
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve each test compound and standard nematicide in DMSO to create a 10,000 µg/mL stock solution. The causality here is that DMSO acts as a solvent for compounds that are poorly soluble in water, ensuring a homogenous distribution in the test medium.
-
-
Preparation of Test Concentrations:
-
Perform serial dilutions of the stock solution with sterile water containing 0.1% Tween 20 to achieve a range of final concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare a negative control (CK) containing only the DMSO-water solution at the highest concentration of DMSO used in the test wells. This is a self-validating step to ensure that the solvent itself has no nematicidal activity.
-
-
Nematode Suspension Preparation:
-
Collect active J2 nematodes and adjust the concentration with sterile water to approximately 100 J2s per 50 µL.
-
-
Assay Setup:
-
Pipette 450 µL of each test concentration into a well of a 24-well plate. Each concentration should be replicated three times.
-
Add 50 µL of the nematode suspension to each well, bringing the total volume to 500 µL and the final nematode count to ~100 per well.
-
-
Incubation and Observation:
-
Seal the plates and incubate at 25°C in the dark.
-
At 24, 48, and 72-hour intervals, observe the nematodes under an inverted microscope.
-
Nematodes are considered dead if they are immobile and do not respond when prodded with a fine probe.
-
-
Data Analysis:
-
Count the number of dead and living nematodes in each well.
-
Calculate the corrected mortality rate using Abbott's formula to account for any mortality in the control group: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100
-
Use probit analysis to calculate the LC₅₀ value and its 95% confidence intervals for each compound at each time point.
-
Caption: Workflow for the in vitro nematicidal bioassay.
Conclusion and Future Outlook
The 1,2,4-oxadiazole scaffold is unequivocally a fertile ground for the discovery of next-generation nematicides. Research demonstrates that derivatives of this single core structure can be engineered to target different, validated biological pathways—mitochondrial respiration and synaptic transmission. The experimental data shows that optimized 1,2,4-oxadiazole compounds can significantly outperform existing commercial nematicides in in vitro assays.
For drug development professionals, this chemical class offers a compelling opportunity. The dual-target potential provides a strategic advantage for resistance management, as different derivatives could be deployed in rotation. Further research should focus on in vivo greenhouse and field trials to confirm the efficacy observed in the laboratory, alongside comprehensive toxicological and environmental impact studies. The continued exploration of this versatile chemical scaffold is a critical step toward developing the sustainable and effective nematode control solutions that modern agriculture urgently requires.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nematode neuropeptides as transgenic nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular function in plant parasitic nematodes: a target for novel control strategies? | Parasitology | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and nematicidal activity of novel 1,2,4-oxadiazole derivatives containing amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of a Vintage and a Recently Released Nematicide for the Control of Root-Knot Nematodes and Side Effects on Two Entomopathogenic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of a Vintage and a Recently Released Nematicide for the Control of Root-Knot Nematodes and Side Effects on Two Entomopathogenic Nematodes [mdpi.com]
- 16. researchgate.net [researchgate.net]
Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Motif in Oncology
An In-Depth Comparative Guide to the Anticancer Activity of 1,2,4-Oxadiazole Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its rigid, planar aromatic structure serves as a versatile template for developing therapeutic agents, capable of engaging in various non-covalent interactions like hydrogen bonding with biological macromolecules.[2] While derivatives of this heterocycle exhibit a wide spectrum of pharmacological properties—including antibacterial, anti-inflammatory, and antiviral effects—their potential as anticancer agents has garnered significant and sustained interest from the research community.[1][3]
The growing prevalence of cancer, coupled with challenges like drug resistance and the adverse side effects of current chemotherapeutics, necessitates a continuous search for novel, more selective, and potent anticancer drugs.[4][5] 1,2,4-Oxadiazole derivatives have emerged as a promising class of molecules, demonstrating potent cytotoxic effects against a wide array of human cancer cell lines, including those of the breast (MCF-7, MDA-MB-231), lung (A549), prostate (DU-145), and colon (HCT-116).[1][6] This guide provides a comparative analysis of different 1,2,4-oxadiazole derivatives, synthesizing experimental data to elucidate their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential. We will delve into specific molecular targets, present quantitative cytotoxicity data, and provide detailed experimental protocols to support researchers in the field of drug discovery.
Mechanisms of Action: How 1,2,4-Oxadiazoles Combat Cancer
The anticancer efficacy of 1,2,4-oxadiazole derivatives is not attributed to a single mechanism but rather to their ability to interact with a diverse range of biological targets crucial for cancer cell proliferation, survival, and metastasis. This versatility is a key reason for their prominence in drug development.
Kinase Inhibition: Halting Aberrant Signaling
Many cancers are driven by dysregulated kinase signaling pathways that promote uncontrolled cell growth. 1,2,4-oxadiazole derivatives have been successfully designed as inhibitors of several key oncogenic kinases.
-
EGFR/BRAF Inhibition: The Epidermal Growth Factor Receptor (EGFR) and BRAF kinases are critical components of signaling cascades that are frequently mutated or overexpressed in cancers like non-small-cell lung cancer and melanoma.[7] Hybrid molecules combining the 1,2,4-oxadiazole and quinazoline-4-one scaffolds have been developed as potent dual inhibitors of EGFR and BRAFV600E.[8] For instance, compounds 9b , 9c , and 9h from a recent study showed significant inhibitory activity against both kinases, with IC50 values in the nanomolar range, demonstrating a promising strategy to overcome drug resistance.[8] The investigation of novel 1,2,4-oxadiazole-linked 1,2,3-triazole moieties has also shown downregulation of the EGFR/PI3K/mTOR signaling cascade, a critical pathway for tumor progression.[9]
Tubulin Polymerization Inhibition
The microtubule network is essential for cell division, making it a well-established target for anticancer drugs. Several classes of 1,3,4- and 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[10][11] These agents bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][12] For example, a series of 1,3,4-oxadiazole derivatives linked to a 1,2,4-oxadiazole moiety showed potent anticancer activity, with compound 11h identified as a strong tubulin binding agent through molecular docking studies.[13]
Enzyme Inhibition
-
Carbonic Anhydrase (CA) Inhibition: Certain carbonic anhydrase isoforms, particularly CAIX, are overexpressed in hypoxic tumors and contribute to tumor acidification and progression. 1,2,4-oxadiazole-sulfonamide conjugates have been specifically designed to target CAIX.[2][3] This targeted approach aims to disrupt the tumor microenvironment, offering a more selective mode of action.
Induction of Apoptosis
Beyond targeting specific proteins, many 1,2,4-oxadiazole derivatives induce programmed cell death, or apoptosis. One key mechanism is the activation of caspases, which are proteases that execute the apoptotic program.[5] Studies have identified 3-aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers that function through the activation of caspase-3, a critical effector caspase.[5]
Comparative Analysis of 1,2,4-Oxadiazole Derivatives
The true strength of the 1,2,4-oxadiazole scaffold lies in its synthetic tractability, allowing for the creation of large libraries of compounds with diverse substitutions at the C3 and C5 positions. This has led to the identification of several distinct classes of derivatives with potent anticancer activity.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For 1,2,4-oxadiazole derivatives, several key trends have been observed:
-
Influence of Phenyl Ring Substituents: The nature and position of substituents on phenyl rings attached to the oxadiazole core significantly modulate activity.
-
Electron-donating groups, such as the 3,4,5-trimethoxy substitution, are often associated with potent activity.[1] One study found that a compound with this group (7b ) showed significantly enhanced activity against A549 lung cancer cells compared to the unsubstituted analog.[6]
-
Conversely, electron-withdrawing groups like 4-Cl can increase activity against certain cell lines, such as the MCF-7 breast cancer line.[1]
-
The presence of a 4-nitro group, however, has been reported to render compounds inactive or significantly decrease their potency.[1]
-
-
Hybridization with Other Pharmacophores: Linking the 1,2,4-oxadiazole core to other known anticancer moieties is a powerful strategy. A notable example is the conjugation with 5-fluorouracil, a pyrimidine analog used in chemotherapy.[6] Several of these hybrid derivatives demonstrated more promising anticancer activity than the standard drug Etoposide across breast, lung, and prostate cancer cell lines.[6]
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 1,2,4-oxadiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: Activity of 1,2,4-Oxadiazole-5-Fluorouracil Hybrids [6]
| Compound | Substituent (R) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. DU-145 (Prostate) |
| 7a | H | 0.18 ± 0.019 | 0.76 ± 0.044 | 1.13 ± 0.55 |
| 7b | 3,4,5-OCH3 | 0.011 ± 0.009 | 0.098 ± 0.008 | 0.11 ± 0.007 |
| 7c | 4-Cl | 0.21 ± 0.011 | 0.11 ± 0.013 | 0.19 ± 0.011 |
| 7d | 4-F | 0.33 ± 0.019 | 0.18 ± 0.017 | 0.25 ± 0.013 |
| 7i | 4-OH, 3-OCH3 | 0.11 ± 0.007 | 0.081 ± 0.005 | 0.092 ± 0.006 |
| Etoposide | (Standard) | 2.11 ± 0.113 | 1.91 ± 0.84 | 3.08 ± 0.135 |
Table 2: Activity of 1,2,4-Oxadiazole-Imidazopyridine Hybrids [1]
| Compound | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A375 (Melanoma) |
| Compound 1 | 1.56 ± 0.061 | 0.68 ± 0.03 | 0.79 ± 0.033 |
| Adriamycin | (Standard) | 1.12 ± 0.042 | 0.51 ± 0.021 |
Table 3: Activity of Miscellaneous 1,2,4-Oxadiazole Derivatives
| Derivative Class | Compound | IC50 (µM) vs. Target Cell Line | Reference |
| Sulfonamide | Compound 3 | 6.0 ± 3 vs. HCT-116 (Colon) | [1] |
| Thiophene-Sulfonamide | OX12 | 11.1 vs. HCT-116 (Colon) | [3] |
| Linked 1,3,4-Oxadiazole | 11h | 0.34 ± 0.025 vs. MCF-7 (Breast) | [14] |
Data presented as mean ± SD or mean ± SEM as reported in the source literature.
Experimental Protocols: A Guide for Practical Application
To ensure the reproducibility and reliability of anticancer activity assessment, standardized protocols are essential. The following section details the methodology for a fundamental cytotoxicity assay.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
Positive control (e.g., Etoposide, Doxorubicin)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). Dilute the cells in a complete growth medium to a final concentration of 5 x 104 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in a complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with only medium as a blank.
-
Incubation: Incubate the plate for another 48 hours (or a desired time point) under the same conditions.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(AbsTreated - AbsBlank) / (AbsControl - AbsBlank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold is unequivocally a highly "privileged" and versatile core for the design of novel anticancer agents. The extensive body of research highlights the remarkable ability of its derivatives to target a wide range of cancer-relevant pathways, including kinase signaling, microtubule dynamics, and apoptosis. The synthetic accessibility of the 1,2,4-oxadiazole ring allows for extensive structural modifications, leading to the development of compounds with high potency and, in some cases, selectivity for cancer cells.
Future research should continue to focus on:
-
Multi-Targeting Agents: As demonstrated by the dual EGFR/BRAF inhibitors, designing single molecules that can inhibit multiple oncogenic pathways is a promising strategy to enhance efficacy and combat drug resistance.[8]
-
Improving Selectivity: Further optimization of lead compounds is needed to improve their selectivity towards cancer cells over normal cells, thereby reducing potential toxicity.
-
Exploring Novel Conjugates: The success of hybridizing 1,2,4-oxadiazoles with moieties like 5-fluorouracil suggests that conjugation with other established chemotherapeutics or targeting ligands could yield synergistic effects.[6]
-
In Vivo Studies: While many derivatives show excellent in vitro potency, it is crucial to advance the most promising candidates to preclinical in vivo animal models to evaluate their pharmacokinetic properties, efficacy, and safety in a whole-organism context.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment | MDPI [mdpi.com]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates as potential cytotoxic and tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Synthesis and biological evaluation of 1,2,4-oxadiazole linked 1,3,4-oxadiazole derivatives as tubulin binding agents | Semantic Scholar [semanticscholar.org]
- 14. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 1,2,4-Oxadiazole Enzyme Inhibitors
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for esters and amides.[1] This five-membered heterocycle is a "privileged" structure found in a multitude of enzyme inhibitors targeting kinases, cholinesterases, and histone deacetylases (HDACs), making it a focal point in the development of therapeutics for oncology, neurodegenerative diseases, and inflammatory conditions.[1] However, the journey from a promising hit compound to a validated chemical probe or drug candidate is contingent on a rigorous and multi-faceted validation of its mechanism of action (MOA).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the MOA of 1,2,4-oxadiazole enzyme inhibitors. We will dissect and compare the critical experimental techniques, moving from initial biochemical potency to definitive evidence of target engagement in a cellular context, ensuring a robust and reliable data package for your candidate inhibitor.
The Validation Funnel: A Multi-Pillar Approach to MOA Confirmation
Validating an enzyme inhibitor is not a single experiment but a logical progression of assays designed to build a comprehensive and irrefutable case for its intended mechanism. Each step provides a unique piece of the puzzle, and only by assembling them can we gain true confidence in our molecule's function. The process can be visualized as a funnel, starting with broad biochemical characterization and narrowing down to specific, physiologically relevant target engagement.
Caption: The Mechanism of Action (MOA) Validation Funnel.
Part 1: Foundational Biochemical and Biophysical Characterization
The first phase of validation focuses on the direct interaction between the 1,2,4-oxadiazole inhibitor and its purified target enzyme. These in vitro assays are fundamental for determining potency, binding kinetics, and the nature of the inhibitory interaction.
Determining Inhibitory Potency and Kinetic Mechanism
The initial step is to quantify the inhibitor's potency, most commonly through IC50 determination, and to understand its mode of inhibition (e.g., competitive, non-competitive).
Key Assays:
-
IC50 Determination: Measures the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a measure of functional potency under specific assay conditions.[2]
-
Enzyme Kinetics (Michaelis-Menten & Lineweaver-Burk Analysis): By measuring reaction rates at varying substrate and inhibitor concentrations, one can determine the inhibition constant (Ki) and elucidate the mechanism. The Ki is a true dissociation constant and, unlike the IC50, is independent of substrate concentration for competitive inhibitors, making it a more robust value for comparing compound potencies.[3][4]
Experimental Protocol: IC50 and Ki Determination for a Reversible Inhibitor
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare a serial dilution of the 1,2,4-oxadiazole inhibitor in the assay buffer.
-
-
IC50 Determination:
-
In a microplate, add the enzyme and the inhibitor at various concentrations. Include a "no inhibitor" control (for 100% activity) and a "no enzyme" control (for background).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature.
-
Initiate the enzymatic reaction by adding the substrate at a fixed concentration (typically at or near its Km value).
-
Monitor the reaction progress over time by measuring product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Calculate the initial reaction rates (velocities).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
-
Ki Determination (for a competitive inhibitor):
-
Repeat the enzymatic assay using multiple fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the substrate concentration and measure the initial reaction rates.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
The resulting lines should intersect on the y-axis, with slopes that increase with inhibitor concentration.
-
A secondary plot of the slopes of these lines versus the inhibitor concentration will yield a straight line with an intercept on the x-axis equal to -Ki.
-
Confirming Direct Physical Binding
While enzyme kinetics imply binding, they do not provide direct proof of a physical interaction. Biophysical techniques are essential to confirm that the inhibitor binds directly to the target protein and to measure the thermodynamics and kinetics of this interaction.
Comparison of Key Biophysical Methods:
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the inhibitor (analyte) flows over the immobilized enzyme (ligand).[5] | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Real-time, label-free, provides kinetic data.[6] | Requires protein immobilization which may affect activity; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the inhibitor is titrated into a solution of the enzyme.[7] | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Label-free, in-solution, provides a complete thermodynamic profile of the interaction.[8] | Requires larger amounts of pure protein; lower throughput. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Ligand Immobilization: Covalently immobilize the purified target enzyme onto a suitable SPR sensor chip surface.
-
Analyte Preparation: Prepare a series of precise dilutions of the 1,2,4-oxadiazole inhibitor in the running buffer.
-
Interaction Analysis:
-
Inject the different concentrations of the inhibitor over the immobilized enzyme surface and a reference flow cell (without enzyme) to subtract non-specific binding.
-
Monitor the binding in real-time (association phase).
-
Replace the inhibitor solution with running buffer and monitor the dissociation of the inhibitor from the enzyme (dissociation phase).
-
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound inhibitor, preparing the surface for the next injection.[5]
-
Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[6]
Assessing Reversibility and Covalent Inhibition
A critical aspect of MOA validation is determining whether the inhibition is reversible or irreversible (covalent). This has profound implications for the inhibitor's duration of action and potential for off-target reactivity.
Key Assays:
-
Washout/Dialysis Experiments: To differentiate between reversible and irreversible inhibitors. After incubation, the inhibitor-enzyme complex is subjected to dialysis or rapid dilution. A return of enzyme activity indicates reversible binding, while sustained inhibition suggests irreversible binding.[5][9]
-
Mass Spectrometry (MS): The gold standard for confirming covalent modification. Intact protein MS can detect an increase in the protein's mass corresponding to the mass of the bound inhibitor.[10] Tandem MS (MS/MS) can further pinpoint the specific amino acid residue that has been modified.[3]
Experimental Protocol: Mass Spectrometry for Covalent Adduct Confirmation
-
Incubation: Incubate the purified target enzyme with an excess of the covalent 1,2,4-oxadiazole inhibitor for a sufficient time to allow for adduct formation. A control sample with the enzyme and vehicle (e.g., DMSO) must be run in parallel.
-
Sample Cleanup: Remove unbound inhibitor using a desalting column or size-exclusion chromatography.
-
Intact Protein Analysis: Analyze the control and inhibitor-treated enzyme samples by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Deconvolute the resulting spectra to determine the precise mass of the protein in both samples. A mass shift in the treated sample that corresponds to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.[11]
-
(Optional) Peptide Mapping:
-
Digest the control and treated protein samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data for a peptide with a mass modification corresponding to the inhibitor. Fragmentation data will confirm the exact site of covalent attachment.[10]
-
Part 2: Cellular Target Engagement and Functional Validation
A compound that performs well in biochemical and biophysical assays must then prove its worth in a more physiologically relevant context. Cellular assays are crucial for confirming that the inhibitor can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response. It is not uncommon for potent biochemical inhibitors to show weak or no activity in cells due to poor permeability or efflux.[12]
Confirming Intracellular Target Engagement
These methods provide direct evidence that the inhibitor is binding to its intended target within intact cells.
Comparison of Key Cellular Target Engagement Methods:
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[13] | Thermal shift (ΔTm), Isothermal dose-response (EC50) | Label-free, applicable to native proteins in cells and tissues.[14] | Lower throughput, requires a specific antibody for detection (Western blot-based). |
| NanoBRET™ Target Engagement Assay | A proximity-based assay measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. The inhibitor displaces the tracer, reducing the BRET signal.[15] | Intracellular EC50, Target Occupancy | Live-cell, quantitative, high-throughput, can measure residence time.[10] | Requires genetic modification of cells to express the fusion protein. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells with various concentrations of the 1,2,4-oxadiazole inhibitor or vehicle control for a defined period.
-
Heating Step: Harvest the cells, resuspend them in buffer, and aliquot into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.[1]
-
Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the denatured, aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein remaining at each temperature by Western blot using a target-specific antibody.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Isothermal Dose-Response: At a single, optimized temperature, plot the amount of soluble protein versus inhibitor concentration to determine the cellular EC50 for target engagement.[14]
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Linking Target Engagement to Cellular Function
The final validation step is to demonstrate that target engagement by the 1,2,4-oxadiazole inhibitor leads to a functional consequence in the cell. This is often achieved by measuring the modulation of a downstream biomarker or a relevant cellular phenotype.
Examples of Functional Cellular Assays:
-
Phosphorylation Assays: For kinase inhibitors, a common functional readout is to measure the phosphorylation status of a known downstream substrate of the target kinase using methods like Western blot or ELISA.
-
Gene Expression Analysis: For inhibitors of epigenetic targets like HDACs, one can measure changes in the expression of genes known to be regulated by the target enzyme via qPCR or RNA-Seq.
-
Cell Viability/Proliferation Assays: For anti-cancer agents, a critical functional assay is to measure the inhibitor's effect on the proliferation and viability of cancer cell lines known to be dependent on the target enzyme.
Case Study Data: Validating 1,2,4-Oxadiazole Inhibitors
The following tables summarize representative data from the literature for 1,2,4-oxadiazole inhibitors against various enzyme classes, illustrating the outputs of the validation techniques discussed.
Table 1: Biochemical Potency of 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Enzyme | Assay Type | Potency (IC50) | Reference |
| Compound 14b | HDAC1 | Biochemical | 1.8 nM | [16] |
| Compound 21 | HDAC1/2/3 | Biochemical | 1.8, 3.6, 3.0 nM | [17] |
| Compound 2c | Acetylcholinesterase (AChE) | Biochemical | 15.8 nM | [18] |
| Compound 48 | EGFR (mutant) | Cellular Antiproliferation | ~200-600 nM | [8] |
| Compound 7m | EGFR (wild-type) | Kinase Assay | <10 µM | [19] |
Table 2: Comparison of Biochemical vs. Cellular Potency for EGFR Inhibitors
| Compound ID | Target | Biochemical IC50 (Kinase Assay) | Cellular IC50 (MCF7 Antiproliferation) | Fold Shift (Cellular/Biochemical) | Reference |
| 7a | EGFR | <10 µM | 9.56 µM | ~1 | [19] |
| 7b | EGFR | <10 µM | 11.98 µM | ~1.2 | [19] |
| 7m | EGFR | <10 µM | 8.66 µM | ~0.9 | [19] |
Note: The discrepancy between biochemical and cellular potency can be influenced by factors such as cell permeability, efflux pump activity, and off-target effects. A small fold shift, as seen above, suggests good cell permeability and on-target activity.[12]
Conclusion
The validation of a 1,2,4-oxadiazole enzyme inhibitor's mechanism of action is a systematic process that requires a confluence of evidence from biochemical, biophysical, and cellular assays. Relying on a single data point, such as an IC50 value, is insufficient. By following a validation funnel—confirming biochemical potency (IC50, Ki), demonstrating direct physical binding (SPR, ITC), assessing the nature of the interaction (reversibility/covalency), and finally, proving target engagement (CETSA, NanoBRET) and functional modulation in a cellular context—researchers can build an unassailable case for their inhibitor's MOA. This rigorous, multi-pronged approach is the hallmark of sound drug discovery and is essential for progressing 1,2,4-oxadiazole-based compounds from the bench to preclinical and clinical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BiochemSphere [biochemicalsci.com]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 1,2,4-oxadiazole-Containing hydroxamic acid derivatives as histone deacetylase inhibitors potential application in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 19. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the backbone for therapeutically effective agents is perpetual. Among the heterocyclic compounds that have garnered significant attention, the oxadiazoles stand out for their versatile biological activities and favorable physicochemical properties. Specifically, the 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers have emerged as privileged structures in drug design.[1][2] This guide provides an in-depth comparative analysis of these two scaffolds, offering insights into their synthesis, physicochemical characteristics, and diverse pharmacological profiles, supported by experimental data to aid researchers in their drug development endeavors.
At a Glance: Key Physicochemical and Structural Differences
The seemingly subtle difference in the arrangement of nitrogen and oxygen atoms within the five-membered ring of 1,2,4- and 1,3,4-oxadiazoles leads to distinct electronic and steric properties. These differences, in turn, influence their interactions with biological targets and their overall suitability as drug candidates.
The 1,2,4-oxadiazole is an asymmetrical ring system, which can lead to distinct substitution patterns and vectoral properties in a molecule.[3] In contrast, the 1,3,4-oxadiazole possesses a plane of symmetry, which can be advantageous in specific drug design scenarios. Both isomers are considered bioisosteric replacements for amide and ester functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding.[4][5][6]
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| Molecular Formula | C₂H₂N₂O[7] | C₂H₂N₂O |
| Molecular Weight | 70.05 g/mol [7] | 70.05 g/mol |
| Symmetry | Asymmetrical[3] | Symmetrical |
| Bioisosteric of | Ester, Amide[4] | Carboxylic acids, Esters, Carboxamides[5] |
| General Solubility | Generally soluble in organic solvents. | Solubility in water is influenced by substituents; methyl-substituted derivatives are water-soluble, while aryl-substituted ones have lower solubility. |
| Stability | Thermally and chemically stable.[1] | Thermally and chemically stable.[1] |
Crafting the Core: A Comparative Look at Synthesis Strategies
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both 1,2,4- and 1,3,4-oxadiazoles can be synthesized through various established methods, each with its own advantages and limitations.
Synthesis of 1,2,4-Oxadiazoles
The classical and most common approach to synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride or carboxylic acid.[8][9]
A notable one-pot synthesis method involves the reaction of amidoximes with carboxylic acids activated by the Vilsmeier reagent, which offers good to excellent yields.[10] Another efficient one-pot procedure utilizes gem-dibromomethylarenes and amidoximes.[10] Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields.[10]
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles [10]
This protocol outlines a general one-pot synthesis from amidoximes and carboxylic acid esters in a superbase medium.
-
To a solution of the appropriate amidoxime (1 mmol) in DMSO, add NaOH.
-
Add the corresponding carboxylic acid methyl or ethyl ester (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazoles often starts from hydrazides or their derivatives. A prevalent method is the cyclodehydration of 1,2-diacylhydrazines using a dehydrating agent like phosphorus oxychloride or sulfuric acid.[5][11]
Another common route involves the oxidative cyclization of N-acylhydrazones.[5][11] Microwave-assisted methods have also proven effective for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, offering high yields and short reaction times.[12]
Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles [12]
This protocol describes a microwave-assisted condensation and oxidative cyclization.
-
In a microwave-safe vessel, mix an aldehyde (1 mmol) and an acyl hydrazine (1 mmol) in an ethanol:water (1:2) solution.
-
Add sodium bisulfate as the oxidizing agent.
-
Seal the vessel and irradiate in a microwave reactor at a specified temperature and time.
-
After cooling, dilute the reaction mixture with water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.
The Pharmacological Arena: A Head-to-Head Comparison of Biological Activities
Both 1,2,4- and 1,3,4-oxadiazole scaffolds are integral components of a wide array of biologically active molecules. The choice between these isomers often depends on the specific therapeutic target and the desired structure-activity relationship (SAR).
Anticancer Activity
Derivatives of both isomers have demonstrated significant potential as anticancer agents.[6]
-
1,2,4-Oxadiazole Derivatives: A series of 1,2,4-oxadiazole linked imidazopyrazine derivatives have shown excellent cytotoxicity against various cancer cell lines, with IC₅₀ values as low as 0.22 µM.[6] Isatin-based 1,2,4-oxadiazole derivatives have also been reported to be highly active against mantle cell lymphoma cell lines.[6] Furthermore, some 1,2,4-oxadiazole derivatives linked to 5-fluorouracil have exhibited potent anticancer activity.[13]
-
1,3,4-Oxadiazole Derivatives: The well-known anticancer agent Zibotentan contains a 1,3,4-oxadiazole moiety.[5] Numerous studies have highlighted the anticancer effects of 1,3,4-oxadiazole derivatives.[11] For instance, a series of 1,2,3-triazole-incorporated thymol-1,3,4-oxadiazole derivatives exhibited significant antiproliferative activity against MCF-7, HCT-116, and HepG2 cell lines, with IC₅₀ values superior to doxorubicin in some cases.[14]
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority, and oxadiazole derivatives have shown promise in this area.
-
1,2,4-Oxadiazole Derivatives: Substituted 1,2,4-oxadiazoles have been developed as potent anti-tuberculosis agents.[1] They have also demonstrated broad-spectrum antibacterial and antifungal activities.[15]
-
1,3,4-Oxadiazole Derivatives: A wide range of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[16][17] Some compounds have shown high antibacterial activity with very low minimum inhibitory concentration (MIC) values.[14]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents crucial.
-
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring have exhibited significant anti-inflammatory activity.[1]
-
1,3,4-Oxadiazole Derivatives: Biphenyl-4-yloxy acetic acid derivatives incorporating a 1,3,4-oxadiazole ring have shown potent anti-inflammatory and analgesic effects with reduced ulcerogenic potential.[17] Molecular docking studies have suggested that some 1,3,4-oxadiazole derivatives have a high affinity for the COX-2 enzyme.[14]
Structure-Activity Relationship (SAR) Insights
The biological activity of oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.
For 1,2,4-oxadiazoles , the structure-activity relationship of a series of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles revealed that electron-donating groups on the phenyl ring can significantly increase activity compared to electron-withdrawing groups.[18]
In the case of 1,3,4-oxadiazoles , the substitution at the 2 and 5 positions is critical for modulating biological activity. For example, in a series of antibacterial compounds, the nature of the substituent at these positions significantly influenced their efficacy against different bacterial strains.[19]
Conclusion
Both 1,2,4- and 1,3,4-oxadiazole scaffolds are invaluable tools in the medicinal chemist's arsenal. Their synthetic tractability, favorable physicochemical properties, and broad spectrum of biological activities make them highly attractive for the development of new therapeutic agents. The choice between the two isomers is nuanced and depends on the specific drug design strategy, including the desired orientation of substituents and the intended biological target. A thorough understanding of their comparative synthesis, properties, and biological profiles, as outlined in this guide, will empower researchers to make informed decisions in their pursuit of innovative medicines.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,2,4-Oxadiazole | C2H2N2O | CID 6451463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 13. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Evaluating the In Vitro and In Vivo Efficacy of Novel 1,2,4-Oxadiazole Analogs: A Case Study with 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability and its role as a bioisostere for amide and ester functionalities, make it a privileged scaffold in modern drug discovery.[3] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][4][5][6][7] The exploration of novel analogs, such as 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole, holds promise for the development of next-generation therapeutics. This guide provides a comprehensive framework for the preclinical evaluation of such analogs, comparing and contrasting in vitro and in vivo methodologies to robustly characterize their efficacy.
While specific efficacy data for this compound is not yet extensively published, its structural motifs—a reactive chloromethyl group and a cyclopropyl moiety—suggest potential for covalent engagement with biological targets and favorable metabolic properties. This guide will use this molecule as a representative example to delineate a rigorous, sequential workflow for efficacy testing, from cell-based assays to animal models.
Part 1: In Vitro Efficacy Assessment
The initial phase of efficacy testing involves a battery of in vitro assays to determine a compound's biological activity at the cellular level. These assays are crucial for establishing proof-of-concept, determining potency, and elucidating the mechanism of action in a controlled environment.
Cell Viability and Cytotoxicity: The MTT Assay
A fundamental first step is to assess the compound's effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[8][9] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[10]
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound (and a positive control, such as Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin |
| MCF-7 | Breast | 8.5 | 1.2 |
| A549 | Lung | 12.3 | 2.5 |
| DU-145 | Prostate | 6.8 | 0.9 |
| HCT-116 | Colon | 15.1 | 3.1 |
Note: The data presented in this table is for illustrative purposes only.
Targeting Cancer Stem Cells: The Tumorsphere Formation Assay
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to drive tumor recurrence and metastasis.[12] The tumorsphere formation assay is a gold-standard in vitro method to assess a compound's ability to target CSCs based on their property of anchorage-independent growth.[12][13]
-
Single-Cell Suspension: Prepare a single-cell suspension of cancer cells.
-
Plating in Non-Adherent Conditions: Plate the cells at a low density (e.g., 500 cells/well) in ultra-low attachment plates with a serum-free medium supplemented with growth factors like EGF and bFGF.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days to allow for sphere formation.[12]
-
Sphere Counting and Analysis: Count the number and measure the size of the tumorspheres formed in each well. A sphere is typically defined as a cell aggregate of at least 50 µm in diameter.[12]
-
Data Analysis: Calculate the percentage of sphere formation inhibition compared to untreated controls.
Table 2: Hypothetical Effect of this compound on Tumorsphere Formation in DU-145 Cells
| Treatment | Concentration (µM) | Average Number of Spheres per Well | % Inhibition |
| Vehicle Control | 0 | 45 | 0% |
| Test Compound | 5 | 28 | 37.8% |
| Test Compound | 10 | 15 | 66.7% |
| Test Compound | 20 | 5 | 88.9% |
Note: The data presented in this table is for illustrative purposes only.
Caption: Workflow for in vitro evaluation of novel compounds.
Part 2: In Vivo Efficacy Assessment
Compounds demonstrating promising in vitro activity must then be evaluated in a living organism to assess their efficacy, pharmacokinetics, and toxicity in a more complex biological system.[14] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for this purpose.[2][15]
Subcutaneous Xenograft Model
The subcutaneous model is the most common initial in vivo test due to its simplicity and the ease of monitoring tumor growth.[15]
-
Animal Acclimatization: House immunodeficient mice (e.g., BALB/c nude or SCID) in a pathogen-free environment for at least one week prior to the study.[16]
-
Tumor Cell Implantation: Inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel) subcutaneously into the flank of each mouse.[16]
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[16]
-
Compound Administration: Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a specified size), euthanize the animals and excise the tumors.[16] Weigh the tumors and calculate the tumor growth inhibition (TGI).
Table 3: Hypothetical In Vivo Efficacy of this compound in a DU-145 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1550 ± 210 | - | +5.2 |
| Test Compound | 25 | 870 ± 150 | 43.9% | +1.5 |
| Test Compound | 50 | 480 ± 95 | 69.0% | -2.3 |
| Positive Control | Varies | 350 ± 80 | 77.4% | -8.5 |
Note: The data presented in this table is for illustrative purposes only.
Caption: Workflow for in vivo subcutaneous xenograft studies.
Part 3: Comparative Analysis and Discussion
A critical aspect of this guide is the objective comparison of the compound's performance. While direct data for our lead compound is hypothetical, we can frame the discussion around published data for other 1,2,4-oxadiazole derivatives.
Several studies have highlighted the anticancer potential of this scaffold. For instance, certain 1,2,4-oxadiazole derivatives have shown potent activity against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable or even superior to standard chemotherapeutics like Doxorubicin.[1][4] A key aspect of structure-activity relationship (SAR) studies on this scaffold has been the nature of the substituents at the 3- and 5-positions of the oxadiazole ring. The presence of certain aromatic or heterocyclic moieties has been shown to significantly enhance cytotoxic activity.[17]
Our hypothetical data places this compound as a moderately potent compound in vitro, with IC50 values in the single-digit micromolar range. This would warrant further investigation, especially given its demonstrated efficacy in the hypothetical in vivo model, where it achieved significant tumor growth inhibition with acceptable toxicity. The real value of this guide lies in applying these described protocols to generate actual data, which can then be benchmarked against these published comparators.
The transition from in vitro to in vivo is not always linear. A compound may show high potency in a cell culture dish but fail in an animal model due to poor pharmacokinetics (absorption, distribution, metabolism, and excretion) or unforeseen toxicity.[14] This is why the integrated approach detailed here is essential. The in vitro assays provide a cost-effective and high-throughput method to select promising candidates, while the in vivo models offer a more physiologically relevant system to confirm efficacy and assess the safety profile, bridging the gap between laboratory discovery and potential clinical application.[2]
Conclusion
The evaluation of novel therapeutic candidates like this compound requires a rigorous, multi-faceted approach. This guide outlines a logical progression from initial in vitro screening for cytotoxicity and CSC-targeting activity to in vivo validation using established xenograft models. By employing these standardized, self-validating protocols, researchers can generate robust and reproducible data, enabling a clear comparison against existing alternatives and facilitating informed decisions in the drug development pipeline. The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new anticancer agents, and a systematic evaluation as described herein is paramount to unlocking its full therapeutic potential.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. ijpbs.com [ijpbs.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
The Double-Edged Sword: A Guide to Cross-Reactivity and Target Selectivity of Oxadiazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole nucleus, a five-membered heterocyclic ring, has become a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for esters and amides, have led to its incorporation into a multitude of therapeutic agents.[1][2][3] Oxadiazole derivatives have demonstrated a broad spectrum of biological activities, showing promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[4][5][6] However, as with any pharmacophore, the journey from a promising hit to a clinically successful drug is fraught with challenges, paramount among them being the assurance of target selectivity.
This guide provides an in-depth comparison of the target selectivity and cross-reactivity of various classes of oxadiazole-based inhibitors. We will delve into the experimental methodologies crucial for a robust assessment of inhibitor performance and provide insights into the structural nuances that govern their binding profiles. Our aim is to equip researchers with the knowledge to navigate the complexities of oxadiazole chemistry and to design more selective and efficacious therapeutic agents.
The Criticality of Selectivity in Oxadiazole-Based Drug Discovery
The therapeutic efficacy of a drug is intrinsically linked to its ability to interact with its intended target while minimizing engagement with other biomolecules. Off-target effects can lead to a range of adverse events, from mild side effects to severe toxicity, and are a major cause of late-stage clinical trial failures. For oxadiazole-based inhibitors, which have been shown to target a wide array of proteins, a thorough understanding of their selectivity profile is non-negotiable.
Structural modifications to the oxadiazole core and its substituents can dramatically influence both potency and selectivity.[1][7][8] For instance, the strategic placement of functional groups can exploit subtle differences in the amino acid composition of the binding sites of related proteins, thereby enhancing selectivity. Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are increasingly being used to guide these modifications and predict potential off-target interactions.[1]
Common Targets and Comparative Selectivity of Oxadiazole-Based Inhibitors
Oxadiazole-based compounds have been successfully developed as inhibitors for a variety of protein targets. Here, we compare the selectivity profiles of inhibitors for some of the most well-studied target classes.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase that plays a key role in the endocannabinoid system by degrading fatty acid amides. Its inhibition is a promising therapeutic strategy for pain and inflammation.[9][10] Several oxadiazole-based FAAH inhibitors have been developed, with some exhibiting excellent potency and selectivity.
One study described chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors. The S-enantiomer of one compound, JZP-327A, inhibited human recombinant FAAH (hrFAAH) with an IC50 of 11 nM, while its R-enantiomer was significantly less potent (IC50 = 0.24 µM).[11] This highlights the importance of stereochemistry in achieving selectivity. Furthermore, JZP-327A demonstrated over 900-fold selectivity for FAAH over the related serine hydrolase monoacylglycerol lipase (MAGL) and cyclooxygenase (COX) enzymes.[11]
In a different approach, researchers designed dual inhibitors targeting both FAAH and soluble epoxide hydrolase (sEH), another enzyme involved in inflammation.[9][12][13] One such oxadiazole analogue, compound 7f, displayed potent inhibition of both enzymes with IC50 values of 1.2 nM for FAAH and 18 nM for sEH.[9][12][13] This strategy of developing multi-target ligands can sometimes offer enhanced therapeutic benefits, but requires careful optimization to balance the activities and avoid unwanted off-target effects.
Table 1: Comparative Selectivity of Oxadiazole-Based FAAH Inhibitors
| Compound | Primary Target | IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) | Selectivity Fold | Reference |
| JZP-327A (S-enantiomer) | hrFAAH | 11 | hrMAGL | >10,000 | >900 | [11] |
| JZP-327A (R-enantiomer) | hrFAAH | 240 | hrMAGL | 4,000 | 16.7 | [11] |
| Compound 7f | FAAH | 1.2 | sEH | 18 | 15 (co-target) | [9][12][13] |
Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive drug targets.[14][15] The oxadiazole scaffold has been incorporated into numerous kinase inhibitors, some of which have shown promising selectivity.
For example, oxadiazole-based inhibitors have been developed for Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in several signaling pathways implicated in neurodegenerative diseases like Alzheimer's.[16] One acetamide derivative demonstrated potent inhibition of both GSK-3α (IC50 = 2 nM) and GSK-3β (IC50 = 17 nM).[16] Another benzodioxane-containing oxadiazole showed up to 27-fold selectivity for GSK-3α over GSK-3β.[16]
Derivatives of 1,3,4-oxadiazole have also been investigated as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell proliferation and metastasis.[15][17] Some of these compounds have shown potent anti-proliferative effects in various cancer cell lines.[15]
Table 2: Selectivity of Oxadiazole-Based Kinase Inhibitors
| Compound | Primary Target | IC50 (nM) | Off-Target | Off-Target IC50 (nM) | Selectivity Fold | Reference |
| Acetamide 26d | GSK-3α | 2 | GSK-3β | 17 | 8.5 | [16] |
| Benzodioxane 8g | GSK-3α | 35 | GSK-3β | 945 | 27 | [16] |
Experimental Workflows for Assessing Inhibitor Selectivity
A multi-pronged approach employing a suite of orthogonal assays is essential for a comprehensive evaluation of inhibitor selectivity. Below, we detail key experimental protocols.
Biophysical Assays for Direct Target Engagement
Biophysical methods provide direct evidence of binding and can quantify the affinity and kinetics of the interaction between an inhibitor and its target protein.[18][19][20]
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the inhibitor) to an immobilized ligand (the target protein).[21][22] It provides real-time kinetic data, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[21][22]
Experimental Protocol:
-
Immobilization of the Target Protein: Covalently attach the purified target protein to the surface of a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the oxadiazole inhibitor over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to generate sensorgrams.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine kon, koff, and Kd.
-
Regeneration: Inject a regeneration solution to remove the bound inhibitor, preparing the surface for the next injection.
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[21][22] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[21][22]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the purified target protein in the sample cell and the oxadiazole inhibitor in the injection syringe.
-
Titration: Inject small aliquots of the inhibitor solution into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
Cellular Assays for Target Engagement in a Physiological Context
While biophysical assays are powerful, they are typically performed with purified proteins in a simplified environment. Cellular assays are crucial to confirm target engagement within the complex milieu of a living cell.
CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[23][24][25] This change in thermal stability can be detected by heating intact cells or cell lysates treated with the inhibitor, followed by quantification of the soluble protein fraction.
Experimental Protocol:
-
Cell Treatment: Incubate cultured cells with the oxadiazole inhibitor or a vehicle control.
-
Heating: Heat the cells or cell lysates across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques such as Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the inhibitor indicates target engagement.
High-Throughput Screening for Off-Target Profiling
To assess the broader selectivity of an inhibitor, it is essential to screen it against a large panel of related and unrelated proteins.
For kinase inhibitors, kinome scanning services offer a way to profile the inhibitor against a large panel of kinases.[26] These assays typically involve measuring the ability of the inhibitor to compete with a broad-spectrum, immobilized ligand for binding to a large number of kinases.[27] The results are often presented as a selectivity score, which represents the number of kinases that are inhibited above a certain threshold at a given inhibitor concentration.
Experimental Workflow:
-
Compound Submission: Provide the oxadiazole-based kinase inhibitor to a commercial or academic screening facility.
-
Competitive Binding Assay: The inhibitor is tested at one or more concentrations in a competitive binding assay against a large panel of recombinant kinases.
-
Data Analysis: The percentage of inhibition for each kinase is calculated, and the data is often visualized as a dendrogram or a tree map to illustrate the selectivity profile across the kinome.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of action of oxadiazole inhibitors, a typical workflow for inhibitor selectivity profiling, and the principle of the Cellular Thermal Shift Assay.
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel dual inhibitor targeting FAAH and sEH: Design, synthesis, and in-vitro evaluation of oxadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel dual inhibitor targeting FAAH and sEH: Design, synthesis, and in-vitro evaluation of oxadiazole analogues. | Semantic Scholar [semanticscholar.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Structure-based optimization of oxadiazole-based GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ichorlifesciences.com [ichorlifesciences.com]
- 20. Biophysical methods in drug discovery from small molecule to pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Synthesis of 1,2,4-Oxadiazoles: A Comparative Guide to Classical and Modern Methodologies
For researchers, scientists, and drug development professionals, the 1,2,4-oxadiazole scaffold is a cornerstone of modern medicinal chemistry. Valued as a bioisostere for amide and ester functionalities, this five-membered heterocycle imparts metabolic stability and favorable pharmacokinetic properties to bioactive molecules.[1] The journey of synthesizing this crucial motif has evolved significantly from its 19th-century origins, branching from classical, often strenuous, methods to a diverse array of efficient and innovative modern techniques. This guide provides an in-depth comparison of these synthetic routes, offering insights into their underlying principles, practical applications, and comparative performance to empower informed decisions in your synthetic endeavors.
The Classical Approach: A Foundation Laid in the 19th Century
The traditional and most widely recognized method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles dates back to the pioneering work of Tiemann and Krüger in 1884.[2][3] This venerable route is fundamentally a two-step process involving the acylation of an amidoxime followed by a dehydrative cyclization of the resulting O-acylamidoxime intermediate.[4]
The classical synthesis, while foundational, is often hampered by several drawbacks, including the need for harsh reaction conditions, prolonged heating, and the use of toxic transition metal catalysts.[5] The isolation of the O-acylamidoxime intermediate can also be challenging and time-consuming.[6][7]
Generalized Classical Synthesis Workflow
Caption: Classical two-step synthesis of 1,2,4-oxadiazoles.
The Modern Synthesis Revolution: Speed, Efficiency, and Greener Approaches
In response to the limitations of the classical methods, the last few decades have witnessed a surge in the development of novel, more efficient synthetic strategies. These modern routes often telescope the classical two-step process into a single, streamlined operation and leverage enabling technologies to accelerate reaction rates and improve yields.
One-Pot Syntheses: The Drive for Efficiency
A significant advancement has been the development of one-pot procedures that bypass the need to isolate the O-acylamidoxime intermediate.[7][8] These methods typically involve the in situ activation of a carboxylic acid, which then reacts with the amidoxime, followed by cyclization in the same reaction vessel.[3]
A notable one-pot approach involves the reaction of nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a substrate and an oxidant.[9][10] This method represents a direct and simple protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[9] Another efficient one-pot synthesis utilizes the activation of carboxylic acids with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).[8]
Microwave-Assisted Organic Synthesis (MAOS): Accelerating the Pace of Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles.[1][11] Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating.[1][12][13] This technique is particularly advantageous for high-throughput synthesis and the rapid generation of chemical libraries for drug discovery.[12][14] The use of polymer-supported reagents in combination with microwave heating further enhances the efficiency and ease of purification.[11][12]
Experimental Protocol: Microwave-Assisted Synthesis
Objective: To synthesize a 3,5-disubstituted 1,2,4-oxadiazole from a carboxylic acid and an amidoxime using microwave irradiation.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amidoxime (1.0 eq)
-
Coupling agent (e.g., HBTU, 1.1 eq)[12]
-
Base (e.g., DIEA or a polymer-supported base like PS-BEMP, 3.0 eq)[11][12]
-
Microwave synthesizer[1]
-
Microwave-safe reaction vessel with a magnetic stir bar[1]
Procedure:
-
In a microwave-safe reaction vessel, dissolve the carboxylic acid and the coupling agent in the anhydrous solvent.
-
Add the amidoxime and the base to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 120-160 °C) for a specified time (usually 10-30 minutes).[1][12]
-
Monitor the reaction progress using TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
If a polymer-supported reagent was used, filter the reaction mixture to remove the resin.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by column chromatography if necessary.
Flow Chemistry: Continuous Production and Scalability
Continuous flow chemistry offers a safe, efficient, and scalable alternative to traditional batch synthesis.[14][15] In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a microreactor, allowing for precise control over reaction parameters and enhanced heat and mass transfer.[16][17] This methodology is particularly well-suited for the high-throughput synthesis of 1,2,4-oxadiazole libraries and can be integrated with in-line purification techniques for a fully automated process.[14][15] A multi-step synthesis of 1,2,4-oxadiazoles can be performed in a single continuous microreactor sequence, significantly reducing the overall synthesis time.[16]
Green Chemistry Approaches: A Sustainable Future for Synthesis
In line with the growing emphasis on sustainable chemistry, several "green" methods for 1,2,4-oxadiazole synthesis have been developed. These approaches aim to minimize the use of hazardous reagents and solvents and reduce energy consumption.[18][19][20] Examples include solvent-free reactions, the use of water as a solvent, and the application of recyclable catalysts like graphene oxide.[5][18] Microwave-assisted synthesis under solvent-free conditions is a prominent example of a green chemistry approach.[18]
Comparative Analysis of Synthesis Routes
| Feature | Classical Synthesis | One-Pot Synthesis | Microwave-Assisted Synthesis (MAOS) | Flow Chemistry | Green Chemistry |
| Reaction Time | Long (hours to days)[2] | Moderate to long[21] | Very short (minutes)[1] | Short (minutes)[15][16] | Variable, often short[18] |
| Yields | Often low to moderate[2] | Good to excellent[8][9] | High to excellent[11][12] | High to excellent[15][16] | Good to excellent[5][18] |
| Scalability | Limited | Moderate | Moderate | High[15] | Variable |
| Purification | Often challenging[2] | Simpler than classical[21] | Often simpler[12] | Can be integrated with in-line purification[15] | Often simpler |
| Safety | Use of hazardous reagents and high temperatures | Improved safety over classical | Enhanced safety due to sealed vessels[1] | Excellent safety due to small reaction volumes[16] | High, avoids hazardous materials[18] |
| Environmental Impact | High (use of toxic solvents and reagents) | Moderate | Reduced solvent use[21] | Reduced solvent use | Low[18][19] |
Conclusion: Choosing the Right Path for Your Research
The synthesis of 1,2,4-oxadiazoles has undergone a remarkable transformation. While the classical acylation of amidoximes remains a valid approach, modern methodologies offer significant advantages in terms of speed, efficiency, and sustainability.
For rapid lead optimization and library synthesis in a drug discovery setting, microwave-assisted synthesis and flow chemistry are the methods of choice. Their ability to deliver products quickly and in high purity accelerates the design-make-test-analyze cycle. For large-scale production, flow chemistry provides a clear advantage in terms of scalability and safety.
When the principles of green chemistry are a priority, exploring solvent-free microwave conditions or catalysis with benign reagents is highly recommended. Ultimately, the optimal synthetic route will depend on the specific goals of the researcher, the available equipment, and the desired scale of the reaction. By understanding the nuances of each method, scientists can strategically select the most appropriate approach to access this vital heterocyclic scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. tandfonline.com [tandfonline.com]
- 9. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Ensuring Reproducibility in Biological Assays for 1,2,4-Oxadiazole Compounds
Introduction: The 1,2,4-Oxadiazole Scaffold and the Reproducibility Imperative
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has become a cornerstone in modern medicinal chemistry.[1][2] Its value lies in its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties while maintaining crucial hydrogen bonding interactions with biological targets.[1][3] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5]
However, the journey from a promising hit in an in vitro screen to a viable clinical candidate is fraught with peril. A significant contributor to the "valley of death" in drug development—the high failure rate when translating preclinical findings—is the lack of reproducibility in foundational biological assays.[6] Inconsistent or unreliable data not only wastes significant resources but also erodes confidence in the therapeutic potential of promising compound series.[7][8]
This guide provides a framework for researchers, scientists, and drug development professionals to deconstruct the sources of variability in common biological assays used for 1,2,4-oxadiazole compounds. We will move beyond simple protocol recitation to explain the causal factors behind experimental choices, establishing a self-validating system to ensure that your data is robust, reliable, and, most importantly, reproducible.
The Core Challenge: Context-Dependent Assay Performance
A fundamental truth in bioassay science is that no assay is universally perfect for all compounds. Reproducibility issues often arise from an unforeseen interplay between the experimental protocol and the specific biological context, which includes the compound's mechanism of action (MoA).[9] A multi-center study on drug-response assays found that the factors most influencing data quality vary substantially with the compound being analyzed.[9][10] This is particularly relevant for 1,2,4-oxadiazoles, whose diverse MoAs necessitate a careful and critical selection of assays. An assay validated for one class of compounds may produce systematic errors when applied to another.[9]
The following workflow provides a high-level overview of a robust and reproducible screening cascade.
Caption: General workflow for reproducible bioassay screening.
Comparative Analysis of Common Bioassays for 1,2,4-Oxadiazoles
The choice of bioassay is intrinsically linked to the therapeutic goal. For 1,2,4-oxadiazoles, applications are diverse, ranging from cytotoxicity in cancer to enzyme inhibition.[3][4] Here, we compare common assay classes and their specific reproducibility challenges.
Cell Viability and Cytotoxicity Assays
These assays are workhorses for evaluating the antiproliferative effects of 1,2,4-oxadiazole derivatives in cancer research.[3] While seemingly straightforward, their underlying principles are distinct, creating compound-specific vulnerabilities.
-
Principle of Comparison:
-
Tetrazolium Dyes (e.g., MTT, MTS): Rely on mitochondrial reductase activity in living cells to convert a soluble salt into a colored formazan product. The readout is a measure of metabolic activity.
-
ATP Content (e.g., CellTiter-Glo®): Measures the amount of ATP present, which is proportional to the number of metabolically active cells. This is a lytic assay.
-
Direct Cell Counting: Utilizes imaging or flow cytometry to count the absolute number of cells, often in conjunction with a viability dye like Trypan Blue or Propidium Iodide.
-
-
Reproducibility Deep Dive: The most significant source of irreproducibility is assuming that a surrogate measure like metabolic activity or ATP content is always a perfect proxy for cell number.[9] This is a flawed assumption. For example, a 1,2,4-oxadiazole that induces cell cycle arrest without immediate cell death will cause a drop in proliferation (and thus a lower formazan signal over time) but may not significantly reduce ATP levels in the short term. Conversely, a compound that specifically targets mitochondrial function could drastically reduce MTT signal with minimal impact on cell number initially.
A study by the NIH LINCS Program Consortium demonstrated that while CellTiter-Glo® produced similar results to direct cell counting for the drug Neratinib, it was a poor surrogate for Etoposide or Palbociclib.[9] This highlights the necessity of validating surrogate assays against a "gold standard" like direct cell counting for your specific class of 1,2,4-oxadiazole compounds.
| Assay Type | Principle | Common Pitfalls for Reproducibility | Best For... |
| MTT/MTS | Mitochondrial Reductase Activity | Interference from compounds that affect mitochondrial function; Formazan crystal insolubility (MTT). | High-throughput screening where MoA is not mitochondrial. |
| CellTiter-Glo® | ATP Quantification | Interference from compounds affecting cellular ATP pools independent of viability (e.g., kinase inhibitors). | Endpoint assays where rapid cell death is the expected outcome. |
| Direct Counting | Cell Enumeration | Lower throughput; Requires specialized equipment (imager/cytometer). | Gold-standard validation; Confirming hits from surrogate assays; Studying cytostatic vs. cytotoxic effects. |
Enzyme-Linked Immunosorbent Assays (ELISAs) and Enzyme Inhibition Assays
Many 1,2,4-oxadiazoles are designed as enzyme inhibitors.[3] For instance, analogs have been developed as potent inhibitors of the RET enzyme in cancer.[3]
-
Principle of Comparison:
-
ELISA: Quantifies a target protein or measures enzyme activity via an antibody-based detection system, typically resulting in a colorimetric or fluorescent signal.
-
Biochemical Inhibition Assays: Directly measure the activity of a purified enzyme in the presence of an inhibitor, often by monitoring the conversion of a substrate to a product.
-
-
Reproducibility Deep Dive: Beyond standard factors like reagent quality and incubation times, reproducibility can be compromised by the compound itself. The heterocyclic nature of 1,2,4-oxadiazoles can lead to non-specific binding to plate surfaces or assay components at higher concentrations. Furthermore, poor aqueous solubility can result in compound precipitation, leading to artificially low potency values.
Causality: It is crucial to perform counter-screens to rule out assay artifacts. For example, does the compound inhibit the reporter enzyme (e.g., Horseradish Peroxidase in an ELISA)? Does it absorb light at the same wavelength as the assay readout? A self-validating protocol must include these controls.
Receptor Binding Assays
1,2,4-oxadiazoles have been developed as ligands for various receptors, including muscarinic and sigma receptors.[3][11]
-
Principle of Comparison:
-
Radioligand Binding: Uses a radioactively labeled ligand with known affinity for the target receptor. The test compound's ability to displace the radioligand is measured.
-
Fluorescence Polarization (FP): Based on the change in polarization of emitted light when a small fluorescent ligand binds to a larger receptor protein.
-
-
Reproducibility Deep Dive: Reproducibility in binding assays is highly dependent on the quality of the biological preparation (e.g., cell membranes) and the precise handling of reagents.[12] For 1,2,4-oxadiazoles, a key concern is non-specific binding to filters or plate wells, which can be exacerbated by their often hydrophobic nature.
Causality: The choice of blocking agents (like BSA) and detergents in the assay buffer is not trivial. These must be optimized to minimize non-specific binding of your compound series without disrupting the target-ligand interaction. Inadequate optimization is a common source of inter-assay variability.
A Framework for Self-Validating Protocols
To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating controls that proactively identify and mitigate sources of error.[7]
Protocol: Validating a Cell Viability Assay for a Novel 1,2,4-Oxadiazole Series
This protocol outlines a method to compare an ATP-based assay (CellTiter-Glo®) with direct cell counting to validate its use for a new compound series.
I. Biological System Preparation & QC
-
Cell Authentication: Authenticate cell lines (e.g., via Short Tandem Repeat profiling) upon receipt and after every ~10 passages. Misidentified or cross-contaminated cell lines are a primary cause of irreproducible data.[7][13]
-
Passage Number Control: Thaw a fresh, low-passage vial of cells for each multi-week experiment. Document the passage number for every experiment. High passage numbers can lead to phenotypic drift.[7]
-
Cell Seeding: Seed cells at a density determined to be in the exponential growth phase for the duration of the assay (typically 72 hours). Plate cells in the central 60 wells of a 96-well plate, filling peripheral wells with sterile PBS to minimize edge effects.
II. Compound Handling & Plating
-
Solubility Confirmation: Visually confirm the solubility of your 1,2,4-oxadiazole stock in DMSO and its final concentration in culture media. Precipitated compound is a major source of error.
-
Dose-Response Preparation: Prepare a 10-point, 3-fold serial dilution series in a separate plate. Use an acoustic dispenser or calibrated multichannel pipette to transfer compounds to the cell plate to minimize volume errors.
-
Controls: Include the following controls on every plate:
-
Vehicle Control: 0.1% DMSO (or equivalent) to define 100% viability.
-
Positive Control: A compound with a known, stable IC50 in the assay (e.g., Staurosporine) to monitor assay performance over time.[14]
-
III. Assay Execution (at 72 hours)
-
Plate Duplication: Prepare two identical plates ("Plate A" and "Plate B").
-
Plate A (CellTiter-Glo®): a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. c. Mix on an orbital shaker for 2 minutes to induce lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.
-
Plate B (Direct Cell Counting): a. Gently wash cells with PBS. b. Dissociate cells with Trypsin-EDTA. c. Neutralize with media and transfer cell suspension to a new plate. d. Add Hoechst stain (for total nuclei) and Propidium Iodide (for dead cells). e. Image plates on a high-content imager and analyze using automated software to determine total and dead cell counts.
IV. Data Analysis & Validation
-
Normalization: Normalize both datasets to the vehicle control (100%) and a "no cell" control (0%).
-
Curve Fitting: Fit the data to a four-parameter logistic (4PL) curve to determine IC50 values.
-
Comparison: Compare the IC50 values and the shape of the dose-response curves from both methods. If the IC50 values are within a 2-3 fold difference and the curves are sigmoidal, the CellTiter-Glo® assay can be considered a validated surrogate for this compound class. Significant divergence warrants further investigation into the compound's MoA.
Case Study: Apoptosis Induction by a 1,2,4-Oxadiazole
Several 1,2,4-oxadiazole derivatives have been found to induce apoptosis via the activation of effector caspases like caspase-3.[15] Understanding this pathway is crucial for interpreting assay results.
Caption: Simplified pathway of caspase-3 mediated apoptosis.
Conclusion
Ensuring the reproducibility of biological assays for 1,2,4-oxadiazole compounds is not about rigidly adhering to a single protocol. It is about building a dynamic, critical, and evidence-based approach to assay selection, optimization, and validation. By understanding the causal links between a compound's properties, its mechanism of action, and the principles of a given assay, researchers can proactively design self-validating experiments. This approach, grounded in scientific integrity, is the only way to generate the high-quality, reliable data needed to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cos.io [cos.io]
- 7. atcc.org [atcc.org]
- 8. bio-rad.com [bio-rad.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to 3-(Chloromethyl)- and 3-(Bromomethyl)-5-cyclopropyl-1,2,4-oxadiazole: Synthesis and Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the 1,2,4-oxadiazole scaffold is a privileged heterocycle, frequently employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and modulate biological activity.[1] Within this class of compounds, electrophilic building blocks such as 3-(halomethyl)-5-cyclopropyl-1,2,4-oxadiazoles serve as crucial intermediates for the synthesis of diverse compound libraries. This guide provides an in-depth technical comparison of two key analogs: 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole and its bromo- counterpart, 3-(bromomethyl)-5-cyclopropyl-1,2,4-oxadiazole. We will explore their synthesis, physicochemical properties, and critically, their comparative reactivity in nucleophilic substitution reactions, supported by experimental protocols and mechanistic insights.
Physicochemical Properties: A Comparative Overview
The seemingly subtle change of a halogen atom from chlorine to bromine imparts distinct physicochemical characteristics to these molecules. While comprehensive experimental data for the bromo-analog is less readily available in public literature, we can extrapolate key differences based on established chemical principles and available data for the chloro-analog and similar structures.
| Property | This compound | 3-(Bromomethyl)-5-cyclopropyl-1,2,4-oxadiazole (Predicted) | Justification for Prediction |
| Molecular Weight | 158.59 g/mol | 203.04 g/mol | Higher atomic weight of Bromine vs. Chlorine. |
| Melting Point | Solid (exact value not specified) | Expected to be higher | Increased molecular weight and polarizability lead to stronger intermolecular forces (van der Waals). |
| Boiling Point | Not specified | Expected to be higher | Stronger intermolecular forces require more energy to overcome. |
| Polarity | Polar | Polar | Both possess a polar C-X bond and the oxadiazole ring. The C-Br bond is less polar than the C-Cl bond due to the lower electronegativity of bromine. |
| Solubility | Soluble in common organic solvents | Expected to have similar solubility in organic solvents, potentially slightly less soluble in polar solvents. | The overall molecular structure is the dominant factor for solubility in organic solvents. The slight decrease in polarity might affect solubility in highly polar solvents. |
Note: The properties for the bromo-analog are predicted based on general chemical trends and may vary from experimentally determined values.
Synthesis of the Halomethyl Oxadiazole Scaffolds
The most common and efficient route to synthesize 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[2][3] This intermediate is formed by the reaction of an amidoxime with an acyl halide. For our target compounds, the key precursor is cyclopropanecarboxamidoxime.
Diagram of the General Synthetic Pathway
References
Safety Operating Guide
Navigating the Safe Disposal of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole: A Guide for Research Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole, a halogenated heterocyclic compound that requires meticulous handling due to its toxicological profile. Our commitment to laboratory safety and chemical handling excellence compels us to provide this guidance, ensuring the protection of researchers, the integrity of our shared laboratory spaces, and the preservation of our environment.
Understanding the Hazard: A Prerequisite for Safe Disposal
Before any disposal procedures are initiated, a thorough understanding of the inherent risks associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified with a high degree of acute oral toxicity and is an eye irritant, designated by the GHS06 pictogram and the signal word "Danger"[1]. This classification underscores the necessity for stringent safety protocols to prevent accidental exposure during handling and disposal.
The chemical structure, featuring a chlorinated methyl group and a 1,2,4-oxadiazole ring, informs its chemical reactivity and dictates the appropriate disposal pathway. The presence of a halogenated organic compound necessitates specific disposal considerations to prevent the formation of hazardous byproducts during treatment[2].
The Core Principle: Segregation and Professional Disposal
Given the acute toxicity and halogenated nature of this compound, the primary and most critical step in its disposal is proper segregation and reliance on professional hazardous waste management services. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Waste Stream Identification and Segregation
All waste contaminated with this compound must be categorized as halogenated organic waste . This is a critical distinction as halogenated and non-halogenated waste streams are treated differently, with halogenated waste typically requiring high-temperature incineration with specialized off-gas scrubbing to neutralize acidic gases like hydrogen chloride that are formed during combustion[3].
In practice:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated personal protective equipment (PPE), weigh boats, and other disposable lab supplies, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated container for halogenated organic liquid waste.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe collection and disposal of waste containing this compound.
Waste Accumulation and Container Management
-
Select an Appropriate Container: Use a robust, leak-proof container made of a material chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.
-
Proper Labeling: From the moment the first particle of waste is added, the container must be labeled. The label should be clear, legible, and securely affixed. According to EPA and DOT regulations, the following information is required[5][6][7][8]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The approximate concentrations of each component.
-
The date on which waste was first added to the container (accumulation start date).
-
Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
Safe Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste. Secondary containment is highly recommended to mitigate the impact of any potential leaks or spills.
Chemical Treatment: A Word of Caution
While the 1,2,4-oxadiazole ring is known to be susceptible to hydrolysis under strongly acidic or basic conditions, attempting to neutralize this compound in the lab is not recommended . The degradation products of this compound are not well-characterized in publicly available literature. Without a complete understanding of the reaction byproducts, in-lab treatment could potentially generate compounds that are equally or more hazardous than the parent molecule. Therefore, the safest and most compliant disposal method is professional incineration.
Arranging for Professional Disposal
Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's and local regulations, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
Spill and Decontamination Procedures
Accidents can happen, and a robust plan for managing spills and decontaminating equipment is a cornerstone of laboratory safety.
Spill Response
In the event of a spill of solid this compound, follow these steps:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Situation: If the spill is large or you are unsure how to proceed, contact your EHS office immediately.
-
Personal Protective Equipment (PPE): Before attempting to clean a small, manageable spill, don appropriate PPE, including:
-
A lab coat
-
Chemical splash goggles
-
Nitrile gloves (double-gloving is recommended)
-
-
Cleanup Procedure for Solid Spills:
-
Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne[9].
-
Carefully scoop the material into a designated hazardous waste container using a plastic dustpan or other non-sparking tools.
-
Wipe the spill area with a damp paper towel, working from the outside in to avoid spreading the contamination.
-
Place all contaminated materials, including the paper towels and disposable PPE, into the hazardous waste container.
-
Decontaminate the area with a suitable laboratory detergent and water. For a highly toxic substance, the rinse water should also be collected as hazardous waste[10].
-
-
Labeling and Disposal of Spill Debris: Seal the container with the spill debris and label it clearly as "Spill Debris: this compound" along with the other required hazardous waste information. Arrange for pickup by your EHS office.
Decontamination of Laboratory Equipment
All non-disposable equipment, such as glassware and magnetic stir bars, that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: Carefully rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol) inside a chemical fume hood. Collect this initial rinse solvent as halogenated organic liquid waste.
-
Washing: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Verification: For critical applications, it may be necessary to perform an analytical verification to ensure complete decontamination.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 959237-80-0 | [1] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Hazard Classification | Acute Toxicity 3 (Oral), Eye Irritant | [1] |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [1] |
| Signal Word | Danger | [1] |
| Primary Disposal Route | High-Temperature Incineration | [2][3] |
| Waste Segregation | Halogenated Organic Waste | [2] |
Conclusion: A Culture of Safety
The responsible management of hazardous chemicals like this compound is not merely a matter of regulatory compliance; it is a fundamental aspect of a robust safety culture in the research environment. By adhering to the principles of hazard identification, proper segregation, and professional disposal, we can ensure that our pursuit of scientific advancement does not come at the cost of our health or the environment. This guide serves as a critical resource for researchers, empowering them with the knowledge to handle and dispose of this compound with the care and respect it demands.
References
- 1. uab.edu [uab.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 6. louisville.edu [louisville.edu]
- 7. umanitoba.ca [umanitoba.ca]
- 8. burrell.edu [burrell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. wise.ku.edu [wise.ku.edu]
Navigating the Handling of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole: A Guide to Safe Laboratory Practices
For the innovative researcher, 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole and its isomers represent a gateway to novel chemical entities. However, unlocking this potential requires a deep and uncompromising respect for the compound's hazardous nature. This guide moves beyond mere procedural checklists to provide a comprehensive operational and safety framework, grounded in the principles of chemical causality and risk mitigation. Our objective is to empower you, our scientific partners, to handle this substance with the highest degree of safety and confidence.
Hazard Profile: Understanding the Intrinsic Risks
This compound (CAS No. 959237-80-0) and its isomer, 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS No. 119223-01-7), are solid compounds with significant toxicological properties.[1] The primary dangers associated with these compounds are acute oral toxicity and severe irritation to the eyes and skin.[2] The presence of the chloromethyl group suggests potential alkylating activity, a characteristic that warrants careful handling to avoid unforeseen biological interactions.
The Globally Harmonized System (GHS) classification for these compounds includes the GHS06 pictogram (skull and crossbones), indicating a high degree of toxicity. The signal word is "Danger," underscoring the need for stringent safety protocols.[2]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 / H302 | Toxic or harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
Given this profile, all handling procedures must be designed to prevent any direct contact with the substance, whether through ingestion, skin absorption, or inhalation of airborne particles.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of preference but a critical, risk-informed decision. The following is a mandatory minimum for any procedure involving this compound.
Core PPE Ensemble
-
Eye and Face Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential.[3] Given the severe irritation potential, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a risk of splashing.
-
Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection: A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of exposure, impervious clothing or a chemical-resistant apron over the lab coat is strongly recommended.[3]
-
Respiratory Protection: Due to the compound's solid form, the primary inhalation risk comes from aerosolized dust. All handling of the solid material outside of a certified chemical fume hood should be accompanied by a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100). If there is any potential for vapor generation, such as during heating, an organic vapor cartridge should be added.
PPE Selection and Donning/Doffing Workflow
The following diagram outlines the logical flow for selecting and using PPE when handling this compound.
Operational Plan: From Benchtop to Waste Stream
A meticulous operational plan is crucial for minimizing exposure risk.
Engineering Controls and Handling Procedures
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to control dust and potential vapors.
-
Weighing and Transfer: Weigh the solid compound in a containment device within the fume hood (e.g., a weigh boat on a tared balance). Use tools such as spatulas and powder funnels to minimize the generation of dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases, as these could initiate exothermic or otherwise hazardous reactions.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be stored locked up and segregated from incompatible materials.[2][5]
Emergency Procedures: Spill and Exposure Management
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is significant, contact your institution's emergency response team.
-
For minor spills within a fume hood, and if properly trained and equipped, cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a labeled, sealable waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]
-
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.[2] Disposal must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
